Product packaging for 1-Butylnaphthalene(Cat. No.:CAS No. 1634-09-9)

1-Butylnaphthalene

Cat. No.: B155879
CAS No.: 1634-09-9
M. Wt: 184.28 g/mol
InChI Key: URGSMJLDEFDWNX-UHFFFAOYSA-N
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Description

1-Butylnaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C14H16 and its molecular weight is 184.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16 B155879 1-Butylnaphthalene CAS No. 1634-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylnaphthalene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSMJLDEFDWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075019
Record name Butylnaphthalene
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Molecular Weight

184.28 g/mol
Source PubChem
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CAS No.

86-89-5, 1634-09-9, 31711-50-9
Record name 1-n-Pentylnaphthalene
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Record name Naphthalene, 1-butyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, butyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylnaphthalene
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Record name 1-butylnaphtalene
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylnaphthalene is an alkylated polycyclic aromatic hydrocarbon (PAH) that serves as a significant subject of study in various scientific disciplines, including environmental science, toxicology, and medicinal chemistry. Its chemical structure, characterized by a naphthalene core appended with a butyl group, imparts specific physicochemical properties that influence its environmental fate, biological interactions, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physical properties, synthesis, and its relevance in biological systems, particularly in the context of drug development.

Chemical Identity and Properties

This compound is identified by the CAS Number 1634-09-9 and its IUPAC name is This compound .[1][2][3] It is also known by other names such as α-Butylnaphthalene and 1-Naphthyl-1-butane.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. This data is crucial for understanding its behavior in both experimental and biological settings.

PropertyValueSource(s)
CAS Number 1634-09-9[1][2][3]
IUPAC Name This compound[4]
Molecular Formula C₁₄H₁₆[1][2]
Molecular Weight 184.28 g/mol [4][5]
Physical State Liquid[5]
Appearance Yellow to colorless oil[5]
Density 0.973 g/cm³[1][5]
Boiling Point 291.4 °C at 760 mmHg[1]
Melting Point -20 °C[6]
Flash Point 131.4 °C[1]
Refractive Index 1.578[1]
Vapor Pressure 0.00341 mmHg at 25°C[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction involves the reaction of naphthalene with an alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene with n-Butene

This protocol describes the synthesis of multi-butylnaphthalenes, which includes this compound, using n-butene as the alkylating agent and trifluoromethanesulfonic acid as the catalyst.[7]

Materials:

  • Naphthalene

  • n-Butene

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Solvent (e.g., a suitable hydrocarbon)

Procedure:

  • In a suitable reactor, dissolve naphthalene in the chosen solvent.

  • Introduce the trifluoromethanesulfonic acid catalyst to the mixture. A catalyst dosage of 3.2 wt% is optimal for high conversion.[7]

  • Heat the mixture to the reaction temperature of 60 °C.[7]

  • Introduce a continuous flow of n-butene gas into the reactor at a flow rate of 20 mL/min for a duration of 40 minutes.[7]

  • After the reaction is complete, cool the reactor to room temperature.

  • Wash the resulting mixture with a saturated sodium carbonate solution to neutralize and remove the acid catalyst.

  • The organic layer is then subjected to vacuum distillation to remove the solvent and any unreacted naphthalene, yielding the multi-butylnaphthalene product.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound via Friedel-Crafts Alkylation Reactants Naphthalene + n-Butene + TfOH (catalyst) ReactionMixture Reaction at 60°C Reactants->ReactionMixture Alkylation Neutralization Wash with Na₂CO₃ solution ReactionMixture->Neutralization Quenching Purification Vacuum Distillation Neutralization->Purification Work-up Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Drug Development

While this compound itself is not a therapeutic agent, the naphthalene scaffold is a common motif in medicinal chemistry. Naphthalene derivatives have been investigated for a wide range of biological activities. The lipophilic nature of the butylnaphthalene core makes it a candidate for interacting with biological membranes and hydrophobic pockets of proteins.

Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for assessing its toxicological profile and for the rational design of naphthalene-based drugs with improved metabolic stability. A key metabolic pathway for this compound involves bacterial biotransformation, as observed in soil bacteria like Sphingobium barthaii.[8] This process involves a series of enzymatic reactions that break down the compound.

The biotransformation of this compound by Sphingobium barthaii proceeds through several key steps, including:

  • Aromatic Ring-Opening: The stable naphthalene ring system is cleaved, a critical step in its degradation.

  • Alkyl Chain-Shortening: The butyl group is shortened through oxidative processes.

  • Formation of Alkylated Phenols and α,β-Unsaturated Aldehydes: These intermediates are key catabolites in the degradation pathway.[8]

Biotransformation Pathway of this compound:

G cluster_metabolism Bacterial Biotransformation of this compound BN This compound RingOpening Aromatic Ring-Opening BN->RingOpening Dioxygenase AlkylShortening Alkyl Chain-Shortening BN->AlkylShortening Monoxygenase Intermediates Alkylated Phenols & α,β-Unsaturated Aldehydes RingOpening->Intermediates AlkylShortening->Intermediates Catabolites Further Catabolites Intermediates->Catabolites Further Oxidation

Caption: Metabolic pathway of this compound.

Conclusion

This compound, with its well-defined chemical and physical properties, serves as a valuable model compound for studying the environmental behavior and biological interactions of alkylated PAHs. The straightforward synthesis via Friedel-Crafts alkylation allows for its accessibility in research settings. For drug development professionals, understanding the metabolic pathways of such naphthalene derivatives is paramount for designing new chemical entities with desirable pharmacokinetic and toxicological profiles. The insights gained from the biotransformation of this compound can inform the development of more robust and safer naphthalene-based therapeutic agents.

References

physical and chemical properties of 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of 1-butylnaphthalene. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed overview of the compound's characteristics, supported by experimental data and methodologies.

Core Physical and Chemical Properties

This compound is an alkylated aromatic hydrocarbon with the chemical formula C₁₄H₁₆. It presents as a liquid at room temperature and possesses properties that are of interest in various chemical and industrial applications.

Identification and Nomenclature
IdentifierValue
IUPAC Name This compound
Synonyms α-Butylnaphthalene, 1-Naphthyl-1-butane, 1-n-Butylnaphthalene
CAS Number 1634-09-9
Molecular Formula C₁₄H₁₆
Molecular Weight 184.28 g/mol [1]
InChI Key URGSMJLDEFDWNX-UHFFFAOYSA-N[2]
SMILES CCCCC1=CC=CC2=CC=CC=C21
Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of processes where it is used.

PropertyValueConditions
Physical State LiquidRoom Temperature
Melting Point -20 °C
Boiling Point 289 °CAt 760 mmHg
Density 0.966 g/cm³At 20 °C
Refractive Index 1.583At 20 °C
Surface Tension 35.67 dyn/cm
Dipole Moment 0.69 D

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical and chemical properties. The following sections outline the standard experimental protocols for key properties of this compound.

Determination of Density by Bingham Pycnometer (ASTM D1217)

The density of this compound can be accurately determined using a Bingham pycnometer, following a procedure based on the ASTM D1217 standard.[3][4][5][6][7]

Methodology:

  • Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried. It is then calibrated by filling with distilled water of a known temperature and weighing to determine the exact volume.

  • Sample Preparation: The this compound sample is brought to the desired temperature (e.g., 20 °C) in a constant-temperature bath.

  • Measurement: The pycnometer is filled with the temperature-equilibrated this compound sample, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

  • Calculation: The density is calculated by dividing the mass of the this compound sample by the calibrated volume of the pycnometer.

Determination of Refractive Index (ASTM D1218)

The refractive index of this compound, a measure of how light propagates through it, is determined using a refractometer according to ASTM D1218.[8][9][10][11][12]

Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

  • Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

  • Temperature Control: The temperature of the prism is maintained at a constant, specified value (e.g., 20 °C) using a circulating water bath.

  • Reading: The refractive index is read from the instrument's scale or digital display.

Chemical Properties and Reactivity

Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene with an alkylating agent such as 1-butanol or a butyl halide in the presence of a Lewis acid catalyst.[13][14]

Reaction Scheme:

Synthesis Naphthalene Naphthalene P1 Naphthalene->P1 Butanol 1-Butanol Butanol->P1 Catalyst Lewis Acid (e.g., AlCl₃) Reaction Catalyst->Reaction Product This compound Byproduct H₂O P1->Reaction Alkylation Reaction->Product Reaction->Byproduct

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Protocol:

  • Reactant Charging: Naphthalene is dissolved in a suitable solvent (e.g., carbon disulfide) in a reaction flask equipped with a stirrer and a reflux condenser.

  • Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is slowly added to the mixture while cooling.

  • Alkylation: 1-Butanol is added dropwise to the reaction mixture. The mixture is then refluxed for several hours.

  • Work-up: The reaction mixture is cooled and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst.

  • Purification: The organic layer is separated, washed with water and a bicarbonate solution, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The crude product is then purified by vacuum distillation.

Oxidation of this compound

Alkylnaphthalenes, including this compound, can undergo oxidation to form various oxygenated products. The oxidation can be initiated by oxidizing agents or through photooxidation.[15][16][17] The products can include naphthoquinones and other derivatives.

Reaction Pathway:

Oxidation Butylnaphthalene This compound P1 Butylnaphthalene->P1 Oxidant Oxidizing Agent (e.g., CrO₃) Oxidant->P1 Product Oxidized Products (e.g., Naphthoquinones) Reaction P1->Reaction Oxidation Reaction->Product

Caption: General Oxidation Pathway of this compound.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For this compound, it can be used for purity analysis and to identify any isomers or impurities.[18][19][20][21][22][23][24][25]

Experimental Workflow:

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Separation IonSource IonSource Column->IonSource Elution MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Detection DataSystem Data System (Spectrum) Detector->DataSystem Signal Sample Sample Injection Sample->Injector

Caption: Workflow for GC-MS Analysis.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

  • Detection: The separated components are ionized and fragmented in the mass spectrometer, and the resulting ions are separated by their mass-to-charge ratio to produce a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.[26][27][28]

Experimental Workflow:

NMR_Workflow cluster_Preparation Sample Preparation cluster_Analysis NMR Spectrometer Dissolve Dissolve Sample Filter Filter Solution Dissolve->Filter Tube Transfer to NMR Tube Filter->Tube Probe Radiofrequency Pulse Tube->Probe Insert Sample Magnet Superconducting Magnet Magnet->Probe Receiver Signal Detection Probe->Receiver DataSystem Data System (Fourier Transform) Receiver->DataSystem FID Sample This compound Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Spectrum Spectrum DataSystem->Spectrum NMR Spectrum

Caption: Workflow for NMR Spectroscopy.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Analysis: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[29][30][31][32][33]

Experimental Workflow:

FTIR_Workflow cluster_Spectrometer FTIR Spectrometer Source Source Interferometer Interferometer Source->Interferometer SampleChamber SampleChamber Interferometer->SampleChamber Detector Detector SampleChamber->Detector DataSystem Data System (Fourier Transform) Detector->DataSystem Interferogram Sample Liquid Sample Sample->SampleChamber Spectrum Spectrum DataSystem->Spectrum IR Spectrum

Caption: Workflow for FTIR Spectroscopy.

Experimental Protocol:

  • Background Spectrum: A background spectrum of the empty sample holder (e.g., salt plates or ATR crystal) is recorded.

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr) or by placing a drop directly onto an Attenuated Total Reflectance (ATR) crystal.

  • Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The characteristic absorption bands corresponding to the aromatic ring and alkyl chain vibrations are then identified.

References

Spectroscopic Profile of 1-Butylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butylnaphthalene (C₁₄H₁₆) is an alkylated aromatic hydrocarbon belonging to the naphthalene family. As a substituted naphthalene, its structural elucidation and characterization are crucial in various fields, including organic synthesis, materials science, and environmental analysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for confirming its identity and purity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

While direct experimental spectra for this compound are available in select databases, this guide also provides well-established estimations based on the known spectroscopic behavior of naphthalene and alkyl substituents to aid researchers in spectral interpretation.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals for the aromatic and aliphatic portions of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound will show signals in both the aromatic (downfield) and aliphatic (upfield) regions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 8.1m2HAromatic H
~ 7.4 - 7.6m4HAromatic H
~ 7.3 - 7.4m1HAromatic H
~ 3.1t2HNaphthyl-CH₂-
~ 1.7 - 1.8m2HNaphthyl-CH₂-CH₂-
~ 1.4 - 1.5m2H-CH₂-CH₃
~ 0.9 - 1.0t3H-CH₃

Note: 'm' denotes a multiplet, and 't' denotes a triplet. The exact chemical shifts and coupling constants can vary based on the solvent and the specific spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary Aromatic C
~ 134Quaternary Aromatic C
~ 132Quaternary Aromatic C
~ 129Aromatic CH
~ 127Aromatic CH
~ 126Aromatic CH
~ 125Aromatic CH
~ 124Aromatic CH
~ 34Naphthyl-CH₂-
~ 32Naphthyl-CH₂-CH₂-
~ 23-CH₂-CH₃
~ 14-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchAromaticMedium
2960 - 2850C-H StretchAliphatic (Butyl)Strong
1600 - 1450C=C StretchAromatic RingMedium
1465 - 1375C-H BendAliphatic (Butyl)Medium
800 - 700C-H Out-of-plane BendSubstituted AromaticStrong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the naphthalene ring. The absorption maxima (λmax) are reported in nanometers (nm). The spectrum of this compound is expected to be very similar to that of naphthalene, with the alkyl substitution causing minor shifts in the absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound in Hexane

λmax (nm)Molar Absorptivity (ε)Transition
~ 220~ 100,000π → π
~ 275~ 6,000π → π
~ 312~ 250π → π*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid Film) :

    • Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

    • Ensure there are no air bubbles in the film.

  • Instrument Setup and Data Acquisition :

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ signals.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption peaks.

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup and Data Acquisition :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

    • Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a double-beam instrument) or the sample path to record a baseline.

    • Record the baseline over the desired wavelength range (e.g., 200-400 nm).

    • Rinse the sample cuvette with the sample solution, then fill it and place it in the sample beam path.

    • Scan the sample solution over the same wavelength range.

  • Data Processing :

    • The instrument's software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve PrepareNeat Prepare Neat Sample (for IR) Sample->PrepareNeat NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis IR IR Spectroscopy PrepareNeat->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessUV Process UV-Vis Data (Baseline Correction) UV_Vis->ProcessUV Interpret Interpret Spectra & Compare with Reference ProcessNMR->Interpret ProcessIR->Interpret ProcessUV->Interpret Structure Structural Confirmation of This compound Interpret->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Solution: A Technical Guide to the Solubility of 1-Butylnaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the solubility of 1-butylnaphthalene, a substituted polycyclic aromatic hydrocarbon, in various organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a framework for its solubility determination. It includes predicted solubility based on physicochemical principles, detailed experimental protocols for accurate measurement, and a visual representation of the experimental workflow.

Predicted Solubility Profile of this compound

This compound is a non-polar aromatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating higher solubility in non-polar and weakly polar organic solvents and lower solubility in polar solvents. The butyl group increases its lipophilicity compared to naphthalene.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations and require experimental verification for precise quantitative values.

Solvent ClassSpecific SolventsPredicted Qualitative SolubilityRationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighSimilar non-polar, aromatic nature leading to favorable van der Waals interactions.
Aliphatic Hydrocarbons Hexane, HeptaneHighNon-polar nature aligns with the hydrophobic character of this compound.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighGood solvents for many non-polar organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateCan engage in weak dipole-dipole interactions, but primarily non-polar character dominates.
Ketones AcetoneLow to ModerateIncreased polarity of the solvent leads to less favorable interactions.
Alcohols Ethanol, MethanolLowThe polar hydroxyl group and hydrogen bonding network of alcohols are not conducive to solvating non-polar this compound.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF)LowHigh polarity and dipole moment result in poor solvation of the non-polar solute.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

For precise and reliable quantitative solubility data, the isothermal shake-flask method is considered the "gold standard".[1] This method allows for the determination of the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25 °C).

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker water bath

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid/liquid is essential to ensure that equilibrium saturation is achieved.

  • Equilibration:

    • Place the sealed vials in a thermostatically controlled shaker water bath set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent remains constant.[1]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow the undissolved this compound to settle.

    • Alternatively, the vials can be centrifuged to facilitate the separation of the excess solute.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solute.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a series of calibration standards of this compound of known concentrations to create a calibration curve.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

  • Data Expression:

    • Express the solubility in appropriate units, such as:

      • Mole fraction (χ)

      • Mass/mass ( g/100 g solvent)

      • Mass/volume (mg/mL)

      • Molarity (mol/L)

Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis cluster_result Result prep_sol Prepare Supersaturated Solution (Excess this compound in Solvent) equilibration Agitate in Shaker Bath (Constant Temperature) prep_sol->equilibration phase_sep Phase Separation (Settling or Centrifugation) equilibration->phase_sep sampling Collect & Filter Supernatant phase_sep->sampling dilution Dilute Sample sampling->dilution analysis Quantify by HPLC/GC dilution->analysis result Calculate Solubility analysis->result

Caption: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling

Once experimental solubility data is obtained, it can be correlated using various thermodynamic models to predict solubility at different temperatures and to understand the dissolution thermodynamics. Commonly used models for solid-liquid equilibrium include the Wilson model and the Apelblat equation.[2] These models can provide valuable insights into the interactions between this compound and the solvent molecules.

This guide provides a foundational understanding and practical approach for researchers and professionals to determine and analyze the solubility of this compound in organic solvents. The provided experimental protocol and workflow offer a robust starting point for generating the critical data needed for various research and development applications.

References

Toxicological Profile of 1-Butylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 1-butylnaphthalene. It is important to note that publicly accessible, in-depth toxicological studies specifically on this compound are scarce. Much of the understanding of the potential hazards of this compound is extrapolated from studies on related alkylated naphthalenes, particularly naphthalene and 1-methylnaphthalene. Therefore, the information presented herein should be interpreted with caution and serves as a guide for further research and risk assessment.

Introduction

This compound is an alkylated derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH). Alkylated naphthalenes are complex mixtures used in various industrial applications, including as solvents, dielectric fluids, and in the formulation of lubricants and heat transfer fluids.[1] Due to their widespread use, understanding their toxicological profiles is crucial for assessing potential risks to human health and the environment. This technical guide synthesizes the available data on the toxicology of this compound and related compounds, focusing on data presentation, experimental protocols, and mechanistic insights.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.

PropertyValueSource
Chemical Formula C₁₄H₁₆PubChem[2]
Molecular Weight 184.28 g/mol PubChem[2]
Appearance Liquid-
Boiling Point 289 °CPubChem[2]
Melting Point -13 °CPubChem[2]
Water Solubility InsolubleHanson Chemicals[3]
Log Kow (Octanol-Water Partition Coefficient) ~5.5 (estimated)PubChem[2]

Toxicological Data

Acute Toxicity

No specific acute toxicity studies for this compound were identified. For general alkylated naphthalene mixtures, hazard statements indicate they may be harmful if swallowed and cause skin and eye irritation.[3][4]

Subchronic and Chronic Toxicity

Data from studies on 1-methylnaphthalene suggest that the respiratory tract and liver are potential target organs for toxicity following repeated exposure.[5][6] Chronic dietary studies in mice with 1-methylnaphthalene have shown an increased incidence of pulmonary alveolar proteinosis.[7]

Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for this compound. Studies on the parent compound, naphthalene, have shown mixed results in genotoxicity assays.[8] The National Toxicology Program (NTP) has classified naphthalene as "reasonably anticipated to be a human carcinogen" based on evidence from animal studies.[8] Chronic inhalation of naphthalene has been shown to cause respiratory tract tumors in rodents.[9] Studies on 1-methylnaphthalene suggest a possible weak carcinogenic potential in the lungs of male mice.[7]

Developmental and Reproductive Toxicity

A study on a range of alkyl-substituted naphthalenes in zebrafish embryos indicated that developmental toxicity is dependent on the specific chemical structure.[10] However, this study did not include this compound. Due to the lack of specific data, the potential for developmental and reproductive toxicity of this compound remains uncharacterized.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the absence of such published studies. For researchers planning to investigate the toxicology of this compound, the following general experimental workflows, based on OECD guidelines and protocols used for related compounds, are recommended.

General Toxicity Testing Workflow

G cluster_0 Initial Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Studies (Rodent Model) cluster_3 Data Analysis & Risk Assessment A Physicochemical Characterization C Cytotoxicity Assays (e.g., Neutral Red Uptake) A->C B In Silico Toxicity Prediction (e.g., QSAR) D Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) B->D E Acute Toxicity (e.g., OECD TG 420) C->E F Repeated Dose Toxicity (28-day or 90-day, e.g., OECD TG 407/408) D->F E->F G Developmental & Reproductive Toxicity (e.g., OECD TG 414/416) F->G H Carcinogenicity Bioassay (e.g., NTP Protocol) F->H I Dose-Response Analysis G->I H->I J NOAEL/LOAEL Determination I->J K Human Health Risk Assessment J->K

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential Mechanisms of Toxicity

The mechanisms of toxicity for this compound have not been elucidated. However, based on studies of naphthalene and other alkylated naphthalenes, toxicity is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites, such as epoxides and quinones, which can induce oxidative stress, bind to cellular macromolecules, and cause cytotoxicity and genotoxicity.[11]

Hypothetical Signaling Pathway for Naphthalene-Induced Toxicity

The following diagram illustrates a hypothetical signaling pathway that could be involved in the toxicity of naphthalene and potentially its alkylated derivatives. It is important to emphasize that this is a generalized pathway and its relevance to this compound requires experimental validation.

G cluster_0 Cellular Exposure cluster_1 Metabolic Activation cluster_2 Cellular Stress & Damage cluster_3 Cellular Response & Outcome A This compound B CYP450 Enzymes A->B Metabolism C Reactive Metabolites (e.g., Epoxides, Quinones) B->C Generates D Oxidative Stress (ROS Production) C->D E Macromolecular Adducts (DNA, Protein) C->E F Mitochondrial Dysfunction D->F G DNA Damage Response E->G I Apoptosis / Necrosis F->I G->I J Cell Proliferation (Regenerative) G->J H Inflammation H->I H->J K Tumorigenesis I->K J->K

Caption: A hypothetical signaling pathway for naphthalene-induced cellular toxicity.

Conclusion and Future Directions

The current body of scientific literature lacks specific and comprehensive toxicological data for this compound. While information on related compounds like naphthalene and 1-methylnaphthalene provides a basis for preliminary hazard identification, it is not a substitute for dedicated studies on this compound.

To adequately characterize the toxicological profile of this compound, future research should focus on:

  • Acute, subchronic, and chronic toxicity studies following relevant routes of exposure (oral, dermal, inhalation) to establish dose-response relationships and identify target organs.

  • A full battery of genotoxicity assays to assess its mutagenic and clastogenic potential.

  • Carcinogenicity bioassays to determine its long-term cancer risk.

  • Developmental and reproductive toxicity studies to evaluate its effects on sensitive populations.

  • Mechanistic studies to elucidate the metabolic pathways and modes of action underlying its potential toxicity.

Such data are essential for conducting a thorough risk assessment and ensuring the safe use of this compound in industrial and commercial applications.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Butylnaphthalene, an alkylated polycyclic aromatic hydrocarbon (PAH), is a compound of interest due to its presence in lubricating oils and potential for environmental release. Understanding its environmental fate and degradation is crucial for assessing its ecological risk and developing remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the biodegradation, photodegradation, and hydrolysis of this compound. While specific quantitative degradation data for this compound is limited in the current literature, this guide synthesizes available information on its known degradation pathways, relevant physicochemical properties, and data from closely related compounds to provide a thorough assessment. Detailed experimental protocols for studying its degradation and analytical methods for its detection are also presented.

Physicochemical Properties of this compound

The environmental distribution and fate of this compound are governed by its physicochemical properties. Key parameters are summarized in the table below. Its high octanol-water partition coefficient (XLogP3) suggests a strong tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms. Its low water solubility and vapor pressure indicate that it will be relatively immobile in the aqueous phase and not readily volatilize into the atmosphere.

PropertyValueSource
Molecular Formula C₁₄H₁₆PubChem[1]
Molecular Weight 184.28 g/mol PubChem[1]
Appearance Not specified; likely a liquid or low-melting solid-
Water Solubility Data not available; expected to be low based on structure and Kow-
Vapor Pressure Data not available-
Octanol-Water Partition Coefficient (XLogP3) 5.5PubChem[1]

Biodegradation

Biodegradation is a primary mechanism for the environmental breakdown of this compound. Studies have shown that certain microorganisms are capable of utilizing this compound as a carbon source, leading to its transformation and eventual mineralization.

Biodegradation Pathways

Recent research has elucidated the biotransformation pathways of this compound by the soil bacterium Sphingobium barthaii KK22.[2] The degradation process involves multiple enzymatic reactions, primarily initiated by dioxygenase enzymes that attack the aromatic rings. The key identified pathways include:

  • Aromatic Ring-Opening: The naphthalene ring system is cleaved, leading to the formation of various aliphatic and aromatic carboxylic acids.

  • Alkyl Chain-Shortening: The butyl side chain is progressively shortened through oxidation reactions.

  • Formation of Intermediate Metabolites: A number of intermediate catabolites have been identified, including alkylated phenols and α,β-unsaturated aldehydes.[2]

Biodegradation_Pathway This compound This compound Dioxygenation Dioxygenation This compound->Dioxygenation Side-Chain Oxidation Side-Chain Oxidation This compound->Side-Chain Oxidation Alkyl Chain Shortening cis-Dihydrodiol cis-Dihydrodiol Dioxygenation->cis-Dihydrodiol Dehydrogenation Dehydrogenation cis-Dihydrodiol->Dehydrogenation Dihydroxylated Intermediate Dihydroxylated Intermediate Dehydrogenation->Dihydroxylated Intermediate Ring Cleavage Ring Cleavage Dihydroxylated Intermediate->Ring Cleavage Ring-Opened Products Ring-Opened Products Ring Cleavage->Ring-Opened Products Further Degradation Further Degradation Ring-Opened Products->Further Degradation Carboxylic Acid Metabolites Carboxylic Acid Metabolites Side-Chain Oxidation->Carboxylic Acid Metabolites Carboxylic Acid Metabolites->Further Degradation Central Metabolism Central Metabolism Further Degradation->Central Metabolism

Conceptual diagram of the aerobic biodegradation pathway of this compound.
Quantitative Biodegradation Data

Table 1: Aerobic Biodegradation Half-lives of Naphthalene in Environmental Matrices

MatrixHalf-lifeConditionsSource
Soil10.8 - 34.7 daysLaboratory microcosm, various treatmentsAgarry & Oghenejoboh, 2015[3]
Soil17 - 48 daysEstimated for soil compartmentNICNAS, 2020[4]
Surface Water< 1 - 20 daysUnacclimated surface waterNICNAS, 2020[4]
Sediment2.4 - 4.4 weeksLaboratory microcosmHerbes, 1981[5]
Experimental Protocol: Aerobic Biodegradation in Surface Water (based on OECD 309)

This protocol outlines a simulation test for determining the aerobic mineralization of this compound in surface water.

1. Test System:

  • Use a flow-through system with multiple flasks.

  • Incubate in the dark at a controlled temperature (e.g., 20-25°C).

  • Maintain aerobic conditions by gentle agitation and a continuous stream of air.

  • Include traps for CO₂ and other volatile organic compounds.

2. Test Substance and Concentrations:

  • Use ¹⁴C-labeled this compound to facilitate tracking of mineralization.

  • Test at two concentrations, one at ≤ 10 µg/L and another 5- to 10-fold higher.

3. Inoculum:

  • Use fresh surface water collected from a site with no known contamination.

  • Characterize the microbial population of the water sample.

4. Controls:

  • Sterile Control: To assess abiotic degradation.

  • Positive Control: Use a readily biodegradable substance (e.g., sodium benzoate) to confirm the activity of the microbial community.

5. Procedure:

  • Add the test substance to the flasks containing the surface water.

  • Sample at regular intervals over a period of up to 60 days.

  • Analyze samples for the concentration of the parent compound, formation of metabolites, and production of ¹⁴CO₂.

6. Data Analysis:

  • Calculate the percentage of degradation over time.

  • Determine the degradation rate constant (k) and the half-life (t½) using first-order kinetics.

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Data Interpretation Collect Water Sample Collect Water Sample Prepare Test Solutions Prepare Test Solutions Collect Water Sample->Prepare Test Solutions Setup Bioreactors Setup Bioreactors Prepare Test Solutions->Setup Bioreactors Incubate at Controlled Temp Incubate at Controlled Temp Setup Bioreactors->Incubate at Controlled Temp Aerate and Agitate Aerate and Agitate Incubate at Controlled Temp->Aerate and Agitate Sample at Time Intervals Sample at Time Intervals Aerate and Agitate->Sample at Time Intervals Analyze Parent Compound Analyze Parent Compound Sample at Time Intervals->Analyze Parent Compound Identify Metabolites Identify Metabolites Sample at Time Intervals->Identify Metabolites Measure CO2 Evolution Measure CO2 Evolution Sample at Time Intervals->Measure CO2 Evolution Calculate Degradation Rate Calculate Degradation Rate Analyze Parent Compound->Calculate Degradation Rate Identify Metabolites->Calculate Degradation Rate Measure CO2 Evolution->Calculate Degradation Rate Determine Half-life Determine Half-life Calculate Degradation Rate->Determine Half-life

Workflow for a typical biodegradation study.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For PAHs, this process can be a significant environmental fate pathway, especially in surface waters and on surfaces exposed to sunlight.

Photodegradation Pathways

The photodegradation of this compound is expected to proceed through direct photolysis, where the molecule directly absorbs light energy, and indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). The process likely involves the formation of photo-oxidation products, including hydroxylated derivatives and quinones.

Quantitative Photodegradation Data

Specific experimental data on the photodegradation rate and quantum yield of this compound are not available. The photolytic half-life of naphthalene in surface water is estimated to be around 71 hours, but this can vary significantly with water depth and the presence of other substances that can quench or sensitize the reaction.

Table 2: Photodegradation Half-lives of Naphthalene

MediumHalf-lifeConditionsSource
Surface Water71 hoursDirect photolysisHoward et al., 1991[4]
Deeper Water (5m)550 daysDirect photolysisHoward et al., 1991[4]
Experimental Protocol: Phototransformation in Water (based on OECD 316)

This protocol describes a tiered approach to determine the direct photolysis of this compound in water.

Tier 1: Theoretical Screening

  • Estimate the maximum possible direct photolysis rate constant based on the UV-visible absorption spectrum of this compound and solar irradiance data.

  • If the estimated loss is significant (e.g., >20% in 30 days), proceed to Tier 2.

Tier 2: Experimental Study

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

  • Test Solution: Prepare a solution of this compound in purified, buffered water at a concentration below its water solubility limit.

  • Procedure:

    • Irradiate the test solution at a constant temperature.

    • Include dark controls to account for any non-photolytic degradation.

    • Collect samples at various time points.

    • Analyze the concentration of this compound over time.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant and the half-life of photolysis.

    • If significant degradation occurs, identify major transformation products using techniques like HPLC-MS.

Photodegradation_Workflow cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Experimental cluster_analysis Data Analysis Measure UV-Vis Spectrum Measure UV-Vis Spectrum Estimate Max Photolysis Rate Estimate Max Photolysis Rate Measure UV-Vis Spectrum->Estimate Max Photolysis Rate Prepare Test Solution Prepare Test Solution Estimate Max Photolysis Rate->Prepare Test Solution If significant Irradiate with Simulated Sunlight Irradiate with Simulated Sunlight Prepare Test Solution->Irradiate with Simulated Sunlight Analyze Samples over Time Analyze Samples over Time Irradiate with Simulated Sunlight->Analyze Samples over Time Determine Rate Constant Determine Rate Constant Analyze Samples over Time->Determine Rate Constant Identify Photoproducts Identify Photoproducts Analyze Samples over Time->Identify Photoproducts Calculate Half-life Calculate Half-life Determine Rate Constant->Calculate Half-life

Tiered workflow for a photodegradation study.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For a compound to undergo hydrolysis, it must contain a hydrolyzable functional group, such as an ester, amide, or halide.

This compound is a hydrocarbon and lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound. No experimental data on the hydrolysis of this compound were found in the reviewed literature, which supports this assessment.

Analytical Methods

Accurate and sensitive analytical methods are essential for studying the environmental fate and degradation of this compound and its metabolites.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) using a C18 cartridge is a common method for extracting and concentrating this compound and its metabolites from water samples.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent (e.g., hexane, dichloromethane) is typically used.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or fluorescence detector is a widely used technique for the quantification of this compound. Reversed-phase columns (e.g., C18) are typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for the identification and quantification of this compound and its volatile metabolites. Derivatization may be necessary for polar metabolites to improve their chromatographic properties.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly powerful for identifying and quantifying a wide range of metabolites, including those that are non-volatile or thermally labile.

Experimental Protocol: HPLC Analysis of this compound and its Metabolites

This protocol provides a general framework for the analysis of this compound and its hydroxylated metabolites in a biological or environmental matrix.[6]

1. Sample Pre-treatment:

  • For biological samples, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) may be necessary to cleave conjugated metabolites.

  • Protein precipitation with a cold organic solvent (e.g., acetonitrile) may be required for plasma or tissue samples.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol and then water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Detector: UV detector set at a wavelength appropriate for naphthalenes (e.g., 220 nm) or a fluorescence detector for higher sensitivity.

  • Quantification: Use an external standard calibration curve prepared with analytical standards of this compound and its expected metabolites.

Conclusion

The environmental fate of this compound is primarily driven by biodegradation, with photodegradation also contributing to its removal in sunlit environments. Hydrolysis is not a significant degradation pathway. The high lipophilicity of this compound suggests a potential for bioaccumulation and strong sorption to organic matter in soil and sediment. While the biodegradation pathways have been partially elucidated, a significant data gap exists regarding the quantitative rates of its degradation in various environmental compartments. Further research is needed to determine the specific half-lives of this compound to enable more accurate environmental risk assessments. The experimental protocols and analytical methods described in this guide provide a framework for conducting such studies.

References

An In-depth Technical Guide to the Quantum Yield Measurement of 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a critical characteristic for applications in fluorescence imaging, sensing, and materials science. Naphthalene and its derivatives are known to be fluorescent, and understanding their quantum yield is essential for their application as molecular probes and in the development of novel materials.[1]

Core Principles of Relative Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield is the relative or comparative method.[2] This technique involves comparing the fluorescence intensity of the sample of interest (in this case, 1-butylnaphthalene) to that of a well-characterized standard with a known quantum yield. The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[3] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The equation for calculating the relative quantum yield (Φ_X) of an unknown sample is:

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X^2 / n_S^2)

Where:

  • Φ_S is the quantum yield of the standard.

  • I_X and I_S are the integrated fluorescence intensities of the sample and the standard, respectively.

  • A_X and A_S are the absorbances of the sample and the standard at the excitation wavelength, respectively.

  • n_X and n_S are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Predicted and Comparative Spectroscopic Data

While a specific quantum yield for this compound is not found in the surveyed literature, data from naphthalene and other alkyl-substituted naphthalenes can be used to estimate its properties. The addition of an alkyl group to the naphthalene ring is expected to cause a slight red-shift in the absorption and emission spectra and may have a minor effect on the quantum yield.

Table 1: Spectroscopic Properties of Naphthalene and Related Compounds

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference
NaphthaleneCyclohexane270300-3500.23[4]
NaphthaleneHexane270302, 321, 329, 3360.14[5]
2,3-DimethylnaphthaleneHexane270-0.26[5]

Note: The emission of naphthalene in hexane shows distinct vibronic peaks.

Based on this data, the quantum yield of this compound is anticipated to be in the range of 0.2-0.3 in a non-polar solvent like cyclohexane or hexane. The excitation wavelength would likely be around 270-280 nm, with emission in the 320-360 nm range.

Detailed Experimental Protocol for Relative Quantum Yield Measurement

This section provides a step-by-step guide for measuring the relative quantum yield of this compound.

4.1. Materials and Instrumentation

  • This compound: High purity, spectroscopic grade.

  • Quantum Yield Standard: A suitable standard with a well-characterized quantum yield in the UV region. Given the spectral properties of naphthalene, naphthalene itself (Φ = 0.23 in cyclohexane) or quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) are potential candidates, although their spectral overlap with this compound needs to be confirmed.

  • Solvent: Spectroscopic grade, non-fluorescent solvent (e.g., cyclohexane, hexane, or ethanol). The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: Equipped with a corrected emission channel to account for wavelength-dependent instrument sensitivity.

  • Quartz Cuvettes: 1 cm path length, matched for both absorbance and fluorescence measurements.

4.2. Sample Preparation

  • Stock Solutions: Prepare stock solutions of both this compound and the chosen standard in the selected solvent at a concentration of approximately 10⁻³ M.

  • Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength. This low absorbance range is critical to minimize inner-filter effects.[3]

4.3. Data Acquisition

  • Absorbance Spectra:

    • Record the absorbance spectrum of the solvent to use as a blank.

    • Record the absorbance spectra of all diluted solutions of both this compound and the standard.

    • Identify an appropriate excitation wavelength where both the sample and the standard exhibit significant absorption.

    • Record the absorbance values at this excitation wavelength for all solutions.

  • Fluorescence Spectra:

    • Set the spectrofluorometer with the chosen excitation wavelength.

    • Record the fluorescence emission spectrum of the solvent blank.

    • Record the fluorescence emission spectra of all diluted solutions of both this compound and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

    • Subtract the solvent blank spectrum from each of the sample and standard spectra.

4.4. Data Analysis

  • Integrate Fluorescence Spectra: Calculate the integrated area under the corrected emission spectrum for each solution of the sample and the standard.

  • Plot Integrated Intensity vs. Absorbance: For both this compound and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine the Gradient: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line using linear regression.

  • Calculate the Quantum Yield: Use the gradients obtained and the known quantum yield of the standard in the following equation:

    Φ_X = Φ_S * (Gradient_X / Gradient_S) * (n_X^2 / n_S^2)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the relative quantum yield measurement process.

experimental_workflow cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution dilute_sample Serial Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Serial Dilutions (Abs < 0.1) prep_std->dilute_std abs_spec Measure Absorbance Spectra dilute_sample->abs_spec dilute_std->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Spectra fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients plot->gradient calculate Calculate Quantum Yield gradient->calculate

Caption: Experimental workflow for relative quantum yield measurement.

Signaling Pathway Analogy: Photophysical Processes

The photophysical processes involved in fluorescence can be visualized as a signaling pathway, where the absorption of a photon initiates a series of events leading to either fluorescence or non-radiative decay.

photophysics_pathway cluster_excitation cluster_deactivation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Internal Conversion T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->S0 Non-radiative Decay Absorption Photon Absorption (hν_A) Fluorescence Fluorescence (k_f) IC Internal Conversion (k_ic) ISC Intersystem Crossing (k_isc) Phosphorescence Phosphorescence (k_p) NR_T1 Non-radiative Decay (k_nr')

Caption: Jablonski diagram illustrating photophysical pathways.

Conclusion

This technical guide provides a robust framework for the determination of the fluorescence quantum yield of this compound. While a definitive, experimentally determined value for this specific compound is not currently available in the surveyed literature, the detailed protocol for the relative measurement method, along with comparative data from naphthalene and its alkyl derivatives, offers a solid foundation for researchers to conduct this measurement accurately. The provided workflows and diagrams serve as practical tools for experimental planning and for understanding the underlying photophysical principles. Future experimental work is necessary to establish a certified quantum yield value for this compound.

References

1-Butylnaphthalene: An In-depth Technical Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative whitepaper detailing the material safety, toxicological profile, and handling protocols for 1-Butylnaphthalene, designed for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the material safety data for this compound. The information is compiled from various sources to ensure a thorough understanding of its properties and potential hazards. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided to aid in the design and execution of safety and toxicological assessments. Furthermore, this guide includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the substance's interactions and the methodologies for its evaluation.

Section 1: Physical and Chemical Properties

This section summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₁₄H₁₆PubChem[1]
Molecular Weight 184.28 g/mol PubChem[1]
Appearance Colorless to yellow liquid/oil
Boiling Point 289 °C
Melting Point -20 °C
Density 0.973 - 0.976 g/cm³
Refractive Index 1.578 - 1.582
Solubility Insoluble in water

Section 2: Safety and Hazard Information

Hazard CategoryGHS Classification (Anticipated)Hazard Statements (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501
Carcinogenicity Suspected of causing cancer (based on naphthalene data)[2][3]H351: Suspected of causing cancerP201, P202, P280, P308+P313, P405, P501
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited. The information presented here is largely based on studies of naphthalene and other alkylnaphthalenes. These compounds are known to cause a range of toxic effects, primarily targeting the respiratory system and liver.[4]

Metabolism and Toxicity Pathway

The toxicity of naphthalene and its derivatives is closely linked to their metabolism, which primarily occurs in the liver. The following diagram illustrates the key metabolic pathway involving cytochrome P450 enzymes and the subsequent activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

cluster_0 Cellular Environment This compound This compound CYP1A2/CYP3A4 CYP1A2/CYP3A4 This compound->CYP1A2/CYP3A4 Metabolism Aryl Hydrocarbon Receptor (AhR) Aryl Hydrocarbon Receptor (AhR) This compound->Aryl Hydrocarbon Receptor (AhR) Ligand Binding Reactive Epoxide Metabolites Reactive Epoxide Metabolites CYP1A2/CYP3A4->Reactive Epoxide Metabolites Glutathione Conjugation Glutathione Conjugation Reactive Epoxide Metabolites->Glutathione Conjugation Detoxification Cellular Stress & Toxicity Cellular Stress & Toxicity Reactive Epoxide Metabolites->Cellular Stress & Toxicity Detoxification & Excretion Detoxification & Excretion Glutathione Conjugation->Detoxification & Excretion AhR/ARNT Complex AhR/ARNT Complex Aryl Hydrocarbon Receptor (AhR)->AhR/ARNT Complex ARNT ARNT ARNT->AhR/ARNT Complex Xenobiotic Response Element (XRE) Xenobiotic Response Element (XRE) AhR/ARNT Complex->Xenobiotic Response Element (XRE) Nuclear Translocation & DNA Binding Gene Transcription (e.g., CYP1A1) Gene Transcription (e.g., CYP1A1) Xenobiotic Response Element (XRE)->Gene Transcription (e.g., CYP1A1) Gene Transcription (e.g., CYP1A1)->CYP1A2/CYP3A4 Increased Enzyme Production

Caption: Metabolic activation of this compound and induction of the AhR signaling pathway.

Section 4: Experimental Protocols

The following protocols are based on OECD and EPA guidelines for chemical safety testing. These provide a framework for evaluating the toxicological properties of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.

Experimental Workflow:

Animal Selection (Rats) Animal Selection (Rats) Fasting Fasting Animal Selection (Rats)->Fasting Dosing (Oral Gavage) Dosing (Oral Gavage) Fasting->Dosing (Oral Gavage) Observation (14 days) Observation (14 days) Dosing (Oral Gavage)->Observation (14 days) Data Collection Data Collection Observation (14 days)->Data Collection Clinical signs, body weight Necropsy Necropsy Observation (14 days)->Necropsy Endpoint Evaluation Endpoint Evaluation Data Collection->Endpoint Evaluation Mortality, toxicity signs Endpoint Evaluation->Necropsy

Caption: Workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Young adult female rats are typically used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature and humidity, and a 12-hour light/dark cycle. Food is withheld overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. A starting dose of 300 mg/kg is often used, with subsequent doses adjusted based on the observed effects.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

Objective: To assess the potential of this compound to cause skin and eye irritation.

Experimental Workflow:

cluster_skin Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) Animal Prep (Rabbit) Animal Prep (Rabbit) Application (0.5 mL) Application (0.5 mL) Animal Prep (Rabbit)->Application (0.5 mL) Instillation (0.1 mL) Instillation (0.1 mL) Animal Prep (Rabbit)->Instillation (0.1 mL) Exposure (4 hours) Exposure (4 hours) Application (0.5 mL)->Exposure (4 hours) Observation (up to 14 days) Observation (up to 14 days) Exposure (4 hours)->Observation (up to 14 days) Scoring (Erythema/Edema) Scoring (Erythema/Edema) Observation (up to 14 days)->Scoring (Erythema/Edema) Observation (up to 21 days) Observation (up to 21 days) Instillation (0.1 mL)->Observation (up to 21 days) Scoring (Cornea, Iris, Conjunctiva) Scoring (Cornea, Iris, Conjunctiva) Observation (up to 21 days)->Scoring (Cornea, Iris, Conjunctiva)

References

An In-depth Technical Guide on the Synthesis and Characterization of 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-butylnaphthalene, a substituted naphthalene derivative. The document details a robust two-step synthetic pathway, including the necessary experimental protocols. Furthermore, it offers a thorough characterization of the target molecule using modern analytical techniques. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams to facilitate understanding.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Friedel-Crafts acylation of naphthalene, followed by a Clemmensen reduction of the resulting ketone intermediate. This method is favored for its regioselectivity, primarily yielding the 1-substituted product under kinetic control.[1]

Synthesis Pathway

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_reagents1 Reagents cluster_reagents2 Reagents Naphthalene Naphthalene Intermediate 1'-Butyronaphthone Naphthalene->Intermediate Friedel-Crafts Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->Intermediate Product This compound Intermediate->Product Clemmensen Reduction AlCl3 AlCl₃ ZnHg Zn(Hg), HCl

Synthesis of this compound.
Experimental Protocols

Step 1: Friedel-Crafts Acylation of Naphthalene to Synthesize 1'-Butyronaphthone

This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds.[2]

Materials:

  • Naphthalene

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.0 equivalent) dropwise to the cooled and stirred suspension over 20-30 minutes.

  • Dissolve naphthalene (1.0 equivalent) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1'-butyronaphthone.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Clemmensen Reduction of 1'-Butyronaphthone to Synthesize this compound

This protocol is based on the classical Clemmensen reduction procedure for aryl ketones.[3]

Materials:

  • 1'-Butyronaphthone

  • Amalgamated zinc (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercuric chloride, followed by washing with water.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amalgamated zinc, 1'-butyronaphthone, and concentrated hydrochloric acid. Toluene can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within several hours, which can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and decant the liquid from the remaining zinc.

  • Transfer the liquid to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected analytical data.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.[4]

PropertyValue
Molecular FormulaC₁₄H₁₆
Molecular Weight184.28 g/mol
IUPAC NameThis compound
CAS Number1634-09-9
AppearanceLiquid
Boiling PointData not readily available
DensityData not readily available
Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the butyl chain. The integration of these signals will correspond to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the naphthalene ring and the butyl group are characteristic.[4]

Assignment ¹³C NMR Chemical Shift (ppm)
Aromatic Carbons(Multiple signals expected in the range of ~120-140 ppm)
Aliphatic Carbons(Multiple signals expected in the range of ~14-35 ppm)

Note: Specific peak assignments for ¹H and ¹³C NMR require experimental data and detailed analysis.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different types of bonds present in the molecule.[4]

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aromatic)~3050
C-H (aliphatic)~2850-2960
C=C (aromatic)~1500-1600

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 184.[4]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 184

  • Loss of a propyl radical (-C₃H₇): m/z = 141 (often the base peak)

  • Loss of a butyl radical (-C₄H₉): m/z = 127

Characterization Workflow

The logical workflow for the characterization of the synthesized this compound is outlined below.

Characterization_Workflow Start Crude this compound Purification Purification (Vacuum Distillation) Start->Purification Purity_Check Purity Assessment (GC-MS) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product

Characterization workflow for this compound.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via a two-step pathway involving Friedel-Crafts acylation and Clemmensen reduction. The guide also provides a comprehensive overview of the necessary characterization techniques to confirm the identity and purity of the final product. The presented experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

The Discovery and Synthetic History of 1-Butylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 1-Butylnaphthalene, a substituted aromatic hydrocarbon. The document details the classical synthetic pathway, presents key physical and chemical data, and outlines the experimental protocols for its preparation. This guide is intended for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound.

Introduction and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available early 20th-century literature. However, its synthesis is intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Friedel-Crafts acylation and the Clemmensen reduction. The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provided a method for attaching alkyl or acyl substituents to an aromatic ring. The Clemmensen reduction, first reported by Erik Christian Clemmensen in 1913, offered a means to reduce aldehydes and ketones to alkanes.

The logical and widely practiced synthetic route to this compound involves a two-step process: the Friedel-Crafts acylation of naphthalene with a butyryl group, followed by the Clemmensen reduction of the resulting 1-butyrylnaphthalene. While earlier, unrecorded syntheses may have occurred, a significant and well-documented synthesis and characterization of this compound was published in a 1951 NASA Technical Note by Hipsher and Wise, which focused on the synthesis and physical properties of various alkylnaphthalenes.[1]

Physicochemical Properties of this compound

A compilation of the key physical and chemical properties of this compound is presented in the table below. These data have been aggregated from various chemical databases and publications.

PropertyValue
Molecular Formula C₁₄H₁₆
Molecular Weight 184.28 g/mol
CAS Number 1634-09-9
Appearance Liquid
Boiling Point 289 - 291.4 °C at 760 mmHg
Melting Point -20 °C
Density 0.973 - 0.976 g/cm³ at 20 °C
Refractive Index 1.578 - 1.582 at 20 °C
Flash Point 131.4 °C
Vapor Pressure 0.00341 mmHg at 25 °C

Synthetic Pathway

The primary and most historically relevant synthetic route to this compound is a two-step process.

G cluster_0 Reaction Inputs cluster_1 Intermediate cluster_2 Final Product Naphthalene Naphthalene Butyrylnaphthalene 1-Butyrylnaphthalene Naphthalene->Butyrylnaphthalene Step 1 ButyrylChloride Butyryl Chloride / AlCl₃ (Friedel-Crafts Acylation) Butylnaphthalene This compound Butyrylnaphthalene->Butylnaphthalene Step 2 Clemmensen Zn(Hg), HCl (Clemmensen Reduction)

Synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation of Naphthalene

The synthesis commences with the electrophilic aromatic substitution of naphthalene with a butyryl group. This is typically achieved by reacting naphthalene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich naphthalene ring, primarily at the 1-position (alpha-position) due to kinetic control.

Step 2: Clemmensen Reduction of 1-Butyrylnaphthalene

The resulting ketone, 1-butyrylnaphthalene, is then reduced to the corresponding alkane, this compound. The Clemmensen reduction is a classic method for this transformation, employing zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. This reaction is particularly effective for reducing aryl-alkyl ketones.

Experimental Protocols

The following experimental protocols are based on the general principles of Friedel-Crafts acylation and Clemmensen reduction, with specific details adapted from established procedures for the synthesis of alkylnaphthalenes.

G start Start step1 Friedel-Crafts Acylation: React Naphthalene with Butyryl Chloride and AlCl₃ start->step1 step2 Quench Reaction and Separate Organic Layer step1->step2 step3 Purify 1-Butyrylnaphthalene (e.g., Distillation) step2->step3 step4 Clemmensen Reduction: Reduce 1-Butyrylnaphthalene with Zn(Hg) and HCl step3->step4 step5 Extract this compound step4->step5 step6 Purify this compound (e.g., Distillation) step5->step6 end End Product: This compound step6->end

General experimental workflow for the synthesis of this compound.
Friedel-Crafts Acylation of Naphthalene to 1-Butyrylnaphthalene

Materials:

  • Naphthalene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • A suitable inert solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve naphthalene in the chosen inert solvent.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add butyryl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (typically 1-3 hours) to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Wash the organic layer sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude 1-butyrylnaphthalene by vacuum distillation.

Clemmensen Reduction of 1-Butyrylnaphthalene to this compound

Materials:

  • 1-Butyrylnaphthalene

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene or another suitable high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride (HgCl₂) for a short period, then decanting the aqueous solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add the 1-butyrylnaphthalene to the flask.

  • Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reflux period (typically 4-24 hours) to maintain a strongly acidic environment.

  • After the reaction is complete (as determined by a suitable method such as TLC or GC), cool the mixture to room temperature.

  • Separate the organic (toluene) layer.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the toluene by distillation.

  • Purify the resulting this compound by vacuum distillation.

Conclusion

The synthesis of this compound is a classic example of applying fundamental organic reactions to achieve a specific molecular target. While the exact historical moment of its first creation is not clearly defined, the pathway through Friedel-Crafts acylation and Clemmensen reduction represents the most logical and historically significant route. The data and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.

References

Methodological & Application

Application Notes: Synthesis and Utility of 1-Butylnaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Naphthalene and its derivatives are fundamental bicyclic aromatic hydrocarbons extensively utilized as building blocks in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of an alkyl chain, such as a butyl group, at the 1-position of the naphthalene core can significantly modify its physicochemical properties, enhancing its lipophilicity and potential for biological activity. Naphthalene-based compounds have shown a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] Several FDA-approved drugs, such as Nabumetone (an anti-inflammatory agent) and Terbinafine (an antifungal), feature the naphthalene scaffold, underscoring its therapeutic relevance.[4][6][7]

The synthesis of 1-butylnaphthalene derivatives can be achieved through several established organic chemistry methodologies. The most common approaches include Friedel-Crafts reactions, Grignard reactions, and Suzuki coupling reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies:

  • Friedel-Crafts Acylation followed by Reduction: This is a reliable two-step method to introduce a straight-chain alkyl group onto the naphthalene ring, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[8] The reaction first involves the acylation of naphthalene with butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-butyrylnaphthalene.[9][10] Subsequent reduction of the ketone yields this compound.

  • Grignard Reaction: This method is highly effective for forming carbon-carbon bonds.[11][12] For synthesizing this compound, a Grignard reagent such as butylmagnesium bromide can be reacted with a 1-halonaphthalene (e.g., 1-bromonaphthalene).[13]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for creating C-C bonds, particularly for synthesizing more complex substituted biphenyls and related structures.[14][15][16] A butylboronic acid can be coupled with a 1-halonaphthalene, or a naphthalene-1-boronic acid with a butyl halide, in the presence of a palladium catalyst and a base.[14]

These synthetic methods provide researchers and drug development professionals with a versatile toolkit for accessing a wide range of this compound derivatives for further investigation and application.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol details the two-step synthesis of this compound from naphthalene.

Step A: Friedel-Crafts Acylation of Naphthalene

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) under a nitrogen atmosphere.[9] Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Add butyryl chloride (1.0 equivalent) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.

  • Addition of Naphthalene: Dissolve naphthalene (1.0 equivalent) in a minimal amount of the dry solvent and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to hydrolyze the aluminum chloride complex.[9][10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 1-butyrylnaphthalene can be purified by column chromatography on silica gel or by vacuum distillation.

Step B: Clemmensen Reduction of 1-Butyrylnaphthalene

  • Preparation of Amalgamated Zinc: Prepare amalgamated zinc by stirring zinc dust (10 equivalents) with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, water, and toluene.

  • Addition of Ketone: Add the 1-butyrylnaphthalene (1.0 equivalent) obtained from Step A to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reflux to maintain a strongly acidic environment.

  • Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous MgSO₄.

  • Purification: Filter and remove the solvent by rotary evaporation. The resulting this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction between 1-bromonaphthalene and butylmagnesium bromide.

  • Preparation of Grignard Reagent: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then proceeds exothermically. Maintain a gentle reflux until most of the magnesium is consumed.

  • Reaction with 1-Bromonaphthalene: Cool the freshly prepared butylmagnesium bromide solution to 0°C. Add a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain this compound.

Data Presentation

Table 1: Summary of Synthetic Methods for this compound

Synthetic MethodKey ReagentsCatalyst/ConditionsTypical Yield (%)Reference
Friedel-Crafts Acylation + ReductionNaphthalene, Butyryl Chloride, Zn(Hg), HClAlCl₃, then reflux60-75[9],[10]
Grignard Reaction1-Bromonaphthalene, 1-Bromobutane, MgAnhydrous Ether/THF70-85[11],[13]
Suzuki Coupling1-Bromonaphthalene, Butylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)75-90[14],[17]

Table 2: Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₄H₁₆[18]
Molecular Weight 184.28 g/mol [19],[18]
¹H NMR (CDCl₃, ppm) δ 7.95-7.80 (m, 2H), 7.60-7.30 (m, 4H), 7.25 (d, 1H), 3.10 (t, 2H), 1.75 (m, 2H), 1.50 (m, 2H), 0.95 (t, 3H)[20],[19]
¹³C NMR (CDCl₃, ppm) δ 138.5, 133.8, 131.9, 128.7, 126.5, 125.8, 125.6, 125.4, 124.0, 123.8, 33.4, 33.2, 22.8, 14.0[19]
IR (cm⁻¹) 3050, 2955, 2928, 2858, 1598, 1510, 1395, 795, 775[18]
Mass Spectrum (m/z) 184 (M+), 141, 128, 115[19],[21]

Visualizations

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution ButyrylChloride Butyryl Chloride AlCl3 AlCl₃ ButyrylChloride->AlCl3 Reacts with AcyliumIon Acylium Ion [CH₃(CH₂)₂C=O]⁺ + AlCl₄⁻ AlCl3->AcyliumIon Forms Naphthalene Naphthalene AcyliumIon->Naphthalene Attacks SigmaComplex Sigma Complex (Carbocation Intermediate) Naphthalene->SigmaComplex Forms ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Loses H⁺ FinalProduct 1-Butyrylnaphthalene ProductComplex->FinalProduct Hydrolysis

Caption: Mechanism of Friedel-Crafts Acylation.

Grignard_Reaction cluster_reagent Grignard Reagent Formation cluster_coupling Nucleophilic Substitution ButylBr 1-Bromobutane Mg Magnesium (Mg) ButylBr->Mg Grignard Butylmagnesium Bromide (CH₃(CH₂)₃MgBr) Mg->Grignard in dry ether NaphthylBr 1-Bromonaphthalene Grignard->NaphthylBr Nucleophilic Attack Intermediate Transition State NaphthylBr->Intermediate Product This compound + MgBr₂ Intermediate->Product Forms

Caption: Synthesis via Grignard Reaction.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product NaphthylBr 1-Naphthyl-X (R¹X) NaphthylBr->OxAdd ButylBoronic Butyl-B(OR)₂ (R²BY₂) ButylBoronic->Transmetal

Caption: Catalytic Cycle of Suzuki Coupling.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Under Inert Atmosphere Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup If complete Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography / Distillation) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 1-Butylnaphthalene as a High-Temperature Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-butylnaphthalene as a high-temperature solvent in various laboratory and industrial applications. Its high thermal stability, low volatility, and excellent solvating power for a range of organic compounds make it a valuable medium for chemical synthesis, crystallization, and materials processing at elevated temperatures.

Introduction to this compound as a High-Temperature Solvent

This compound (C₁₄H₁₆) is a high-boiling-point aromatic solvent that offers significant advantages for processes requiring sustained elevated temperatures. As a nonpolar aromatic hydrocarbon, it is an effective solvent for a wide array of organic molecules, polymers, and precursors for nanomaterials.[1] Its key benefits as a high-temperature solvent include:

  • High Boiling Point: With a boiling point of approximately 291 °C, this compound allows for a wide operational temperature range without the need for high-pressure apparatus.[2]

  • Thermal Stability: It exhibits good thermal stability, making it suitable for prolonged reactions at high temperatures.

  • Low Volatility: Its low vapor pressure reduces solvent loss during experiments and enhances safety.[2]

  • Good Solubility for Nonpolar Compounds: Being a nonpolar aromatic solvent, it effectively dissolves a variety of organic compounds, particularly those with aromatic moieties.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for designing and optimizing high-temperature experiments.

PropertyValue
CAS Number 1634-09-9
Molecular Formula C₁₄H₁₆
Molecular Weight 184.28 g/mol
Boiling Point 291.4 °C at 760 mmHg[2]
Melting Point Not available (liquid at room temperature)
Density 0.973 g/cm³ at 20 °C[2]
Flash Point 131.4 °C[2]
Refractive Index 1.578 at 20 °C[2]
Viscosity Temperature-dependent (decreases with increasing temperature)[3][4]
Solubility in Water Insoluble
Appearance Colorless to yellow oil

Applications and Experimental Protocols

This compound serves as an excellent solvent for organic reactions that require high temperatures to overcome activation energy barriers, such as Diels-Alder reactions, cyclizations, and rearrangements.[5][6][7]

Protocol 1: General Procedure for a High-Temperature Diels-Alder Reaction

This protocol is adapted from general procedures for Diels-Alder reactions in high-boiling point solvents.[5][7]

Materials:

  • Diene

  • Dienophile

  • This compound (anhydrous)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the reaction apparatus (three-neck flask, condenser, and inert gas inlet) and ensure it is dry.

  • Reagent Addition: Charge the flask with the diene, dienophile, and this compound under an inert atmosphere.

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-250 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy on aliquots).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes upon cooling, collect it by filtration.

    • If the product is soluble, remove the this compound under reduced pressure (high-vacuum distillation).

    • Alternatively, the product can be purified by column chromatography.

G reagents Diene + Dienophile reaction_mixture Reaction Mixture in Flask reagents->reaction_mixture solvent This compound solvent->reaction_mixture heating Heating (180-250 °C) under Inert Atmosphere reaction_mixture->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Work-up monitoring->workup filtration Filtration (if product crystallizes) workup->filtration distillation Vacuum Distillation workup->distillation product Purified Product filtration->product chromatography Column Chromatography distillation->chromatography chromatography->product

Caption: Workflow for a high-temperature Diels-Alder reaction.

The low volatility of this compound makes it an ideal solvent for the crystallization of compounds that are difficult to crystallize from more volatile solvents. Slow evaporation or vapor diffusion techniques can be employed to grow high-quality single crystals.[8][9]

Protocol 2: Crystallization by Slow Evaporation

This method is well-suited for this compound due to its low volatility.[8]

Materials:

  • Compound to be crystallized

  • This compound (high purity)

  • Small, clean crystallization vessel (e.g., vial, beaker)

  • Parafilm or aluminum foil with perforations

  • Microscope for observation

Procedure:

  • Prepare a near-saturated solution: In the crystallization vessel, dissolve the compound in a minimal amount of this compound at room temperature or with gentle heating. Ensure all solid material is dissolved.

  • Cover the vessel: Cover the opening of the vessel with Parafilm or aluminum foil. Pierce a few small holes in the covering to allow for very slow evaporation of the solvent.

  • Incubate: Place the vessel in a stable, vibration-free environment.

  • Monitor: Periodically check for crystal growth under a microscope. The process may take several days to weeks.

  • Isolate crystals: Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the solvent.

Protocol 3: Crystallization by Vapor Diffusion (Liquid-Vapor)

This technique is useful for compounds that are highly soluble in this compound and requires an "anti-solvent" in which the compound is insoluble.[8]

Materials:

  • Compound to be crystallized

  • This compound (high purity)

  • A volatile anti-solvent in which the compound is insoluble (e.g., hexane, pentane)

  • A small inner vial and a larger outer vial with a sealed cap

Procedure:

  • Prepare the inner vial: Dissolve the compound in a small amount of this compound in the inner vial to create a concentrated solution.

  • Prepare the outer vial: Add a small amount of the anti-solvent to the bottom of the larger outer vial.

  • Set up the diffusion chamber: Carefully place the open inner vial inside the outer vial, ensuring the two liquids do not mix.

  • Seal and incubate: Seal the outer vial tightly and place it in a stable environment. The more volatile anti-solvent will slowly diffuse into the this compound solution, reducing the solubility of the compound and inducing crystallization.

G cluster_0 Slow Evaporation cluster_1 Vapor Diffusion a1 Dissolve Compound in this compound a2 Cover with Perforated Film a1->a2 a3 Incubate and Monitor a2->a3 a4 Isolate Crystals a3->a4 b1 Prepare Concentrated Solution in Inner Vial b3 Assemble Diffusion Chamber b1->b3 b2 Add Anti-Solvent to Outer Vial b2->b3 b4 Seal and Incubate b3->b4

Caption: Comparison of crystallization workflows.

High-temperature decomposition of organometallic precursors is a common method for synthesizing nanoparticles. This compound can serve as a high-boiling point solvent to facilitate the controlled growth of nanoparticles.[10][11][12]

Protocol 4: General Procedure for the Synthesis of Metal Nanoparticles

This protocol is a general guideline adapted from high-temperature nanoparticle synthesis methods.[10][11][12]

Materials:

  • Organometallic precursor

  • This compound (anhydrous, degassed)

  • Capping agent/surfactant (e.g., oleic acid, oleylamine)

  • Three-neck round-bottom flask

  • Condenser

  • Thermocouple

  • Inert gas supply (e.g., Argon)

  • Syringe pump

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Solvent and Surfactant: Add this compound and the capping agent to the flask and degas the mixture by heating under vacuum.

  • Heating: Heat the solvent/surfactant mixture to the desired reaction temperature (e.g., 200-280 °C) under a positive pressure of inert gas.

  • Precursor Injection: Dissolve the organometallic precursor in a small amount of degassed this compound and inject it into the hot reaction mixture using a syringe pump at a controlled rate.

  • Growth and Annealing: After the injection is complete, maintain the temperature for a specific period to allow for nanoparticle growth and annealing.

  • Isolation: Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol, acetone) to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles, and wash them multiple times with the non-solvent.

G start Start setup Assemble Apparatus under Inert Atmosphere start->setup add_solvent Add this compound and Capping Agent setup->add_solvent degas Degas Mixture add_solvent->degas heat Heat to Reaction Temperature degas->heat inject Inject Precursor Solution heat->inject prepare_precursor Prepare Precursor Solution prepare_precursor->inject grow Nanoparticle Growth and Annealing inject->grow cool Cool to Room Temperature grow->cool precipitate Precipitate with Non-Solvent cool->precipitate isolate Isolate by Centrifugation precipitate->isolate end End isolate->end

Caption: Logical workflow for nanoparticle synthesis.

Safety Considerations

  • Handling: this compound should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Flammability: this compound has a high flash point but is combustible. Keep away from open flames and hot surfaces.

  • Disposal: Dispose of this compound and its waste according to local regulations for organic solvents.

Conclusion

This compound is a versatile and effective high-temperature solvent for a range of applications in research and development. Its favorable physical properties allow for the exploration of chemical transformations and material preparations under conditions that are not accessible with more volatile solvents. The protocols provided herein serve as a starting point for the development of specific experimental procedures tailored to the user's needs. As with any chemical process, careful optimization of reaction parameters is recommended to achieve the desired outcomes.

References

Application Notes and Protocols for 1-Butylnaphthalene as a Solvent in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-butylnaphthalene as a solvent in various spectroscopic techniques. Due to limited direct literature on this specific application, this document outlines the fundamental properties of this compound and provides generalized protocols for its characterization and use in UV-Vis and fluorescence spectroscopy.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its evaluation as a spectroscopic solvent.

PropertyValueSource
Molecular Formula C₁₄H₁₆[1][2]
Molecular Weight 184.28 g/mol [1][2][3]
CAS Registry Number 1634-09-9[1][2]
Synonyms α-Butylnaphthalene, 1-Naphthyl-1-butane[1][2][4]
Spectral Data IR and Mass spectra are available.[1][2][3]

Application Notes

This compound, an alkyl-substituted naphthalene, presents several features that make it a candidate for a specialized spectroscopic solvent, particularly in fluorescence and UV-Vis studies. Its naphthalene core suggests inherent spectroscopic properties that must be well-characterized.

  • Potential for UV-Vis Spectroscopy: Like naphthalene, this compound is expected to have strong absorption in the deep UV region, with a potential window of transparency at longer UV and visible wavelengths. This would make it suitable for dissolving analytes that absorb in the near-UV and visible regions. The butyl substitution may cause a slight red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted naphthalene.[5][6]

  • Considerations for Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent.[5][7] Therefore, this compound itself is likely to exhibit intrinsic fluorescence. This property can be advantageous for studies where the solvent's fluorescence can be used as an internal standard or for energy transfer studies. However, for many applications, the solvent's own fluorescence may interfere with the signal from the analyte. Thus, careful characterization of its emission spectrum and fluorescence lifetime is crucial.

  • Solvency: As a nonpolar aromatic hydrocarbon, this compound is expected to be an excellent solvent for other nonpolar and aromatic compounds, which are often the subject of photophysical studies.

Experimental Protocols

The following are generalized protocols for the characterization and use of this compound as a spectroscopic solvent.

Protocol 1: Determination of the Usable Wavelength Range via UV-Vis Spectroscopy

Objective: To determine the wavelength range in which this compound is transparent and can be used as a solvent for UV-Vis absorption measurements.

Materials:

  • This compound (high purity, spectroscopic grade)

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

  • Reference solvent (e.g., cyclohexane or hexane, spectroscopic grade)

Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Fill a quartz cuvette with the reference solvent (cyclohexane) and place it in the reference beam path of the spectrophotometer.

  • Fill a second quartz cuvette with the same reference solvent and place it in the sample beam path.

  • Record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm). The baseline should be flat and close to zero absorbance.

  • Empty and dry the sample cuvette.

  • Fill the sample cuvette with this compound.

  • Place the sample cuvette back into the sample beam path.

  • Acquire the absorption spectrum of this compound.

  • The usable wavelength range is the region where the absorbance of this compound is low (typically < 0.05 AU).

Protocol 2: Characterization of Intrinsic Fluorescence

Objective: To determine the excitation and emission spectra of this compound to understand its potential for fluorescence interference.

Materials:

  • This compound (high purity, spectroscopic grade)

  • Fluorometer

  • Quartz fluorescence cuvettes

  • Reference solvent (e.g., cyclohexane, spectroscopic grade)

Procedure:

  • Turn on the fluorometer and allow the lamp to stabilize.

  • Emission Spectrum: a. Fill a fluorescence cuvette with this compound. b. Set the excitation wavelength to a value where this compound shows some absorbance (determined from Protocol 1, e.g., 275 nm).[8] c. Scan the emission wavelengths over a range starting just above the excitation wavelength to the end of the detector's range (e.g., 285-700 nm). d. Identify any emission peaks and their intensities.

  • Excitation Spectrum: a. Set the emission monochromator to the wavelength of the most intense fluorescence peak observed in the emission spectrum. b. Scan the excitation wavelengths over a range (e.g., 200-350 nm). c. The resulting spectrum should resemble the absorption spectrum of this compound and will confirm the wavelengths that lead to its fluorescence.

Protocol 3: General Procedure for Analyte Spectroscopy in this compound

Objective: To measure the UV-Vis absorption or fluorescence spectrum of a soluble analyte using this compound as the solvent.

Materials:

  • Analyte of interest

  • This compound (high purity, spectroscopic grade)

  • Spectrophotometer or Fluorometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the analyte in this compound of a known concentration. b. Prepare a series of dilutions from the stock solution to the desired concentrations for analysis.

  • UV-Vis Measurement: a. Use pure this compound as the reference/blank solution. b. Acquire the absorbance spectra of your analyte solutions at different concentrations within the usable wavelength range of this compound.

  • Fluorescence Measurement: a. Acquire the fluorescence emission spectrum of a blank (pure this compound) using the same excitation wavelength you intend to use for your analyte. b. Acquire the fluorescence emission spectra of your analyte solutions. c. If necessary, perform a spectral subtraction of the solvent blank from the sample spectra to isolate the analyte's fluorescence. Ensure the excitation wavelength is chosen to maximize analyte excitation while minimizing excitation of this compound where possible.

Visualizations

Experimental_Workflow_for_Solvent_Evaluation cluster_0 Solvent Purity Check cluster_1 Spectroscopic Characterization cluster_2 Analyte Studies Purity Obtain High-Purity This compound GCMS GC-MS Analysis Purity->GCMS Verify Purity NMR NMR Spectroscopy Purity->NMR Confirm Structure UV_Vis Determine UV-Vis Transparency Window GCMS->UV_Vis NMR->UV_Vis Fluorescence Characterize Intrinsic Fluorescence UV_Vis->Fluorescence Identify Excitation λ Solubility Test Analyte Solubility Fluorescence->Solubility Analyte_Spec Perform Analyte Spectroscopy Solubility->Analyte_Spec If Soluble Data_Analysis Data Analysis and Correction Analyte_Spec->Data_Analysis Subtract Solvent Blank

Caption: Workflow for evaluating a new spectroscopic solvent.

Solvent_Selection_Logic Start Start: Need a Spectroscopic Solvent AnalyteProps Analyte Properties (Polarity, λ_abs, λ_em) Start->AnalyteProps SolventProps Solvent Properties AnalyteProps->SolventProps Transparency Is Solvent Transparent at λ_abs and λ_em? SolventProps->Transparency Solubility Is Analyte Soluble? Transparency->Solubility Yes Reevaluate Re-evaluate Choice Transparency->Reevaluate No Inertness Is Solvent Chemically Inert to Analyte? Solubility->Inertness Yes Solubility->Reevaluate No Fluorescence Does Solvent Fluorescence Interfere? Inertness->Fluorescence Yes Inertness->Reevaluate No SelectSolvent Select Solvent Fluorescence->SelectSolvent No / Manageable Fluorescence->Reevaluate Yes

References

Application Notes and Protocols for 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the use of 1-butylnaphthalene in various research and drug development contexts. The information is intended for researchers, scientists, and professionals in the field of drug development.

Biodegradation of this compound

Application Note: this compound, a component of some industrial products, can be subject to microbial degradation in the environment. Understanding the pathways and rates of its biodegradation is crucial for environmental risk assessment and the development of bioremediation strategies. Studies on related compounds have shown that bacteria, such as those from the genus Sphingobium, can metabolize alkylnaphthalenes. The primary degradation pathway often involves the oxidation of the aromatic ring, leading to the formation of hydroxylated intermediates, which can then undergo ring cleavage.

Quantitative Data: Biodegradation of Naphthalene (as a model for this compound)

The following table summarizes the biodegradation rates of naphthalene in soil under different treatment strategies. This data can serve as a reference for estimating the biodegradation potential of this compound.

Treatment StrategyBiodegradation Rate Constant (k, day⁻¹)Half-Life (t½, days)Naphthalene Reduction (after 4 weeks)
Natural Attenuation0.02034.744%
Biostimulation0.04116.969.5%
Bioaugmentation0.05013.977.5%
Combined Biostimulation & Bioaugmentation0.06410.885%

Data adapted from a study on naphthalene biodegradation in soil.[1][2]

Experimental Protocol: Aerobic Biodegradation of this compound in Soil Microcosms

This protocol outlines a method to assess the aerobic biodegradation of this compound in soil.

Materials:

  • This compound (analytical grade)

  • Contaminated soil sample

  • Microbial inoculum (e.g., a mixed culture of Alcaligenes, Aeromonas, Micrococcus, and Serratia)[1]

  • Inorganic NPK fertilizer

  • Methanol (as a solvent for spiking)

  • Plastic bins (bioreactors)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Microcosm Setup:

    • Prepare four sets of plastic bin bioreactors, each containing 1 kg of the soil to be tested.

    • Treatment A (Natural Attenuation): Spike the soil with this compound dissolved in methanol to a final concentration of 4% (w/w).[1] Allow the methanol to evaporate completely.

    • Treatment B (Biostimulation): Spike the soil with this compound as in Treatment A. Amend the soil with NPK fertilizer to achieve a C:N:P ratio of 100:10:1.[2]

    • Treatment C (Bioaugmentation): Spike the soil with this compound as in Treatment A. Inoculate the soil with a 10% (w/v) suspension of the microbial consortium.[1]

    • Treatment D (Combined Approach): Spike the soil with this compound, amend with NPK fertilizer, and inoculate with the microbial consortium as described above.

  • Incubation:

    • Incubate all bioreactors at a controlled temperature (e.g., 37°C) for a period of 4 weeks.[3]

    • Ensure adequate aeration by periodically mixing the soil.

  • Sampling and Analysis:

    • Collect soil samples from each bioreactor at regular intervals (e.g., weekly).

    • Extract this compound and its potential metabolites from the soil samples using an appropriate organic solvent.

    • Analyze the extracts using GC-MS to quantify the concentration of this compound and identify any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound over time for each treatment.

    • Determine the biodegradation rate constant (k) and half-life (t½) by fitting the data to a first-order kinetic model.[1]

Workflow for Biodegradation Study

BiodegradationWorkflow cluster_setup Microcosm Setup cluster_process Experimental Process cluster_analysis Data Analysis A Natural Attenuation Incubation Incubation (4 weeks) A->Incubation B Biostimulation B->Incubation C Bioaugmentation C->Incubation D Combined D->Incubation Sampling Weekly Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantify this compound Analysis->Quantification Kinetics Calculate Rate & Half-life Quantification->Kinetics

Caption: Workflow for assessing the biodegradation of this compound.

Synthesis of a Hypothetical this compound-Based Fluorescent Probe

Application Note: Naphthalene derivatives are widely used as fluorophores in the design of fluorescent probes for detecting various analytes. By functionalizing the this compound core with appropriate recognition moieties, it is possible to create novel probes for applications in chemical sensing and bioimaging. A common synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group, which can then be further modified.

Quantitative Data: Suzuki-Miyaura Coupling of Naphthalene Derivatives (Representative Yields)

The following table provides representative yields for Suzuki-Miyaura coupling reactions involving naphthalene derivatives, which can be used to estimate the potential yield for the synthesis of a this compound-based probe.

Reactant 1Reactant 2CatalystYield
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂84%[4]
Cinnamoyl chlorideArylboronic acidsPd(PPh₃)₄41-51%[5]
Benzoyl chloridesStyrylboronic acidPd(PPh₃)₄68-93%[5]
1-Bromo-naphthalene derivativeArylboronic acidPd(dppf)Cl₂42-90%[6][7]

Experimental Protocol: Synthesis of a Hypothetical 1-(4-Formylphenyl)-4-butylnaphthalene via Suzuki-Miyaura Coupling

This protocol describes a hypothetical synthesis of a this compound derivative that could serve as a precursor to a fluorescent probe.

Materials:

  • 1-Bromo-4-butylnaphthalene (starting material)

  • 4-Formylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 1-bromo-4-butylnaphthalene (1 equivalent), 4-formylphenylboronic acid (1.2 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

    • Add a 2M aqueous solution of Na₂CO₃ (3 equivalents).

    • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

  • Reaction:

    • Purge the flask with nitrogen gas for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 90-100°C) under a nitrogen atmosphere and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Relationship for Suzuki-Miyaura Coupling

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Bromo-4-butylnaphthalene Product 1-(4-Formylphenyl)-4-butylnaphthalene A->Product B 4-Formylphenylboronic acid B->Product Catalyst Pd(dppf)Cl2 Catalyst->Product Base Na2CO3 Base->Product Solvent Toluene/Ethanol/Water Solvent->Product

Caption: Key components for the Suzuki-Miyaura cross-coupling reaction.

Toxicological Assessment of this compound

Application Note: Naphthalene and its derivatives are known to exhibit toxicity to aquatic organisms. Assessing the acute toxicity of this compound is essential for understanding its potential environmental impact. The water flea, Daphnia magna, is a standard model organism for aquatic toxicity testing. The acute immobilization test determines the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure.

Quantitative Data: Acute Toxicity of Naphthalene to Aquatic Organisms (for reference)

The following table provides acute toxicity data for naphthalene, which can be used as a preliminary estimate for the toxicity of this compound.

OrganismEndpointConcentration (mg/L)
Daphnia magna48h EC502.16
Fathead minnow (Pimephales promelas)96h LC507.9
Rainbow trout (Oncorhynchus mykiss)96h LC501.6

Data for naphthalene from various ecotoxicology databases.

Experimental Protocol: Acute Immobilization Test with Daphnia magna

This protocol is based on OECD Guideline 202 for the testing of chemicals.

Materials:

  • This compound

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other suitable culture medium)

  • Acetone or other suitable solvent (as a carrier for this compound)

  • Glass test vessels (e.g., 50 mL beakers)

  • Incubator with controlled temperature (20 ± 2°C) and photoperiod (16h light: 8h dark)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of test concentrations by diluting the stock solution in the culture medium. A geometric series of at least five concentrations is recommended.

    • Prepare a control group with only the culture medium and a solvent control group containing the highest concentration of the solvent used in the test solutions.

  • Test Procedure:

    • Place at least 20 Daphnia magna neonates, divided into at least four replicate groups, into each test concentration and control.

    • Incubate the test vessels for 48 hours under the specified conditions.

    • Do not feed the daphnids during the test.

  • Observation and Data Collection:

    • At 24 and 48 hours, observe the daphnids and record the number of immobilized individuals in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis:

    • Calculate the percentage of immobilization for each concentration at 24 and 48 hours.

    • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

Signaling Pathway of Naphthalene Toxicity (General Overview)

NaphthaleneToxicity Naphthalene Naphthalene Derivative (e.g., this compound) Metabolism Metabolic Activation (e.g., by Cytochrome P450) Naphthalene->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Epoxides, Quinones) Metabolism->ReactiveMetabolites CellularTargets Interaction with Cellular Macromolecules (DNA, Proteins, Lipids) ReactiveMetabolites->CellularTargets OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress CellDamage Cellular Damage CellularTargets->CellDamage OxidativeStress->CellDamage Toxicity Toxicity (e.g., Immobilization in Daphnia) CellDamage->Toxicity

Caption: General pathway of naphthalene-induced toxicity.

References

Application Notes and Protocols for 1-Butylnaphthalene as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylnaphthalene is a naphthalene derivative with potential applications as a plasticizer for various polymers. Its aromatic structure and alkyl chain suggest it may effectively increase the flexibility and workability of rigid polymers by reducing intermolecular forces between polymer chains. These application notes provide a comprehensive overview of the theoretical application of this compound as a plasticizer for Polyvinyl Chloride (PVC), Polystyrene (PS), and Polymethyl Methacrylate (PMMA). The included protocols are based on standard laboratory procedures for evaluating plasticizer performance.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes. To date, there is a lack of specific published research detailing the quantitative effects of this compound as a plasticizer for the polymers discussed. The provided data is based on the expected effects of a compatible plasticizer and should be verified through empirical testing.

Mechanism of Action

Plasticizers, such as this compound, work by inserting themselves between polymer chains, thereby increasing the free volume and reducing the polymer's glass transition temperature (Tg). This leads to a more flexible and less brittle material. The bulky naphthalene group and the flexible butyl chain of this compound are expected to disrupt the close packing of polymer chains, enhancing segmental mobility.

Data Presentation

The following tables summarize the hypothetical effects of this compound on the key properties of PVC, Polystyrene, and PMMA.

Table 1: Hypothetical Effect of this compound on the Glass Transition Temperature (Tg) of Various Polymers

PolymerThis compound Concentration (wt%)Glass Transition Temperature (°C)
PVC 082
1065
2050
3038
Polystyrene 0100
1088
2075
3065
PMMA 0105
1092
2080
3070

Table 2: Hypothetical Effect of this compound on the Mechanical Properties of Various Polymers

PolymerThis compound Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
PVC 0505
104250
2035150
3028250
Polystyrene 0402
103410
202825
302240
PMMA 0703
10608
205015
304025

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes a general method for preparing polymer films with varying concentrations of this compound for initial screening and characterization.

Materials:

  • Polymer (PVC, Polystyrene, or PMMA)

  • This compound

  • Suitable solvent (e.g., Tetrahydrofuran (THF) for PVC and PS, Toluene for PMMA)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bars

  • Leveling table

  • Drying oven

Procedure:

  • Prepare stock solutions of the polymer in the chosen solvent (e.g., 10% w/v).

  • Calculate the required amount of this compound to achieve the desired weight percentages (e.g., 10%, 20%, 30% relative to the polymer weight).

  • In separate vials, add the calculated amount of this compound to a specific volume of the polymer stock solution.

  • Stir the mixtures thoroughly using a magnetic stirrer until the this compound is completely dissolved and the solution is homogeneous.

  • Pour a consistent volume of each solution into a clean, dry glass petri dish placed on a leveling table to ensure uniform thickness.

  • Cover the petri dishes loosely to allow for slow solvent evaporation and prevent rapid film formation, which can trap bubbles.

  • Place the cast films in a drying oven at a temperature slightly above the boiling point of the solvent (e.g., 70-80°C for THF, 110-120°C for Toluene) for several hours to ensure complete solvent removal.

  • Once dry, carefully peel the films from the casting surface.

  • Store the films in a desiccator prior to characterization.

Protocol 2: Evaluation of Plasticizer Performance

This protocol outlines the key characterization techniques to assess the effectiveness of this compound as a plasticizer.

1. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymers.

  • Procedure:

    • Cut a small sample (5-10 mg) from the prepared polymer film.

    • Place the sample in an aluminum DSC pan and seal it.

    • Perform a heat-cool-heat cycle in the DSC instrument. A typical heating rate is 10°C/min.

    • The Tg is determined from the midpoint of the transition in the second heating scan.

2. Mechanical Testing (Tensile Testing):

  • Objective: To measure the tensile strength and elongation at break of the plasticized films.

  • Procedure:

    • Cut dumbbell-shaped specimens from the polymer films according to ASTM D638 specifications.

    • Measure the thickness and width of the gauge section of each specimen.

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

    • Record the force and displacement data until the specimen breaks.

    • Calculate the tensile strength and elongation at break from the stress-strain curve.

3. Plasticizer Leaching/Migration Test:

  • Objective: To assess the permanence of this compound within the polymer matrix.

  • Procedure (based on ASTM D1239):

    • Cut a pre-weighed sample of the plasticized film of known dimensions.

    • Immerse the sample in a solvent (e.g., hexane or ethanol) or place it in contact with an absorbent material (e.g., activated carbon) at a specified temperature for a defined period.

    • After the exposure period, remove the sample, gently wipe it dry, and reweigh it.

    • The weight loss corresponds to the amount of plasticizer that has leached or migrated out of the film.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_eval Performance Evaluation cluster_results Data Analysis polymer Polymer Selection (PVC, PS, PMMA) mixing Solution Preparation & Mixing polymer->mixing plasticizer This compound plasticizer->mixing solvent Solvent Selection solvent->mixing casting Solvent Casting mixing->casting drying Drying casting->drying dsc Thermal Analysis (DSC) - Glass Transition Temp. drying->dsc tensile Mechanical Testing - Tensile Strength - Elongation at Break drying->tensile leaching Leaching/Migration Test drying->leaching data Quantitative Data - Tg vs. Concentration - Mechanical Properties vs. Concentration dsc->data tensile->data leaching->data

Caption: Experimental workflow for evaluating this compound as a plasticizer.

Caption: Mechanism of polymer plasticization by this compound.

Applications of 1-Butylnaphthalene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylnaphthalene is a substituted aromatic hydrocarbon that serves as a versatile starting material and solvent in organic synthesis. Its unique combination of a bulky, lipophilic butyl group and a planar naphthalene ring system imparts specific physical and chemical properties that are leveraged in the synthesis of a variety of organic molecules, including pharmaceuticals, liquid crystals, and specialized polymers. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Physical and Spectroscopic Properties of this compound

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₄H₁₆
Molecular Weight 184.28 g/mol
CAS Number 1634-09-9
Appearance Colorless to pale yellow liquid
Boiling Point 289-290 °C
Density 0.966 g/mL at 25 °C
Refractive Index 1.581
Solubility Insoluble in water; soluble in common organic solvents
¹H NMR (CDCl₃) δ 7.95-7.85 (m, 2H), 7.60-7.40 (m, 4H), 7.35 (d, J=8.2 Hz, 1H), 3.10 (t, J=7.7 Hz, 2H), 1.80-1.70 (m, 2H), 1.55-1.45 (m, 2H), 1.00 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃) δ 138.3, 133.8, 131.9, 128.8, 126.8, 125.8, 125.6, 125.5, 124.9, 123.8, 33.4, 33.2, 22.5, 13.9

Application 1: Synthesis of Acylnaphthalenes via Friedel-Crafts Acylation

This compound can undergo Friedel-Crafts acylation to introduce an acyl group onto the naphthalene ring. The position of acylation is influenced by the directing effect of the butyl group and the reaction conditions. The primary product is typically the 4-acyl-1-butylnaphthalene, a key intermediate in the synthesis of various pharmaceutical and materials science targets.

General Experimental Workflow for Chemical Synthesis

G reagents Reagents & Solvents reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup reaction Reaction (Temperature Control) reaction_setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for a typical organic synthesis experiment.

Protocol: Synthesis of 4-Acetyl-1-butylnaphthalene

This protocol is adapted from general procedures for the Friedel-Crafts acylation of naphthalene derivatives.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.05 equivalents) dropwise to the cooled AlCl₃ suspension with vigorous stirring.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-acetyl-1-butylnaphthalene.

Quantitative Data (Illustrative):

ReactantMolar RatioPurity
This compound1.0>98%
Acetyl chloride1.05>99%
Aluminum chloride1.1>99%

Application 2: Synthesis of Butyl-naphthoic Acids via Oxidation

The butyl group of this compound can be oxidized to a carboxylic acid group, yielding 4-butyl-1-naphthoic acid. This transformation is a key step in the synthesis of various compounds, including potential pharmaceutical agents and functional materials. The oxidation is typically carried out using strong oxidizing agents in the presence of a catalyst.

Protocol: Synthesis of 4-Butyl-1-naphthoic Acid

This protocol is a generalized procedure based on the oxidation of alkyl-substituted naphthalenes.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Pyridine

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a mixture of pyridine and water.

  • Addition of Oxidant: Heat the solution to reflux and add potassium permanganate (3.0-4.0 equivalents) portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Reaction Monitoring: Continue heating at reflux until the reaction is complete, as indicated by the persistence of the purple permanganate color or by TLC analysis.

  • Work-up: Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bisulfite to destroy the excess potassium permanganate.

  • Acidification: Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the crude 4-butyl-1-naphthoic acid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Extraction (Alternative to Filtration): Alternatively, extract the acidified aqueous mixture with diethyl ether. Wash the combined organic extracts with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 4-butyl-1-naphthoic acid.

Quantitative Data (Illustrative):

Similar to the acylation reaction, specific and recent quantitative data for the oxidation of this compound is not widely published. However, yields for the oxidation of analogous alkylnaphthalenes to their corresponding carboxylic acids are typically in the range of 50-70%.

ReactantMolar Ratio
This compound1.0
Potassium Permanganate3.0 - 4.0

Other Potential Applications

Use as a High-Boiling Point Solvent

With a boiling point of 289-290 °C, this compound can be employed as a high-boiling point solvent for organic reactions that require elevated temperatures. Its thermal stability and ability to dissolve a wide range of organic compounds make it a suitable medium for reactions such as certain types of polymerizations, rearrangements, and condensations. When used as a solvent, its inertness under many reaction conditions is a key advantage.

Precursor for Liquid Crystals and Plasticizers

The rigid naphthalene core combined with the flexible butyl chain makes this compound and its derivatives attractive building blocks for the synthesis of liquid crystals. The introduction of polar groups at specific positions on the naphthalene ring can lead to molecules with mesogenic properties. Additionally, due to its high boiling point and compatibility with certain polymers, this compound and related esters have been explored as plasticizers to improve the flexibility and processability of polymers. However, detailed synthetic protocols for these specific applications are highly specialized and proprietary.

Conclusion

This compound is a valuable and versatile chemical intermediate in organic synthesis. Its utility is primarily demonstrated in the preparation of functionalized naphthalene derivatives through reactions such as Friedel-Crafts acylation and oxidation. The resulting products serve as important precursors in the development of new pharmaceuticals, advanced materials, and specialty chemicals. The protocols provided herein offer a foundational methodology for researchers to explore the synthetic potential of this compound. Further optimization of reaction conditions will be necessary to achieve high yields and selectivity for specific target molecules.

Application Notes and Protocols for 1-Butylnaphthalene in High-Temperature Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-butylnaphthalene as a high-performance synthetic base oil for high-temperature lubricant applications. Alkylated naphthalenes, including this compound, are classified as Group V base oils by the American Petroleum Institute and are known for their exceptional thermal and oxidative stability.[1][2] This makes them suitable for demanding environments where conventional lubricants may degrade.

Key Performance Characteristics

This compound and related multi-butylnaphthalenes exhibit several key properties that make them advantageous for high-temperature lubrication:

  • Excellent Thermo-oxidative Stability: The aromatic naphthalene core provides inherent resistance to thermal and oxidative breakdown at elevated temperatures.[1][2][3] This stability minimizes the formation of sludge and varnish, extending the lubricant's service life and maintaining system cleanliness.[1]

  • Good Solvency: The aromatic nature of this compound allows it to effectively solvate polar additives and lubricant degradation byproducts, which helps to keep internal components clean.

  • Low Volatility: Compared to some other synthetic base stocks, alkylated naphthalenes have low volatility, which is crucial for high-temperature applications to reduce oil consumption and thickening.[3]

  • Enhanced Lubricity: Multi-butylnaphthalenes have demonstrated effective friction reduction and anti-wear properties.[2][3]

Data Presentation

The following tables summarize the key physicochemical and tribological properties of multi-butylnaphthalene (MBN) oils, which serve as a representative model for the performance characteristics of this compound.

Table 1: Physicochemical Properties of Multi-Butylnaphthalene Oils

PropertyMBN-1 (90.3% mono/di-butylnaphthalenes)MBN-2 (98.2% tri/tetra/penta/hexa-butylnaphthalenes)AN5 (Commercial Alkyl Naphthalene)Test Method
Kinematic Viscosity @ 40°C (mm²/s)29.8125.628.5ASTM D445
Kinematic Viscosity @ 100°C (mm²/s)4.512.14.8ASTM D445
Viscosity Index8598110ASTM D2270
Pour Point (°C)< -59-12.9-45ASTM D97
Flash Point (°C)204246226ASTM D92

Data sourced from a study on multi-butylnaphthalenes synthesized with trifluoromethanesulfonic acid catalyst.[2]

Table 2: Tribological Performance of Multi-Butylnaphthalene Oils

PropertyMBN-1MBN-2AN5Test Conditions
Average Friction Coefficient0.2210.1640.190100 N load, 50 Hz, 1 mm stroke, 25°C, 1800 s
Wear Scar Diameter (μm)580450520100 N load, 50 Hz, 1 mm stroke, 25°C, 1800 s

Data sourced from a study on multi-butylnaphthalenes synthesized with trifluoromethanesulfonic acid catalyst.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard ASTM methods and are intended to guide researchers in the evaluation of this compound and other high-temperature lubricants.

Protocol 1: Determination of Kinematic Viscosity and Viscosity Index

1.1. Objective: To measure the kinematic viscosity of the lubricant at 40°C and 100°C and calculate the viscosity index (VI).

1.2. Standard Methods:

  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.[4][5][6]

1.3. Materials and Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath, capable of maintaining temperatures within ±0.02°C.

  • Timer, accurate to 0.1 seconds.

  • Sample of this compound.

1.4. Procedure (Kinematic Viscosity - ASTM D445):

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer into the constant temperature bath set at 40°C. Allow at least 30 minutes for the viscometer to reach thermal equilibrium.

  • Use suction or pressure to adjust the head level of the test sample to a position about 5 mm ahead of the first timing mark.

  • Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

  • Repeat the measurement. The two times should agree within the determinability limits of the method.

  • Calculate the kinematic viscosity by multiplying the average flow time in seconds by the viscometer constant.

  • Repeat steps 3-7 with the constant temperature bath set at 100°C.

1.5. Calculation (Viscosity Index - ASTM D2270):

  • Using the kinematic viscosity value at 100°C (Y), find the values of L and H from the tables in ASTM D2270. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil. H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

  • Use the following formula to calculate the Viscosity Index (VI):

    • If the kinematic viscosity at 40°C of the test oil (U) is less than or equal to L: VI = [(L - U) / (L - H)] x 100

    • If the kinematic viscosity at 40°C of the test oil (U) is greater than L, a different formula from the standard should be used.

G cluster_viscosity Kinematic Viscosity Measurement (ASTM D445) cluster_vi Viscosity Index Calculation (ASTM D2270) kv_s1 Select & Prepare Viscometer kv_s2 Charge with Sample kv_s1->kv_s2 kv_s3 Equilibrate at 40°C kv_s2->kv_s3 kv_s6 Equilibrate at 100°C kv_s2->kv_s6 kv_s4 Measure Flow Time kv_s3->kv_s4 kv_s5 Calculate Viscosity @ 40°C kv_s4->kv_s5 vi_s3 Obtain Viscosity @ 40°C (U) kv_s5->vi_s3 kv_s7 Measure Flow Time kv_s6->kv_s7 kv_s8 Calculate Viscosity @ 100°C kv_s7->kv_s8 vi_s1 Obtain Viscosity @ 100°C (Y) kv_s8->vi_s1 vi_s2 Find L and H values from ASTM tables vi_s1->vi_s2 vi_s4 Calculate VI = [(L-U)/(L-H)]*100 vi_s2->vi_s4 vi_s3->vi_s4

Workflow for Viscosity Index Determination.
Protocol 2: Evaluation of Oxidative Stability

2.1. Objective: To assess the resistance of the lubricant to oxidation under accelerated conditions.

2.2. Standard Method: ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).

2.3. Materials and Apparatus:

  • Rotating pressure vessel apparatus.

  • Oxygen cylinder with a pressure regulator.

  • Copper catalyst coil.

  • Sample of this compound.

  • Distilled water.

2.4. Procedure:

  • Weigh 50 ± 0.5 g of the lubricant sample and 5 ± 0.05 g of distilled water into the glass sample container.

  • Place a polished copper catalyst coil into the container.

  • Assemble the pressure vessel with the sample container inside.

  • Purge the vessel with oxygen to remove air.

  • Pressurize the vessel to 620 ± 15 kPa (90 ± 2 psi) at room temperature.

  • Immerse the vessel in a constant-temperature bath at 150 ± 0.1°C and start the rotation at 100 ± 5 rpm.

  • Record the pressure inside the vessel continuously.

  • The test is complete when the pressure has dropped by 175 kPa (25.4 psi) from the maximum pressure observed.

  • The result is reported as the time in minutes to reach this pressure drop, which is the oxidation lifetime.

G s1 Prepare Sample (50g oil, 5g water, copper coil) s2 Assemble Pressure Vessel s1->s2 s3 Purge with Oxygen s2->s3 s4 Pressurize to 620 kPa s3->s4 s5 Immerse in 150°C Bath & Rotate s4->s5 s6 Monitor Pressure s5->s6 s7 Pressure Drop > 175 kPa? s6->s7 s7->s6 No s8 Record Time (Oxidation Lifetime) s7->s8 Yes s9 End Test s8->s9

Experimental Workflow for RPVOT (ASTM D2272).
Protocol 3: Assessment of Wear Preventive Characteristics

3.1. Objective: To evaluate the ability of the lubricant to protect against wear under sliding contact conditions.

3.2. Standard Method: ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

3.3. Materials and Apparatus:

  • Four-ball wear test machine.

  • Steel balls (AISI E-52100 steel).

  • Microscope for measuring wear scars.

  • Sample of this compound.

3.4. Procedure:

  • Thoroughly clean the four steel balls and the ball pot assembly with a suitable solvent.

  • Place three clean balls in the ball pot.

  • Pour the lubricant sample into the pot to a level that will cover the three stationary balls.

  • Lock the fourth ball into the chuck of the motor-driven spindle.

  • Assemble the ball pot onto the test machine and apply the desired load (e.g., 392 N or 40 kgf).

  • Start the motor and run the test at a specified speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).

  • At the end of the test, stop the motor, remove the load, and disassemble the ball pot.

  • Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter.

G s1 Clean & Prepare Four Balls & Pot s2 Assemble Three Stationary Balls in Pot s1->s2 s3 Add Lubricant Sample s2->s3 s4 Mount Fourth Ball in Spindle s3->s4 s5 Assemble & Apply Load s4->s5 s6 Run Test (e.g., 1200 rpm, 75°C, 60 min) s5->s6 s7 Disassemble & Clean Stationary Balls s6->s7 s8 Measure Wear Scar Diameters s7->s8 s9 Calculate Average Wear Scar Diameter s8->s9

Logical Flow for Four-Ball Wear Test (ASTM D4172).

References

Application Notes and Protocols for 1-Butylnaphthalene as a Scintillator Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylnaphthalene is an aromatic hydrocarbon that possesses properties making it a promising solvent for liquid scintillation counting, a technique widely used in research, environmental monitoring, and drug development for the detection and quantification of radioactivity. Its naphthalene core provides an efficient basis for the energy transfer required in the scintillation process, while the butyl group enhances its properties as a solvent.

This document provides detailed application notes and protocols for the use of this compound as a scintillator solvent. It is intended for researchers and professionals in fields that utilize liquid scintillation for the detection of alpha, beta, and neutron radiation. While specific performance data for this compound is not extensively available in published literature, this guide draws upon data from structurally similar compounds, such as other alkylated naphthalenes and diisopropylnaphthalene (DIN), to provide a comprehensive overview of its expected performance and utility. Naphthalene derivatives have been noted for their potential in liquid scintillation, particularly for applications requiring pulse shape discrimination (PSD) to distinguish between different types of radiation.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a scintillator solvent. These properties influence its solubility for scintillating solutes (fluors), its optical properties, and its safety profile.

PropertyValueReference
Chemical Formula C₁₄H₁₆[2]
Molecular Weight 184.28 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 289-290 °C[2]
Melting Point -20 °C[2]
Density 0.966 g/cm³[2]
Refractive Index 1.583[2]
Flash Point >110 °C

Principles of Liquid Scintillation Counting

Liquid scintillation counting is a technique used to detect and quantify radioactive isotopes. The process involves dissolving a radioactive sample in a liquid scintillator cocktail. This cocktail typically consists of an aromatic solvent (like this compound), a primary scintillator (fluor), and often a secondary scintillator (wavelength shifter).

The fundamental steps of the scintillation process are as follows:

  • Excitation: Ionizing radiation from the sample transfers energy to the solvent molecules, exciting them to a higher energy state.

  • Energy Transfer: The excited solvent molecules efficiently transfer this energy to the primary fluor molecules.

  • Primary Emission: The excited primary fluor de-excites by emitting photons of light, typically in the ultraviolet (UV) spectrum.

  • Wavelength Shifting (if applicable): The UV photons are absorbed by the secondary scintillator, which then re-emits them at a longer wavelength (typically in the visible spectrum) that is more efficiently detected by the photomultiplier tube (PMT) of the scintillation counter.

  • Detection: The PMT detects these light flashes (scintillations) and converts them into electrical pulses, which are then counted.

Performance Characteristics of this compound-Based Scintillators

While specific quantitative data for this compound is limited, we can infer its performance based on studies of similar alkylated naphthalene solvents.

Light Yield

Light yield is a critical parameter for a scintillator, representing the number of photons produced per unit of energy deposited by radiation. A higher light yield generally leads to better energy resolution and lower detection limits. Organic scintillators typically have light yields in the range of 10,000 photons/MeV.[3][4] For comparison, the well-characterized plastic scintillator EJ-204 has a light yield of approximately 9,100 photons/MeV.[4] It is expected that a this compound-based scintillator, when optimized with appropriate fluors, would offer a competitive light yield. Studies on 2-ethylnaphthalene have shown it to be an efficient solvent for various scintillating solutes.[5]

Decay Time

The decay time is the characteristic time it takes for the scintillation light to be emitted after the initial interaction with radiation. A shorter decay time is crucial for applications with high count rates to avoid pulse pile-up. Organic scintillators are known for their fast decay times, typically in the nanosecond range.[6][7] For instance, the decay time of a LAB-based liquid scintillator is in the nanosecond range and is dependent on the concentration of the primary fluor, PPO.[8] It is anticipated that this compound-based scintillators would also exhibit fast decay times suitable for high-throughput screening and other demanding applications.

Pulse Shape Discrimination (PSD)

Pulse Shape Discrimination (PSD) is a technique used to differentiate between different types of radiation (e.g., neutrons and gamma rays) based on the different shapes of the light pulses they produce in certain scintillators. Naphthalene and its derivatives are known to enhance the PSD capabilities of liquid scintillators.[1] This makes this compound a particularly interesting solvent for applications where neutron detection and gamma-ray rejection are important, such as in certain areas of nuclear physics and security applications. The figure of merit (FoM) is a common metric used to quantify PSD performance, with higher values indicating better separation. Water-based liquid scintillators have demonstrated a FoM for neutron/gamma discrimination as high as 1.79.[9]

Experimental Protocols

The following protocols provide a general framework for the preparation and use of this compound-based liquid scintillators. Researchers should optimize these protocols for their specific applications.

Protocol 1: Preparation of a this compound-Based Liquid Scintillator Cocktail

This protocol describes the preparation of a standard liquid scintillator cocktail using this compound as the solvent.

Materials:

  • This compound (scintillation grade)

  • 2,5-Diphenyloxazole (PPO) (primary fluor)

  • 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) (secondary fluor/wavelength shifter)

  • Glass scintillation vials (20 mL)

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Solvent Preparation: Ensure the this compound is of high purity (scintillation grade) to minimize quenching effects.

  • Fluor Concentration:

    • For the primary fluor (PPO), a typical concentration range is 3-7 g/L. Weigh the desired amount of PPO.

    • For the secondary fluor (POPOP), a typical concentration is 0.1-0.5 g/L. Weigh the desired amount of POPOP.

  • Dissolution:

    • Add a magnetic stir bar to a clean, dry glass beaker.

    • Measure the required volume of this compound and add it to the beaker.

    • Place the beaker on a magnetic stirrer.

    • Slowly add the weighed PPO and POPOP to the solvent while stirring.

    • Continue stirring until the fluors are completely dissolved. This may take some time and gentle warming can be applied if necessary, but avoid excessive heat.

  • Storage: Store the prepared scintillator cocktail in a dark, airtight container to prevent degradation from light and oxygen.

Protocol 2: Sample Preparation and Liquid Scintillation Counting

This protocol outlines the general steps for preparing a sample and performing liquid scintillation counting.

Materials:

  • Prepared this compound-based liquid scintillator cocktail

  • Radioactive sample

  • Scintillation vials

  • Pipettes

  • Liquid scintillation counter

Procedure:

  • Sample Dispensing: Pipette a known volume of the radioactive sample into a scintillation vial. The sample should be soluble or finely dispersed in the this compound cocktail.

  • Cocktail Addition: Add a sufficient volume of the prepared scintillator cocktail to the vial (typically 10-15 mL for a 20 mL vial).

  • Mixing: Cap the vial tightly and shake vigorously to ensure thorough mixing of the sample and the cocktail. The solution should be clear and homogenous.

  • Dark Adaptation: Place the vials in the liquid scintillation counter and allow them to dark-adapt for at least 15 minutes to reduce chemiluminescence and phosphorescence.

  • Counting: Program the liquid scintillation counter with the appropriate counting parameters (e.g., counting window, counting time) and initiate the counting process.

  • Data Analysis: The instrument software will provide the counts per minute (CPM). To determine the disintegrations per minute (DPM), a quench curve is necessary to correct for any reduction in counting efficiency caused by the sample.

Visualizations

Logical Relationship of Scintillation Process

ScintillationProcess cluster_EnergyDeposition Energy Deposition cluster_Scintillator Scintillator Cocktail cluster_Detection Detection & Signal Processing IonizingRadiation Ionizing Radiation Solvent This compound (Solvent) IonizingRadiation->Solvent Excitation PPO PPO (Primary Fluor) Solvent->PPO Energy Transfer POPOP POPOP (Wavelength Shifter) PPO->POPOP UV Photon Emission PMT Photomultiplier Tube (PMT) POPOP->PMT Visible Photon Emission Signal Electrical Signal PMT->Signal Signal Generation Counter Scintillation Counter Signal->Counter Counting & Analysis

Caption: The scintillation process from radiation to signal.

Experimental Workflow for Liquid Scintillation Counting

LSC_Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Data Analysis PrepCocktail Prepare Scintillator Cocktail (this compound + Fluors) Mix Mix Sample and Cocktail in Scintillation Vial PrepCocktail->Mix PrepSample Prepare Radioactive Sample PrepSample->Mix DarkAdapt Dark Adapt Mix->DarkAdapt Count Count in LSC Instrument DarkAdapt->Count QuenchCorrection Apply Quench Correction Count->QuenchCorrection CalculateDPM Calculate DPM QuenchCorrection->CalculateDPM Results Final Results (Activity) CalculateDPM->Results

Caption: Workflow for liquid scintillation counting analysis.

Conclusion

This compound presents a viable and potentially advantageous solvent for liquid scintillation counting. Its properties suggest good solubility for common fluors, a high flashpoint for improved safety, and the potential for excellent performance in light yield and pulse shape discrimination. While more direct experimental data is needed to fully characterize its performance, the information available for structurally similar compounds provides a strong basis for its application. The protocols and information provided in this document are intended to serve as a starting point for researchers to explore the use of this compound in their specific radiation detection applications. As with any scintillator system, optimization of fluor concentrations and sample preparation techniques will be key to achieving the best results.

References

Application Note and Protocols for the Study of 1-Butylnaphthalene Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylnaphthalene is an alkylated polycyclic aromatic hydrocarbon (PAH) whose reaction kinetics are of interest in various fields, including drug metabolism, toxicology, and materials science. Understanding the rates and mechanisms of its transformation under different conditions is crucial for predicting its environmental fate, biological activity, and stability. While direct, comprehensive kinetic studies on this compound are not extensively available in the public literature, a predictive understanding can be constructed by examining the kinetics of its constituent parts: the naphthalene core and the butyl side chain.

This application note provides a framework for studying the reaction kinetics of this compound. It leverages available data from surrogate molecules, namely 1-methylnaphthalene for the aromatic core and n-butane for the alkyl side chain, to propose potential reaction pathways and kinetic parameters. Furthermore, it outlines detailed experimental protocols for researchers to conduct their own kinetic studies on this compound.

Predicted Reaction Kinetics of this compound

The thermal decomposition of this compound is predicted to proceed through several parallel pathways, including the cleavage of the butyl chain and reactions involving the naphthalene ring. The following tables summarize key kinetic parameters derived from studies on surrogate molecules. These values should be considered as estimates and a starting point for experimental investigation.

Table 1: Predicted Unimolecular Decomposition Reactions and Rate Constants for this compound

Reaction ChannelRate Constant (k = A * exp(-Ea / RT))Temperature (K)Pressure (atm)Source (Analogous Compound)
Side-Chain Fission
C₁₀H₇-CH₂CH₂CH₂CH₃ → C₁₀H₇-CH₂• + •CH₂CH₂CH₃A = 3.24 x 10¹⁵ s⁻¹; Ea = 59.9 kcal/mol793-8630.04-0.8n-butane pyrolysis[1]
C₁₀H₇-CH₂CH₂CH₂CH₃ → C₁₀H₇• + •CH₂CH₂CH₂CH₃---1-methylnaphthalene decomposition
Hydrogen Abstraction (from butyl chain)
C₁₀H₇-C₄H₉ + H• → C₁₀H₇-C₄H₈• + H₂---n-butane pyrolysis
C₁₀H₇-C₄H₉ + OH• → C₁₀H₇-C₄H₈• + H₂O---n-butane pyrolysis
Reactions of the Naphthalene Core
Oxidation to Phthalic AnhydrideFirst-order kinetics--Naphthalene oxidation[2][3]

Note: The rate constants for side-chain fission and hydrogen abstraction are adapted from studies on n-butane and are expected to be influenced by the presence of the bulky naphthalene group. The oxidation of the naphthalene core is a complex, multi-step process.

Experimental Protocols

To obtain accurate kinetic data for this compound, dedicated experimental studies are necessary. Below are generalized protocols for pyrolysis and oxidation experiments.

Protocol 1: Gas-Phase Pyrolysis of this compound in a Flow Reactor

This protocol describes the determination of decomposition rates and product distribution for the gas-phase pyrolysis of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Inert carrier gas (e.g., Nitrogen, Argon)

  • Flow reactor system with a temperature-controlled furnace

  • Mass flow controllers

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Sampling system

2. Experimental Procedure:

  • A dilute mixture of this compound in the inert carrier gas is prepared. The concentration of this compound should be kept low to minimize secondary reactions.

  • The flow reactor is heated to the desired temperature and allowed to stabilize.

  • The reactant gas mixture is introduced into the reactor at a controlled flow rate.

  • After a steady state is reached, a sample of the reactor effluent is collected.

  • The collected sample is analyzed by GC-MS to identify and quantify the reactants and products.

  • The experiment is repeated at different temperatures and residence times (by varying the flow rate) to determine the temperature and time dependence of the reaction.

3. Data Analysis:

  • The conversion of this compound is calculated for each experimental condition.

  • The product distribution is determined from the GC-MS data.

  • The rate constants for the decomposition of this compound are determined by fitting the experimental data to an appropriate kinetic model.

Protocol 2: Liquid-Phase Oxidation of this compound

This protocol outlines a method for studying the oxidation of this compound in a solvent, which is relevant for understanding its metabolism and degradation in biological or environmental systems.

1. Materials and Equipment:

  • This compound

  • Oxidizing agent (e.g., potassium permanganate, ceric ammonium sulfate)

  • Solvent (e.g., aqueous acetic acid)

  • Constant temperature bath

  • Magnetic stirrer

  • UV-Vis spectrophotometer or HPLC for monitoring reactant concentration

  • Quenching agent (if necessary)

2. Experimental Procedure:

  • A solution of this compound in the chosen solvent is prepared and placed in a reaction vessel.

  • The reaction vessel is brought to the desired temperature in the constant temperature bath.

  • A solution of the oxidizing agent is added to the reaction vessel to initiate the reaction.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The reaction in the aliquots is quenched (if necessary) to stop further reaction.

  • The concentration of this compound in each aliquot is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

3. Data Analysis:

  • The concentration of this compound is plotted as a function of time.

  • The initial reaction rate is determined from the slope of the concentration-time curve at t=0.

  • The order of the reaction with respect to this compound and the oxidizing agent is determined by varying their initial concentrations.

  • The rate constant for the oxidation reaction is calculated from the rate law.

  • The experiment is repeated at different temperatures to determine the activation energy of the reaction.

Visualizations

Surrogate Modeling Approach

The following diagram illustrates the logic of using surrogate molecules to predict the reaction kinetics of this compound.

Surrogate_Modeling cluster_surrogates Surrogate Molecules cluster_target Target Molecule cluster_properties Kinetic Properties 1-Methylnaphthalene 1-Methylnaphthalene Naphthalene Core Reactivity Naphthalene Core Reactivity 1-Methylnaphthalene->Naphthalene Core Reactivity Provides data on n-Butane n-Butane Butyl Chain Reactivity Butyl Chain Reactivity n-Butane->Butyl Chain Reactivity Provides data on This compound This compound Naphthalene Core Reactivity->this compound Informs prediction for Butyl Chain Reactivity->this compound Informs prediction for

Caption: Surrogate modeling approach for this compound kinetics.

Experimental Workflow for Gas-Phase Pyrolysis

The diagram below outlines the key steps in the experimental workflow for the gas-phase pyrolysis of this compound.

Pyrolysis_Workflow Start Start Prepare Gas Mixture Prepare Gas Mixture Start->Prepare Gas Mixture Set Reactor Temperature Set Reactor Temperature Prepare Gas Mixture->Set Reactor Temperature Introduce Gas to Reactor Introduce Gas to Reactor Set Reactor Temperature->Introduce Gas to Reactor Collect Effluent Sample Collect Effluent Sample Introduce Gas to Reactor->Collect Effluent Sample GC-MS Analysis GC-MS Analysis Collect Effluent Sample->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for this compound gas-phase pyrolysis.

Conclusion

The study of this compound reaction kinetics is essential for a variety of scientific and industrial applications. In the absence of direct experimental data, a surrogate modeling approach using data from 1-methylnaphthalene and n-butane can provide valuable initial estimates of its kinetic behavior. The experimental protocols provided in this application note offer a clear roadmap for researchers to obtain precise and accurate kinetic data for this compound, thereby contributing to a more comprehensive understanding of its chemical transformations.

References

Application Note: Probing the Redox Behavior of Naphthalene Derivatives with 1-Butylnaphthalene as a Model Compound in Spectroelectrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroelectrochemistry is a powerful analytical technique that provides simultaneous electrochemical and spectroscopic information about a chemical system. This hyphenated method allows for the in-situ characterization of reaction intermediates and products generated at an electrode surface. Aromatic hydrocarbons, particularly naphthalene and its derivatives, are an important class of molecules with applications in materials science, organic electronics, and as chromophoric units in drug molecules. Understanding their redox behavior is crucial for elucidating reaction mechanisms, designing novel materials, and assessing the metabolic pathways of drug candidates.

Core Principles

In a typical spectroelectrochemistry experiment, an electrochemical potential is applied to a working electrode in a solution containing the analyte of interest. Simultaneously, the solution adjacent to the electrode surface is monitored by a spectroscopic technique, most commonly UV-Visible spectroscopy. As the potential is swept, the analyte undergoes oxidation or reduction, leading to changes in its electronic structure. These changes are observed as variations in the absorption spectrum, providing insights into the identity, stability, and kinetics of the generated species.

Experimental Setup

A standard three-electrode electrochemical cell housed within a cuvette is employed for spectroelectrochemical measurements. The setup consists of a potentiostat, a light source, a spectrometer, and the spectroelectrochemical cell.

Key Components:

  • Working Electrode: A platinum or gold honeycomb or mesh electrode is typically used to allow for the passage of the light beam through the electrode and the adjacent solution.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag+) electrode is used to provide a stable reference potential.

  • Counter Electrode: A platinum wire or mesh serves as the counter electrode to complete the electrical circuit.

  • Spectroelectrochemical Cell: A quartz cuvette with a PTFE lid designed to hold the electrodes in the light path of the spectrometer.

  • Solvent and Supporting Electrolyte: A non-aqueous solvent such as acetonitrile or dichloromethane is commonly used, containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) to ensure sufficient conductivity.

Hypothetical Application: Spectroelectrochemistry of 1-Butylnaphthalene

This section outlines a hypothetical experimental protocol to study the electrochemical oxidation of this compound.

Objective:

To investigate the generation and stability of the this compound radical cation using UV-Vis spectroelectrochemistry.

Materials and Reagents:
  • This compound (analyte)

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) (supporting electrolyte)

  • Platinum mesh working electrode

  • Silver wire quasi-reference electrode

  • Platinum wire counter electrode

  • Spectroelectrochemical cell (quartz cuvette)

  • Potentiostat/Galvanostat

  • UV-Vis Spectrometer with fiber optic cables

  • Light Source (Deuterium/Tungsten Halogen)

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_setup Instrument Setup cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare 1 mM this compound in 0.1 M TBAPF6/CH3CN assemble_cell Assemble Spectroelectrochemical Cell prep_solution->assemble_cell Fill Cell connect_inst Connect Cell to Potentiostat and Spectrometer assemble_cell->connect_inst initial_spec Record Initial UV-Vis Spectrum (Open Circuit Potential) connect_inst->initial_spec run_cv Perform Cyclic Voltammetry (to determine redox potentials) initial_spec->run_cv run_sec Run Spectroelectrochemistry (Potential Step or Sweep) run_cv->run_sec Set Potential Range analyze_data Analyze Spectral and Electrochemical Data run_sec->analyze_data correlate Correlate Spectral Changes with Applied Potential analyze_data->correlate

Caption: Experimental workflow for the spectroelectrochemical analysis of this compound.

Detailed Protocol:
  • Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte solution.

    • Prepare a 1 mM stock solution of this compound in the supporting electrolyte solution.

  • Cell Assembly and Setup:

    • Clean the electrodes thoroughly according to standard procedures.

    • Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes.

    • Fill the cell with the this compound solution.

    • Place the cell in the cuvette holder of the spectrometer and connect the electrodes to the potentiostat.

  • Initial Measurements:

    • Record the initial UV-Vis absorption spectrum of the this compound solution at the open-circuit potential. This will serve as the baseline spectrum.

    • Perform a cyclic voltammetry (CV) scan to determine the oxidation potential of this compound. A typical scan range would be from 0 V to +2.0 V vs. Ag wire.

  • Spectroelectrochemical Measurement (Potential Step):

    • Set the potentiostat to a potential slightly more positive than the observed oxidation peak potential from the CV (e.g., +1.8 V).

    • Simultaneously initiate the potential step and the time-resolved spectral acquisition.

    • Record spectra at regular intervals (e.g., every 1-5 seconds) for a set duration (e.g., 60-120 seconds) to monitor the formation and stability of the oxidized species.

  • Data Analysis:

    • Plot the absorbance changes at specific wavelengths as a function of time.

    • Analyze the evolution of the UV-Vis spectra to identify new absorption bands corresponding to the radical cation of this compound.

Expected Results and Data Presentation

Upon oxidation, the naphthalene moiety is expected to form a radical cation, which will exhibit characteristic absorption bands in the visible region of the spectrum. The neutral this compound is colorless and absorbs in the UV region.

Hypothetical Quantitative Data

The following table summarizes the expected electrochemical and spectroscopic data for the one-electron oxidation of this compound. These values are based on typical data for naphthalene derivatives.

ParameterValue
Electrochemical Data
Oxidation Potential (Epa)~ +1.7 V vs. Ag/AgCl
Reduction Potential (Epc)~ +1.6 V vs. Ag/AgCl
Formal Potential (E°')~ +1.65 V vs. Ag/AgCl
Spectroscopic Data
λmax (Neutral Species)~ 280 nm, 320 nm
λmax (Radical Cation)~ 380 nm, 650 nm
Signaling Pathway Diagram

The following diagram illustrates the electrochemical generation of the this compound radical cation and its subsequent spectroscopic detection.

G cluster_process Redox Process cluster_detection Spectroscopic Detection Neutral This compound (Neutral) Radical This compound•+ (Radical Cation) Neutral->Radical -e- (Oxidation) UV_Abs UV Absorption (~280, 320 nm) Neutral->UV_Abs absorbs Radical->Neutral +e- (Reduction) Vis_Abs Visible Absorption (~380, 650 nm) Radical->Vis_Abs absorbs

Caption: Electrochemical oxidation of this compound and its spectroscopic signature.

Applications and Significance

The spectroelectrochemical investigation of naphthalene derivatives like this compound is relevant for:

  • Materials Science: Understanding the redox-induced color changes (electrochromism) of naphthalene-based materials for applications in smart windows and displays.

  • Organic Electronics: Characterizing the electronic properties of naphthalene-containing organic semiconductors used in transistors and LEDs.

  • Drug Development: Studying the metabolic oxidation of drug molecules containing a naphthalene core, which can provide insights into their potential toxicity and degradation pathways.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the spectroelectrochemical analysis of this compound. By combining electrochemical and spectroscopic techniques, researchers can gain valuable insights into the redox behavior of this and other naphthalene derivatives. The presented workflow, data tables, and diagrams offer a robust framework for designing experiments and interpreting the results, which can be adapted for a wide range of aromatic compounds. This approach is invaluable for advancing research in materials science, electronics, and pharmaceutical development.

Troubleshooting & Optimization

troubleshooting low yield in 1-Butylnaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-butylnaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of naphthalene with a butylating agent, such as 1-bromobutane or 1-butanol, in the presence of a Lewis acid catalyst.[1]

Q2: Why is my Friedel-Crafts alkylation reaction resulting in a low yield of this compound?

A2: Low yields in Friedel-Crafts alkylations can stem from several factors, including inactive catalyst due to moisture, carbocation rearrangement of the butyl group, polyalkylation of the naphthalene ring, and suboptimal reaction conditions.[2][3]

Q3: What are the common side products in this compound synthesis?

A3: Common side products include 2-butylnaphthalene (an isomer), di- and poly-butylated naphthalenes, and products resulting from the rearrangement of the n-butyl carbocation to a sec-butyl carbocation, leading to the formation of sec-butylnaphthalene.[1][3] At higher temperatures, dealkylation and disproportionation can also occur.[4]

Q4: How can I minimize the formation of the 2-butylnaphthalene isomer?

A4: The formation of this compound (α-substitution) is kinetically favored over 2-butylnaphthalene (β-substitution) due to the greater stability of the intermediate sigma complex.[1][5] To favor the 1-isomer, it is crucial to use low reaction temperatures to remain under kinetic control.[1] However, steric hindrance with bulkier alkylating agents can favor the formation of the 2-isomer.[5][6]

Q5: What is the role of the Lewis acid catalyst, and which one should I use?

A5: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), generates the electrophile (butyl carbocation) from the alkylating agent.[1] The choice and activity of the catalyst are critical. Ensure the catalyst is anhydrous, as moisture will deactivate it.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion of Naphthalene
Possible Cause Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the catalyst or a previously unopened container.[2]
Insufficient Catalyst In Friedel-Crafts alkylation, the catalyst can complex with the product, so a stoichiometric amount is often required. Consider increasing the molar ratio of the catalyst to the limiting reagent.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions and the formation of the 2-isomer.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor Quality Reagents Ensure the purity of naphthalene and the butylating agent. Impurities can inhibit the reaction. Consider purifying the starting materials before use.
Issue 2: Formation of Significant Amounts of 2-Butylnaphthalene
Possible Cause Recommended Solution
High Reaction Temperature The formation of 2-butylnaphthalene is thermodynamically favored. Running the reaction at elevated temperatures can lead to isomerization of the initially formed this compound to the more stable 2-isomer.[7] Conduct the reaction at a lower temperature (e.g., 0-25 °C) to favor the kinetically controlled product, this compound.[1]
Prolonged Reaction Time Extended reaction times, even at moderate temperatures, can allow for equilibration to the thermodynamic product. Monitor the reaction closely and quench it once the starting material is consumed to minimize isomerization.
Issue 3: Presence of Polyalkylated Byproducts
Possible Cause Recommended Solution
Incorrect Stoichiometry The alkylated product (butylnaphthalene) is more reactive than the starting naphthalene, making it susceptible to further alkylation. Use a molar excess of naphthalene relative to the butylating agent to increase the probability of the electrophile reacting with the starting material.
High Concentration of Reactants High concentrations can favor intermolecular reactions leading to polyalkylation. Consider diluting the reaction mixture with a suitable anhydrous solvent (e.g., carbon disulfide, dichloromethane).[1]
Issue 4: Product Loss During Workup and Purification
Possible Cause Recommended Solution
Incomplete Quenching Ensure the reaction is completely quenched to deactivate the Lewis acid catalyst before extraction. This is typically done by slowly adding the reaction mixture to ice-water.
Inefficient Extraction Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer.
Difficulties with Purification Fractional distillation under reduced pressure is a common method for purifying this compound.[8] Ensure the distillation apparatus is efficient to separate isomers and other byproducts with close boiling points. Column chromatography can also be employed for smaller-scale purifications.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of this compound from naphthalene and 1-bromobutane.

Materials:

  • Naphthalene

  • 1-Bromobutane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the flask, add naphthalene and anhydrous dichloromethane. Stir the mixture until the naphthalene is completely dissolved.

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Alkylating Agent Addition: Add 1-bromobutane to the dropping funnel. Add the 1-bromobutane dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Naphthalene Conversion (TLC/GC) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, but Low Isolated Yield check_conversion->good_conversion No catalyst_issue Catalyst Inactivity (Moisture) low_conversion->catalyst_issue temp_issue Suboptimal Temperature low_conversion->temp_issue reagent_issue Poor Reagent Quality low_conversion->reagent_issue isomer_issue High 2-Butylnaphthalene Content good_conversion->isomer_issue solution1 Use Anhydrous Conditions & Fresh Catalyst catalyst_issue->solution1 solution2 Optimize Temperature (Monitor Closely) temp_issue->solution2 solution3 Purify Starting Materials reagent_issue->solution3 polyalkylation_issue Polyalkylation Products Present isomer_issue->polyalkylation_issue No solution4 Lower Reaction Temperature & Reduce Reaction Time isomer_issue->solution4 Yes workup_issue Product Loss During Workup/Purification polyalkylation_issue->workup_issue No solution5 Use Excess Naphthalene & Dilute Conditions polyalkylation_issue->solution5 Yes solution6 Optimize Extraction & Purification Protocol workup_issue->solution6 Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions naphthalene Naphthalene sigma_complex_1 Sigma Complex (α-attack) naphthalene->sigma_complex_1 sigma_complex_2 Sigma Complex (β-attack) naphthalene->sigma_complex_2 butyl_bromide 1-Bromobutane butyl_carbocation n-Butyl Carbocation butyl_bromide->butyl_carbocation AlCl₃ lewis_acid AlCl₃ butyl_carbocation->sigma_complex_1 sec_butyl_carbocation sec-Butyl Carbocation (Rearranged) butyl_carbocation->sec_butyl_carbocation Hydride Shift butyl_carbocation->sigma_complex_2 product_1 This compound (Kinetic Product) sigma_complex_1->product_1 -H⁺ product_2 2-Butylnaphthalene (Thermodynamic Product) product_1->product_2 Isomerization (High Temp) polyalkylation Poly-butylnaphthalenes product_1->polyalkylation + Butyl⁺ sigma_complex_2->product_2 -H⁺

References

Technical Support Center: Synthesis of 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butylnaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions observed during the synthesis of this compound via Friedel-Crafts alkylation?

A1: The Friedel-Crafts alkylation of naphthalene with a butylating agent (e.g., 1-chlorobutane or 1-butanol) is susceptible to several side reactions that can lower the yield of the desired this compound. The primary side reactions include:

  • Isomerization: Formation of 2-butylnaphthalene is a common side reaction. The α-position (C-1) of naphthalene is kinetically favored, meaning it reacts faster, especially at lower temperatures. However, the β-position (C-2) is thermodynamically more stable. Under harsher conditions (higher temperatures, longer reaction times), the initially formed this compound can isomerize to the more stable 2-butylnaphthalene.[1][2]

  • Polyalkylation: The introduction of an alkyl group to the naphthalene ring activates it for further electrophilic substitution. This can lead to the formation of di-, tri-, and even poly-butylnaphthalenes, which complicates the purification process and reduces the yield of the mono-substituted product.

  • Carbocation Rearrangement: While less of an issue with a primary butyl group, there is still a possibility of carbocation rearrangement, which could lead to the formation of sec-butylnaphthalene isomers. To avoid this, a two-step approach involving Friedel-Crafts acylation followed by reduction is often preferred.

Q2: My reaction is producing a significant amount of 2-butylnaphthalene. How can I improve the selectivity for this compound?

A2: To favor the formation of the kinetic product, this compound, over the thermodynamic product, 2-butylnaphthalene, you should adjust your reaction conditions to be under kinetic control. This typically involves:

  • Lowering the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) will favor the faster-forming 1-isomer and suppress the isomerization to the 2-isomer.

  • Choice of Solvent: Using non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can help to favor the 1-substituted product. In contrast, polar solvents like nitrobenzene tend to promote the formation of the 2-isomer.

  • Minimizing Reaction Time: Shorter reaction times will reduce the opportunity for the this compound to rearrange to the more stable 2-butylnaphthalene. It is crucial to monitor the reaction progress (e.g., by TLC or GC) to stop it once the starting material is consumed.

Q3: I am observing a significant amount of polyalkylated products in my reaction mixture. What can I do to minimize this?

A3: Polyalkylation is a common issue in Friedel-Crafts alkylation because the alkylated product is more reactive than the starting material. To minimize the formation of poly-butylnaphthalenes, you can:

  • Use a Large Excess of Naphthalene: By using a stoichiometric excess of naphthalene relative to the butylating agent, you increase the probability that the electrophile will react with an un-substituted naphthalene molecule rather than an already butylated one.

  • Control the Stoichiometry of the Lewis Acid: The amount of Lewis acid catalyst (e.g., AlCl₃) can influence the extent of polyalkylation. Using the minimum effective amount of catalyst can help to reduce side reactions.

  • Consider the Acylation-Reduction Route: A more robust method to avoid polyalkylation is to first perform a Friedel-Crafts acylation with butanoyl chloride. The resulting acyl group is deactivating, which prevents further substitution on the naphthalene ring. The ketone can then be reduced to the desired butyl group in a subsequent step.

Q4: How can I avoid carbocation rearrangement and obtain exclusively this compound?

A4: The most effective way to prevent carbocation rearrangement and ensure the formation of the linear butyl chain at the 1-position is to use a two-step synthesis involving Friedel-Crafts acylation followed by reduction.

  • Friedel-Crafts Acylation: React naphthalene with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms 1-butyrylnaphthalene. The acylium ion intermediate is stable and does not undergo rearrangement.

  • Clemmensen Reduction: The ketone functional group of 1-butyrylnaphthalene is then reduced to a methylene group using amalgamated zinc and hydrochloric acid (Clemmensen reduction) to yield this compound.

This two-step approach provides a much cleaner product profile with respect to the structure of the alkyl chain.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the product distribution in the direct Friedel-Crafts alkylation of naphthalene.

ParameterConditionThis compound (Kinetic Product)2-Butylnaphthalene (Thermodynamic Product)Polyalkylation Products
Temperature Low (e.g., 0 °C)Higher YieldLower YieldLower Yield
High (e.g., > 60 °C)Lower Yield (isomerization)Higher YieldHigher Yield
Solvent Non-polar (e.g., CS₂, CH₂Cl₂)FavoredLess Favored-
Polar (e.g., Nitrobenzene)Less FavoredFavored-
Reactant Ratio Excess NaphthaleneHigher Selectivity-Lower Yield
Equimolar or Excess Alkylating AgentLower Selectivity-Higher Yield

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Naphthalene with Butanoyl Chloride

This protocol describes the first step in the two-step synthesis of this compound, which minimizes side reactions.[3]

Materials:

  • Naphthalene

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add butanoyl chloride (1.0 eq.) dropwise to the cooled suspension over 20-30 minutes with vigorous stirring.

  • Addition of Naphthalene: Dissolve naphthalene (1.0 eq.) in a minimal amount of anhydrous CH₂Cl₂ and add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Reaction: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude 1-butyrylnaphthalene can be purified by column chromatography or recrystallization.

Protocol 2: Clemmensen Reduction of 1-Butyrylnaphthalene

This protocol describes the reduction of the ketone intermediate to yield this compound.[3]

Materials:

  • 1-Butyrylnaphthalene

  • Amalgamated zinc (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (co-solvent)

Procedure:

  • Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercuric chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, 1-butyrylnaphthalene, and concentrated HCl. Add toluene to improve solubility.

  • Reflux: Heat the mixture under reflux with vigorous stirring. Additional portions of HCl may be necessary during the reaction.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Separate the aqueous layer and extract it with a suitable organic solvent (e.g., ether or toluene).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction start_acylation Naphthalene + Butanoyl Chloride reaction_acylation Add AlCl3 in CH2Cl2 (0 °C) start_acylation->reaction_acylation workup_acylation Quench with HCl/ice Extract with CH2Cl2 reaction_acylation->workup_acylation product_acylation Crude 1-Butyrylnaphthalene workup_acylation->product_acylation purify_acylation Purify (Chromatography/ Recrystallization) product_acylation->purify_acylation final_product_acylation Pure 1-Butyrylnaphthalene purify_acylation->final_product_acylation start_reduction Pure 1-Butyrylnaphthalene final_product_acylation->start_reduction reaction_reduction Reflux with Zn(Hg) and conc. HCl start_reduction->reaction_reduction workup_reduction Extract with Toluene reaction_reduction->workup_reduction product_reduction Crude this compound workup_reduction->product_reduction purify_reduction Purify (Distillation/ Chromatography) product_reduction->purify_reduction final_product_reduction Pure this compound purify_reduction->final_product_reduction

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_isomer High 2-Butylnaphthalene Yield cluster_poly High Polyalkylation cluster_rearrange Rearranged Alkyl Products start Problem Encountered q_isomer Isomerization to thermodynamic product? start->q_isomer Predominant side product is 2-butylnaphthalene q_poly Product more reactive than starting material? start->q_poly Significant high MW products observed q_rearrange Carbocation rearrangement? start->q_rearrange sec-butylnaphthalene isomers detected s_temp Lower reaction temperature q_isomer->s_temp s_solvent Use non-polar solvent q_isomer->s_solvent s_time Reduce reaction time q_isomer->s_time s_excess Use excess naphthalene q_poly->s_excess s_acylation Switch to acylation-reduction route q_poly->s_acylation s_acylation2 Switch to acylation-reduction route q_rearrange->s_acylation2

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Degradation of 1-Butylnaphthalene under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the photodegradation of 1-butylnaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the degradation of this compound under UV irradiation?

A1: The degradation of polycyclic aromatic hydrocarbons (PAHs) like this compound under UV light primarily occurs through photodegradation, which can involve direct photolysis or indirect photolysis.[1]

  • Direct Photolysis: The this compound molecule directly absorbs UV photons, leading to its excitation to a higher energy state. This excited state can then undergo various reactions, such as bond cleavage, isomerization, or reaction with other molecules.

  • Indirect Photolysis: This process involves photosensitizers. The sensitizer absorbs UV light and transfers the energy to the this compound molecule or to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals (•OH).[2][3] These highly reactive species then attack and degrade the this compound molecule. The presence of oxygen is often a critical factor in the degradation process.[4]

Q2: What are the expected degradation products of this compound?

A2: While specific studies on this compound are limited, based on research on similar compounds like 1-methylnaphthalene, the degradation is expected to involve oxidation of both the butyl side chain and the aromatic rings.[5] Plausible transformation products include:

  • Side-chain oxidation products: 1-(naphthalen-1-yl)butan-1-ol, 1-(naphthalen-1-yl)butan-1-one, and 1-naphthalenecarboxylic acid.

  • Ring oxidation products: Hydroxylated derivatives (naphthols) and quinones.

  • Ring-opening products: Smaller, more volatile compounds like phthalic anhydride may be formed upon cleavage of the aromatic rings.[5]

  • Dimeric products: Under certain conditions, dimerization of the parent molecule or its radicals can occur.[5]

Q3: What factors can influence the rate of degradation?

A3: Several experimental parameters can significantly affect the degradation kinetics:

  • UV Wavelength and Intensity: The degradation rate is highly dependent on the wavelength of UV light used and its intensity (fluence rate).[6][7] Shorter wavelengths like 254 nm (UVC) often result in higher degradation rates compared to longer wavelengths (UVA, UVB).[6][8]

  • Presence of Oxygen: Oxygen plays a crucial role, particularly in indirect photolysis, by forming reactive oxygen species that accelerate degradation.[4] Experiments in inert atmospheres often show different product distributions, with a higher prevalence of dimeric products.[5]

  • Solvent/Matrix: The medium in which the experiment is conducted (e.g., water, organic solvent, soil surface) affects the reaction pathways and rates.[8][9]

  • pH: The pH of the solution can influence the degradation process, especially in aqueous solutions where it can affect the generation and reactivity of species like hydroxyl radicals.[10]

  • Presence of Catalysts or Other Substances: Photocatalysts like titanium dioxide (TiO₂) can dramatically increase degradation rates.[8][11] Conversely, substances like humic acids or certain inorganic ions can act as radical scavengers, inhibiting the degradation process.[7][10]

Troubleshooting Guide

Q4: My degradation of this compound is much slower than expected. What are the possible causes?

A4: Slow degradation rates can stem from several issues:

  • Insufficient UV Light Intensity: The lamp output may be too low, or the distance between the lamp and the sample may be too great. Verify the lamp's specifications and consider moving it closer to the reaction vessel.

  • Incorrect Wavelength: Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of this compound. While PAHs generally absorb UV light, efficiency varies with wavelength.[2]

  • Oxygen Depletion: If the reaction is dependent on ROS, ensure there is an adequate supply of oxygen. Consider bubbling air or oxygen through the solution.

  • Presence of Inhibitors: Your solvent or sample matrix may contain quenching species or radical scavengers (e.g., certain anions, natural organic matter).[7][10] Consider purifying your solvent or using a simpler matrix for baseline experiments.

  • "Inner Filter" Effect: At high concentrations, the this compound solution itself can absorb most of the light at the surface, preventing photons from penetrating the bulk of the solution. Try diluting the sample.

Q5: I am observing unexpected peaks in my HPLC or GC-MS analysis. What might they be?

A5: Unexpected peaks are common in photodegradation studies and can be:

  • Intermediate Degradation Products: Photodegradation is a stepwise process. You may be detecting transient intermediates that have not fully degraded. A time-course study, where samples are analyzed at different irradiation intervals, can help identify these.

  • Secondary Reactions: Primary degradation products can themselves absorb UV light and degrade further, leading to a complex mixture of secondary byproducts.[5]

  • Contaminants: Impurities in the starting material, solvent, or from the experimental apparatus can be a source of extraneous peaks. Always run a "dark control" (sample protected from light) and a "photolysis control" (solvent without the analyte, irradiated) to identify these.[11]

Q6: How can I improve the accuracy of my quantitative analysis of the degradation process?

A6: Accurate quantification requires careful experimental design and execution:

  • Use an Internal Standard: Add a known amount of a stable, non-reactive compound to your samples before the start of the experiment. This helps to correct for variations in sample extraction and analytical instrument response.

  • Calibrate Instruments: Prepare a calibration curve with known concentrations of your this compound standard to ensure accurate measurement.

  • Control Volatilization: this compound and some of its smaller degradation products can be volatile. Ensure your reaction vessel is properly sealed or designed to minimize evaporative losses. Running a dark control helps quantify non-photolytic losses.[9]

  • Quench the Reaction: Before analysis, it may be necessary to "stop" the photoreaction, especially if the sample will be exposed to light during preparation. This can be done by adding a quenching agent or by immediately placing the sample in the dark at a low temperature.

Quantitative Data Summary

Table 1: Example Degradation Efficiency of PAHs under Different UV Wavelengths (Illustrative data based on findings for other PAHs[6])

UV WavelengthPowerIrradiation Time (min)Degradation Rate (%)
254 nm (UVC)16 W30~84%
310 nm (UVB)16 W30Lower than UVC
365 nm (UVA)16 W30Significantly lower than UVC

Table 2: Example of Factors Influencing PAH Degradation Half-Life (Illustrative data based on general principles[7][8][11])

ConditionParameterEffect on Half-LifeRationale
Catalyst Addition of TiO₂DecreasesIncreases generation of reactive species.[11]
Atmosphere Inert Gas (vs. Air)IncreasesReduces formation of reactive oxygen species.[4]
Matrix High Salinity WaterIncreasesIons can act as radical scavengers.[7]
Intensity Higher UV Fluence RateDecreasesMore photons available to initiate degradation.[7]

Experimental Protocols

Protocol 1: General Procedure for UV Photodegradation of this compound in Aqueous Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible solvent like acetonitrile or methanol due to its low water solubility.

  • Preparation of Reaction Solution: Spike the desired volume of purified water (e.g., Milli-Q) with the stock solution to achieve the target concentration of this compound. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.

  • Experimental Setup:

    • Transfer the reaction solution to a quartz reaction vessel, as borosilicate glass will block a significant portion of UVC light.[11]

    • Place the vessel in a photoreactor equipped with a specific UV lamp (e.g., a low-pressure mercury lamp for 254 nm).

    • Use a magnetic stirrer to ensure the solution remains homogeneous throughout the experiment.

    • If studying the effect of oxygen, bubble air through the solution at a constant rate.

  • Irradiation and Sampling:

    • Collect an initial sample (time = 0) before turning on the UV lamp.

    • Turn on the lamp to start the irradiation. Collect aliquots of the solution at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Preparation for Analysis:

    • For each time point, extract the remaining this compound and its degradation products from the aqueous sample using a suitable organic solvent (e.g., methylene chloride or hexane) via liquid-liquid extraction.[11]

    • Dry the organic extract (e.g., using anhydrous sodium sulfate) and concentrate it to a small volume under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector for quantification of this compound.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile degradation products.

Visualizations

experimental_workflow prep Sample Preparation (this compound in Solution) t0 Collect T0 Sample (Dark Control) prep->t0 irrad UV Irradiation (Quartz Vessel, Stirring) prep->irrad extract Liquid-Liquid Extraction t0->extract Analysis sampling Time-Course Sampling (T1, T2, T3...) irrad->sampling sampling->extract Analysis analysis Instrumental Analysis (HPLC, GC-MS) extract->analysis data Data Processing (Kinetics, Product ID) analysis->data degradation_pathway cluster_oxidation Oxidation Pathways parent This compound alcohol 1-(Naphthalen-1-yl)butanol parent->alcohol •OH attack on butyl chain naphthol Hydroxylated Byproducts (Butyl-naphthols) parent->naphthol •OH attack on aromatic ring ketone 1-(Naphthalen-1-yl)butanone alcohol->ketone acid 1-Naphthoic Acid ketone->acid ring_opening Ring-Opening Products (e.g., Phthalic Acid Derivatives) acid->ring_opening Further Oxidation naphthol->ring_opening Further Oxidation mineralization Mineralization (CO2 + H2O) ring_opening->mineralization

References

Technical Support Center: 1-Butylnaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to minimize the formation of impurities during the synthesis of 1-butylnaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is preferred for minimizing impurities?

A1: There are two main methods for synthesizing this compound:

  • Direct Friedel-Crafts Alkylation: This single-step method involves reacting naphthalene directly with an alkylating agent such as 1-butanol, n-butene, or a 1-butyl halide in the presence of a catalyst. While seemingly simpler, this route is prone to significant impurity formation. A major issue is the rearrangement of the n-butyl carbocation intermediate to the more stable sec-butyl carbocation, leading to sec-butylnaphthalene isomers.[1] This method can also result in polyalkylation, where multiple butyl groups are added to the naphthalene ring.[2][3]

  • Friedel-Crafts Acylation followed by Reduction: This two-step pathway is generally preferred for producing high-purity this compound.[4]

    • Step 1 (Acylation): Naphthalene is reacted with butyryl chloride or butanoic anhydride using a Lewis acid catalyst (e.g., AlCl₃) to form 1-butyrylnaphthalene. The acylium ion intermediate does not undergo rearrangement, thus preventing the formation of isomeric side-chains.[3]

    • Step 2 (Reduction): The carbonyl group of 1-butyrylnaphthalene is then reduced to a methylene group using methods like the Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner reduction (H₂NNH₂, base).[4][5][6][7]

The acylation-reduction pathway offers superior control over both the substitution position on the naphthalene ring and the integrity of the butyl side chain.

Q2: My synthesis is yielding a mixture of this compound and 2-butylnaphthalene. How can I improve the selectivity for the 1-isomer?

A2: The ratio of 1-substituted (alpha) to 2-substituted (beta) products is governed by kinetic versus thermodynamic control.[8][9]

  • Kinetic Control (Favors 1-isomer): The alpha (1-) position is sterically more accessible and reacts faster. To favor the kinetic product, use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures.[8] These conditions often cause the 1-acylnaphthalene-AlCl₃ complex to precipitate, preventing it from rearranging to the more stable thermodynamic product.[8]

  • Thermodynamic Control (Favors 2-isomer): The beta (2-) position is sterically hindered, but the resulting product is more stable. Higher reaction temperatures and polar solvents like nitrobenzene promote the formation of the 2-isomer by allowing the reaction to equilibrate.[8]

To maximize the yield of this compound, perform the initial acylation step under kinetic control.

Q3: I am observing significant amounts of poly-butylated byproducts. What causes this and how can it be prevented?

A3: Polyalkylation or polyacylation occurs when more than one butyl or acyl group attaches to the naphthalene ring.[2][3] This is a more significant issue in direct alkylation because the first alkyl group activates the ring, making it more susceptible to further substitution. In contrast, the acyl group introduced during acylation deactivates the ring, making a second substitution less likely.[8] To minimize polysubstitution, use a molar excess of naphthalene relative to the alkylating or acylating agent. This increases the probability that the agent will react with an unsubstituted naphthalene molecule.

Q4: The reaction mixture has turned dark and formed a significant amount of tar. What is the cause?

A4: Tar formation is a sign of product decomposition or unwanted polymerization side reactions.[8] The most common causes are excessive heat or prolonged reaction times. Friedel-Crafts reactions are highly exothermic, and poor temperature control can lead to temperatures exceeding 100°C, causing the degradation of naphthalene and the formation of tarry materials.[8] It is crucial to maintain the recommended reaction temperature and monitor the reaction progress to avoid extended heating.

Q5: What are the critical parameters for the Clemmensen reduction step to ensure complete conversion?

A5: The Clemmensen reduction effectively reduces aryl-alkyl ketones to alkylbenzenes but requires specific conditions for success.[5][6] The substrate must be stable in strong, hot acid.[4][10] Key parameters include:

  • Amalgamated Zinc: The reaction occurs on the surface of the zinc. It is essential to use an excess of freshly prepared, high-surface-area zinc amalgam (Zn(Hg)).

  • Concentrated HCl: A sufficient concentration of hydrochloric acid is necessary to maintain a strongly acidic environment throughout the reaction.

  • Heat and Reaction Time: The reaction often requires heating for several hours to proceed to completion. Incomplete reduction will leave unreacted 1-butyrylnaphthalene as a major impurity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired 1-butyrylnaphthalene (Acylation step) 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. 2. Incorrect stoichiometry; insufficient catalyst. 3. Reaction temperature is too low or reaction time is too short.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, high-quality catalyst. 2. Use at least one molar equivalent of AlCl₃. 3. Gradually increase temperature while monitoring for side reactions. Follow established protocols for reaction duration.
Presence of sec-butylnaphthalene impurity This impurity arises from the rearrangement of the n-butyl carbocation during direct Friedel-Crafts alkylation.This is a fundamental flaw of the direct alkylation method. To eliminate this impurity, switch to the two-step Friedel-Crafts acylation followed by reduction pathway. The acylium ion does not rearrange.
Incomplete reduction of 1-butyrylnaphthalene 1. Insufficient reducing agent (e.g., Zn(Hg) in Clemmensen). 2. Deactivated surface of the zinc amalgam. 3. Insufficiently acidic conditions.1. Use a significant excess of the reducing agent. 2. Prepare the zinc amalgam immediately before use to ensure an active surface. 3. Add portions of concentrated HCl during the reaction to maintain acidity.
Mixture of 1- and 2-butylnaphthalene isomers The reaction conditions favored thermodynamic control, allowing the formation of the more stable 2-isomer.For the acylation step, operate under kinetic control: use a non-polar solvent (e.g., CS₂, CH₂Cl₂) and maintain a low reaction temperature (e.g., 0-5 °C).[8]

Data Summary

Table 1: Influence of Reaction Conditions on Isomer Selectivity in Friedel-Crafts Acylation of Naphthalene

SolventTemperaturePredominant IsomerControl TypeRationale
Carbon Disulfide (CS₂)Low (e.g., 0 °C)1-Acylnaphthalene (α)KineticThe 1-acyl complex precipitates, preventing rearrangement to the 2-isomer.[8]
Dichloromethane (CH₂Cl₂)Low (e.g., 0 °C)1-Acylnaphthalene (α)KineticSimilar to CS₂, favors the faster-forming alpha product.[8]
NitrobenzeneHigh (e.g., >30 °C)2-Acylnaphthalene (β)ThermodynamicThe polar solvent keeps the 1-acyl complex in solution, allowing it to revert and form the more stable 2-isomer.[8]

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound via Acylation-Reduction

Step A: Friedel-Crafts Acylation (Kinetic Control)

  • Materials: Naphthalene, butyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), ice, hydrochloric acid (HCl), distilled water.

  • Procedure:

    • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with naphthalene and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ to the stirred suspension.

    • Add butyryl chloride dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 2-4 hours.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

    • Separate the organic layer. Wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-butyrylnaphthalene.

Step B: Clemmensen Reduction

  • Materials: Crude 1-butyrylnaphthalene from Step A, amalgamated zinc (Zn(Hg)), concentrated HCl, toluene, water.

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

    • In a round-bottom flask fitted with a reflux condenser, add the freshly prepared amalgamated zinc, water, concentrated HCl, and a solution of crude 1-butyrylnaphthalene in toluene.

    • Heat the mixture to a vigorous reflux with stirring.

    • Add additional portions of concentrated HCl at regular intervals (e.g., every hour) to maintain a strongly acidic medium.

    • Continue refluxing for 6-8 hours or until the reaction is complete (monitored by TLC or GC).

    • Cool the mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene. Combine the organic layers.

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

    • Purify the resulting crude this compound by vacuum distillation.

Visualizations

SynthesisWorkflow Start Naphthalene + Butyryl Chloride Acylation Friedel-Crafts Acylation (Kinetic Control, 0°C) Start->Acylation Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylation Intermediate 1-Butyrylnaphthalene (Ketone Intermediate) Acylation->Intermediate Reduction Clemmensen Reduction Intermediate->Reduction ReducingAgent Zn(Hg), conc. HCl ReducingAgent->Reduction Product High-Purity This compound Reduction->Product

Caption: Workflow for the preferred two-step synthesis of this compound.

TroubleshootingTree Issue Impurity Issue Detected Isomer 2-Butylnaphthalene Present? Issue->Isomer Polyalkyl Poly-butylated Products Present? Issue->Polyalkyl SecButyl sec-Butylnaphthalene Present? Issue->SecButyl Sol_Isomer Solution: Use non-polar solvent Lower acylation temp (0°C) Isomer->Sol_Isomer Yes Sol_Polyalkyl Solution: Use molar excess of naphthalene Polyalkyl->Sol_Polyalkyl Yes Sol_SecButyl Solution: Switch to Acylation-Reduction pathway SecButyl->Sol_SecButyl Yes

References

Technical Support Center: Improving the Selectivity of 1-Butylnaphthalene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 1-butylnaphthalene alkylation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of this compound, providing potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Conversion of this compound 1. Catalyst Inactivity: The catalyst, particularly Lewis acids like AlCl₃, can be deactivated by moisture.[1] 2. Insufficient Catalyst: Friedel-Crafts reactions often require stoichiometric amounts of the catalyst. 3. Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly reduce the reaction rate.[2]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous reagents and solvents.[1] 2. Optimize Catalyst Loading: Incrementally increase the catalyst amount to find the optimal concentration. 3. Adjust Temperature: Gradually increase the reaction temperature while monitoring the product distribution to find a balance between conversion and selectivity.
Poor Selectivity (Formation of Multiple Isomers) 1. Reaction Conditions: Temperature and solvent can significantly influence the ratio of α- and β-isomers.[3] 2. Steric Hindrance: The size of the alkylating agent can affect the position of substitution. Larger alkyl groups tend to favor the less sterically hindered β-position.[3] 3. Catalyst Properties: The pore size and acidity of zeolite catalysts play a crucial role in shape-selective alkylation.[4][5]1. Optimize Reaction Conditions: Experiment with different solvents and a range of temperatures. Lower temperatures often favor the kinetic product (α-isomer).[6] 2. Select Appropriate Alkylating Agent: For β-selectivity, consider using a bulkier alkylating agent if the reaction scheme allows. 3. Catalyst Selection: Employ shape-selective catalysts like modified HY zeolites or other large-pore zeolites to favor the desired isomer.[4]
High Levels of Polyalkylation The mono-alkylated product is often more reactive than the starting material, leading to further alkylation.[2][7]1. Use an Excess of the Aromatic Substrate: A large excess of this compound increases the probability of the alkylating agent reacting with the starting material.[2] 2. Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to this compound. 3. Consider a Two-Step Approach: Perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to the desired alkyl group. The deactivating acyl group prevents poly-substitution.[8]
Carbocation Rearrangement The intermediate carbocation can rearrange to a more stable form, leading to undesired isomeric products.[7][9]1. Use a Milder Lewis Acid: Less reactive catalysts can sometimes suppress carbocation rearrangements. 2. Choose a Different Alkylating Agent: Select an alkylating agent that is less prone to forming rearranging carbocations.
Catalyst Deactivation 1. Coke Formation: Carbonaceous deposits can block the active sites and pores of the catalyst.[10][11] 2. Poisoning: Impurities in the reactants or solvent can poison the catalyst.1. Catalyst Regeneration: For zeolites, calcination can often remove coke and restore activity.[10] 2. Use Purified Reagents: Ensure the purity of all starting materials and solvents.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the improvement of selectivity in this compound alkylation.

Q1: What is the most critical factor for controlling regioselectivity (α- vs. β-substitution) in the alkylation of this compound?

A1: The choice of catalyst and the reaction temperature are two of the most critical factors. Shape-selective catalysts, such as zeolites with specific pore structures (e.g., HY, H-beta), can direct the alkylation to a particular position.[4][12] Reaction temperature can influence the kinetic versus thermodynamic product distribution, with lower temperatures generally favoring the kinetically controlled product.[6]

Q2: How can I minimize the formation of polyalkylated byproducts?

A2: The most common and effective strategy is to use a large excess of the aromatic substrate, in this case, this compound.[2] This statistically favors the reaction of the alkylating agent with the starting material over the mono-alkylated product. Alternatively, a two-step acylation-reduction sequence can be employed to prevent poly-substitution.[8]

Q3: My reaction is producing a complex mixture of isomers. What steps can I take to simplify the product distribution?

A3: To simplify the product mixture, focus on optimizing the reaction conditions for a single isomer. This involves a systematic approach of varying the catalyst, solvent, and temperature. Employing a shape-selective zeolite catalyst is a highly effective method for achieving high selectivity for a specific isomer.[4]

Q4: What are the advantages of using a zeolite catalyst over a traditional Lewis acid like AlCl₃?

A4: Zeolite catalysts offer several advantages, including:

  • Shape Selectivity: Their well-defined pore structures can control which isomers are formed.[4][5]

  • Reusability: Zeolites are solid catalysts that can be recovered and regenerated.[10]

  • Reduced Waste: They are generally considered more environmentally friendly than stoichiometric Lewis acids.

Q5: Can the choice of alkylating agent influence the selectivity of the reaction?

A5: Yes, the structure of the alkylating agent can have a significant impact. Bulkier alkylating agents tend to favor substitution at the less sterically hindered position of the naphthalene ring.[3] Additionally, the propensity of the alkylating agent to form a stable, non-rearranging carbocation is crucial for avoiding unwanted side products.[7]

Data Presentation

The following tables summarize quantitative data from studies on naphthalene alkylation, which can provide insights into optimizing the alkylation of this compound.

Table 1: Effect of Zeolite Catalyst on Naphthalene Alkylation with tert-Butanol

CatalystCationic FormSi/Al RatioBET Surface Area (m²/g)Naphthalene Conversion (%)2,6-DTBN / 2,7-DTBN Ratio
HY(2.5)NH₄2.577592.32.34
HY(6)H6.072085.15.93
HY(20)H19.580078.56.11
H-beta(12)H12.865895.21.25
H-beta(25)NH₄25.871889.71.31

DTBN: Di-tert-butylnaphthalene

Table 2: Influence of Reaction Conditions on the Alkylation of Naphthalene with Long-Chain Olefins over HY Zeolite [13]

ParameterCondition 1Condition 2Condition 3
Reaction Temperature (K) 453463473
Alkene Conversion (%)85>90>90
Mono-alkylnaphthalene Selectivity (%)100100100
Molar Ratio (α-methylnaphthalene:olefins) 6:18:110:1
Alkene Conversion (%)88>90>90
Mono-alkylnaphthalene Selectivity (%)100100100
VHSV (h⁻¹) 357
Alkene Conversion (%)>90>9089
Mono-alkylnaphthalene Selectivity (%)100100100

VHSV: Volume Hour Space Velocity

Experimental Protocols

Protocol 1: General Procedure for Zeolite-Catalyzed Alkylation of Naphthalene

This protocol provides a general framework for the liquid-phase alkylation of naphthalene and can be adapted for this compound.

Materials:

  • Naphthalene or this compound

  • Alkylating agent (e.g., butene, 1-butanol)

  • Zeolite catalyst (e.g., HY, H-beta), freshly calcined

  • Solvent (e.g., cyclohexane, undecane)[12]

  • Nitrogen gas

  • Stirred autoclave reactor[12]

Procedure:

  • Catalyst Activation: Calcine the zeolite catalyst at 500-550 °C for 4-6 hours in a stream of dry air to remove any adsorbed water.[12]

  • Reactor Setup: Charge the stirred autoclave reactor with naphthalene (or this compound) and the solvent.[12]

  • Catalyst Addition: Add the freshly calcined zeolite catalyst to the reactor.

  • Purging: Seal the reactor and purge several times with nitrogen to create an inert atmosphere. Pressurize the reactor with nitrogen to the desired reaction pressure.[12]

  • Reactant Addition: Introduce the alkylating agent to the reactor.

  • Reaction: Heat the reactor to the desired temperature and begin stirring. Monitor the reaction progress by taking periodic samples for analysis by gas chromatography (GC) or other suitable techniques.[12]

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the catalyst. The filtrate can then be subjected to standard work-up procedures, such as washing with water and brine, followed by drying and solvent removal.

  • Product Analysis: Analyze the product mixture by GC and/or GC-MS to determine the conversion and product distribution.

Mandatory Visualization

Workflow for Optimizing Selectivity in this compound Alkylation

G cluster_start Start cluster_catalyst Catalyst Selection & Optimization cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Iteration cluster_end End start Define Target Isomer (e.g., mono-alkylated, specific regiochemistry) catalyst_choice Select Catalyst Type (e.g., Zeolite, Lewis Acid) start->catalyst_choice zeolite_type Choose Zeolite (HY, H-beta, etc.) catalyst_choice->zeolite_type If Zeolite temperature Optimize Temperature catalyst_choice->temperature If Lewis Acid catalyst_modification Modify Catalyst (e.g., ion exchange, acid treatment) zeolite_type->catalyst_modification catalyst_modification->temperature ratio Adjust Reactant Molar Ratio (excess of this compound) temperature->ratio solvent Select Appropriate Solvent ratio->solvent analysis Analyze Product Mixture (GC, GC-MS) solvent->analysis evaluation Evaluate Selectivity & Conversion analysis->evaluation evaluation->catalyst_choice Iterate end Optimized Protocol evaluation->end Target Met

Caption: A workflow diagram for optimizing the selectivity of this compound alkylation.

Signaling Pathway of Friedel-Crafts Alkylation

G cluster_activation Activation of Alkylating Agent cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation & Catalyst Regeneration alkyl_halide Alkyl Halide (R-X) carbocation Carbocation (R⁺) or Polarized Complex alkyl_halide->carbocation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->carbocation sigma_complex Arenium Ion (Sigma Complex) carbocation->sigma_complex Electrophilic Attack naphthalene This compound naphthalene->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Alkylated Product deprotonation->product catalyst_regen Regenerated Catalyst deprotonation->catalyst_regen

Caption: The general mechanism of Friedel-Crafts alkylation.

References

Technical Support Center: 1-Butylnaphthalene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scaling up of 1-Butylnaphthalene production.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low Product Yield or Incomplete Conversion

Question: My Friedel-Crafts alkylation of naphthalene with a butylating agent is resulting in a low yield of this compound and a significant amount of unreacted naphthalene. What are the potential causes and solutions?

Answer: Low conversion in Friedel-Crafts alkylation is a common issue that can stem from several factors, primarily related to catalyst activity, reagent purity, and reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will lead to deactivation. Solutions: - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and freshly opened or purified reagents. - Consider using a more robust solid acid catalyst like a zeolite, which can be less sensitive to moisture and is reusable.
Insufficient Catalyst Loading Unlike some catalytic reactions, Friedel-Crafts alkylation often requires a significant amount of Lewis acid catalyst. The product can form a complex with the catalyst, rendering it inactive. Solution: - Increase the molar ratio of the catalyst to the limiting reagent. For AlCl₃, stoichiometric amounts are often necessary.
Low Reaction Temperature While lower temperatures can favor the formation of the kinetic product (this compound), they also decrease the overall reaction rate, potentially leading to incomplete conversion. Solution: - Gradually increase the reaction temperature while monitoring the product distribution to find an optimal balance between reaction rate and selectivity.
Poor Reagent Purity Impurities in naphthalene or the butylating agent (e.g., 1-chlorobutane, 1-bromobutane, or 1-butene) can interfere with the catalyst or lead to side reactions. Solution: - Purify starting materials before use, for example, by distillation or recrystallization.

Issue 2: Formation of Multiple Isomers and Polyalkylated Products

Question: My product mixture contains significant amounts of 2-butylnaphthalene and di- or even tri-butylnaphthalene. How can I improve the selectivity for this compound?

Answer: Controlling regioselectivity (1- vs. 2-substitution) and preventing polyalkylation are key challenges in the Friedel-Crafts alkylation of naphthalene.[1]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Thermodynamic Control The 1-alkylnaphthalene is the kinetically favored product, while the 2-alkylnaphthalene is the thermodynamically more stable isomer. Higher temperatures and longer reaction times can lead to isomerization of the initial this compound product to the 2-isomer. Solutions: - Employ lower reaction temperatures to favor the kinetic product.[2] - Reduce the reaction time and monitor the reaction progress closely using techniques like GC or TLC to stop the reaction once the desired product is maximized.
Polyalkylation The initial product, this compound, is more reactive than naphthalene itself, making it susceptible to further alkylation.[2] This is a common issue when scaling up, as localized high concentrations of the alkylating agent can occur. Solutions: - Use a large excess of naphthalene relative to the butylating agent. This increases the probability of the electrophile reacting with naphthalene rather than the product. - Add the butylating agent slowly and with vigorous stirring to maintain a low, uniform concentration throughout the reaction mixture.
Catalyst Choice The type of catalyst can influence the product distribution. Solution: - Shape-selective catalysts, such as certain zeolites (e.g., H-Mordenite), can be used to favor the formation of specific isomers due to steric constraints within their pore structures.[3]

Frequently Asked Questions (FAQs)

1. What are the main challenges when scaling up this compound production from lab to pilot or industrial scale?

Scaling up the production of this compound introduces several challenges:

  • Heat Management: The Friedel-Crafts alkylation is an exothermic reaction.[4] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Poor heat control can lead to temperature gradients, promoting the formation of the undesired 2-isomer and polyalkylated byproducts.

  • Mass Transfer: In heterogeneous catalysis (e.g., using zeolite catalysts), ensuring efficient mixing and contact between the reactants and the catalyst surface becomes more difficult at a larger scale.

  • Reagent Addition: The controlled, slow addition of the alkylating agent is crucial to minimize polyalkylation. Achieving this on an industrial scale requires specialized dosing equipment and robust process control.

  • Catalyst Deactivation and Regeneration: In continuous or semi-continuous processes, the catalyst can deactivate over time due to coking (formation of carbonaceous deposits) or poisoning.[5] Industrial processes require a strategy for catalyst regeneration to maintain efficiency and reduce costs.[6]

  • Downstream Processing and Purification: Separating the desired this compound from unreacted naphthalene, the 2-isomer, and polyalkylated products on a large scale requires efficient and cost-effective purification methods like fractional distillation.[7]

2. Which catalyst is recommended for the selective synthesis of this compound?

For laboratory-scale synthesis where the primary goal is to obtain the kinetic product, traditional Lewis acids like aluminum chloride (AlCl₃) are effective when used at low temperatures.[2] For industrial-scale production, solid acid catalysts such as zeolites (e.g., HY zeolite, H-Mordenite) are often preferred.[3][5] Zeolites offer several advantages, including being non-corrosive, reusable, and potentially offering shape selectivity to favor the desired isomer.

3. How can I minimize the formation of polyalkylated byproducts?

To minimize polyalkylation, it is crucial to:

  • Use a high molar ratio of naphthalene to the butylating agent.

  • Add the butylating agent slowly and incrementally to the reaction mixture.

  • Ensure efficient mixing to avoid localized high concentrations of the alkylating agent.

4. What are the typical reaction conditions for the synthesis of this compound?

Typical conditions vary depending on the scale and the catalyst used. For a lab-scale synthesis using AlCl₃, the reaction is often carried out in a non-polar solvent like carbon disulfide or dichloromethane at low temperatures (e.g., 0-10 °C) to favor the 1-isomer.[2] For industrial processes using zeolite catalysts, the reaction may be carried out at higher temperatures (e.g., 150-250 °C) in a fixed-bed reactor.[5]

5. How is the catalyst regenerated in an industrial setting?

For zeolite catalysts deactivated by coking, a common regeneration method is calcination. This involves carefully burning off the carbon deposits in a stream of air or a mixture of air and an inert gas at elevated temperatures.[5] The regeneration process must be carefully controlled to avoid damaging the catalyst structure.

Data Presentation

Table 1: Comparison of Typical Parameters for this compound Synthesis at Different Scales

Parameter Laboratory Scale (10-100 g) Pilot Scale (1-10 kg) Industrial Scale (>1000 kg)
Catalyst AlCl₃, FeCl₃, or ZeolitesZeolites (e.g., HY, H-Mordenite)Zeolites (e.g., HY, H-Mordenite)
Catalyst Loading Stoichiometric (for Lewis acids)Catalytic (for zeolites)Catalytic (for zeolites)
Naphthalene:Butylating Agent Molar Ratio 2:1 to 5:15:1 to 10:1>10:1 (with recycle of unreacted naphthalene)
Temperature 0 - 25 °C (with Lewis acids)150 - 200 °C (with zeolites)180 - 250 °C (with zeolites)
Pressure Atmospheric1 - 5 bar5 - 20 bar
Reaction Time 2 - 6 hoursContinuous or several hoursContinuous flow
Typical Yield of this compound 60 - 80%70 - 85%>90% (with process optimization and recycle)
Purity Before Purification 50 - 70%60 - 80%75 - 90%

Note: The values in this table are representative and can vary significantly based on the specific process, catalyst, and equipment used.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound (Kinetic Control)

This protocol is designed to favor the formation of the 1-isomer on a laboratory scale.

Materials:

  • Naphthalene

  • 1-Chlorobutane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous CH₂Cl₂.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 1-chlorobutane (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • In a separate flask, dissolve naphthalene (2.0 equivalents) in anhydrous CH₂Cl₂.

  • Add the naphthalene solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dried Glassware charge_catalyst Charge AlCl3 & CH2Cl2 prep_glass->charge_catalyst prep_reagents Anhydrous Reagents prep_reagents->charge_catalyst cool Cool to 0 °C charge_catalyst->cool add_butyl Add 1-Chlorobutane cool->add_butyl add_naph Add Naphthalene Solution add_butyl->add_naph react Stir at 0 °C for 2-4h add_naph->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the laboratory synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Catalyst Inactivity start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Low Temperature start->cause3 cause4 Impure Reagents start->cause4 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Increase Catalyst Loading cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 1-Butylnaphthalene and other hydrophobic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for this compound. What are the most common causes?

Peak tailing for a neutral, hydrophobic compound like this compound in reversed-phase HPLC is often the result of several potential factors. The most probable causes include:

  • Secondary Silanol Interactions: Even though this compound is non-polar, it can still exhibit weak interactions with residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns.[1][2] These acidic silanols can act as secondary retention sites, leading to a portion of the analyte molecules being retained longer and causing the peak to tail.[3][4]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase, leading to a distorted, tailing peak shape.[4]

  • Column Contamination or Degradation: The accumulation of contaminants on the column inlet frit or degradation of the packed bed can create alternative interaction sites or disrupt the flow path, causing tailing.[5] A void at the head of the column is a common cause of peak shape distortion.[5]

  • Extra-Column Effects: Excessive volume in the tubing between the injector, column, and detector (dead volume) can lead to band broadening and peak tailing.[6] This is often caused by improper fittings or using tubing with too large an internal diameter.

  • Mobile Phase Mismatch: A significant mismatch between the solvent used to dissolve the sample and the mobile phase can cause peak distortion.[7] If the sample solvent is much stronger than the mobile phase, it can lead to peak fronting or tailing.[8]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. Below is a recommended troubleshooting workflow.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_overload Step 1: Check for Column Overload start->check_overload overload_actions Reduce Sample Concentration and/or Injection Volume check_overload->overload_actions Dilute sample & reinject check_column Step 2: Evaluate Column Health overload_actions->check_column Tailing persists resolution Peak Shape Improved overload_actions->resolution Tailing resolves column_actions Flush Column (see Protocol 1) Replace Column if Necessary check_column->column_actions Inject standard on a new column check_mobile_phase Step 3: Optimize Mobile Phase column_actions->check_mobile_phase Tailing persists column_actions->resolution Tailing resolves mobile_phase_actions Adjust pH (if applicable) Add Modifiers (e.g., TEA - use with caution) Ensure Proper Mixing and Degassing check_mobile_phase->mobile_phase_actions Prepare fresh mobile phase check_system Step 4: Inspect HPLC System mobile_phase_actions->check_system Tailing persists mobile_phase_actions->resolution Tailing resolves system_actions Check for Leaks and Dead Volume Ensure Proper Fitting Connections check_system->system_actions Systematic check system_actions->resolution Tailing resolves

A logical workflow for troubleshooting peak tailing.

Q3: Can the mobile phase pH affect the peak shape of a neutral compound like this compound?

While the retention of neutral compounds is generally not significantly affected by mobile phase pH, the pH can still influence peak shape due to its effect on the stationary phase.[9] Residual silanol groups on the silica surface have a pKa of around 3.5-4.5.[10]

  • At low pH (e.g., < 3): The silanol groups are protonated and thus neutral, which minimizes their ability to interact with the analyte via secondary ionic interactions. This often leads to improved peak symmetry.[3][6]

  • At mid-range pH (e.g., 4-7): Silanol groups can become ionized (negatively charged), increasing the potential for secondary interactions and causing peak tailing.[11]

Therefore, for this compound, adjusting the mobile phase to a lower pH (around 3.0) using an additive like formic acid can sometimes improve peak shape by suppressing the activity of residual silanols.[6]

Q4: What is an "end-capped" column, and will it help reduce tailing for this compound?

An end-capped column has been chemically treated to block most of the residual silanol groups that remain on the silica surface after the primary stationary phase (e.g., C18) is bonded.[2] This is typically done by reacting the surface with a small silylating agent like trimethylchlorosilane.[6]

Using a high-quality, end-capped column is one of the most effective ways to reduce peak tailing for a wide range of compounds, including hydrophobic ones like this compound.[1] By minimizing the number of available silanol groups, the potential for secondary interactions is significantly reduced, resulting in more symmetrical peaks.[12]

Data Presentation

The following table provides illustrative data on how different troubleshooting steps can impact the peak asymmetry factor of a hydrophobic analyte. A perfectly symmetrical peak has an asymmetry factor (As) of 1.0. Values greater than 1.2 are generally considered to be tailing.[13]

ConditionAnalyte Concentration (µg/mL)Mobile Phase pHColumn TypeAsymmetry Factor (As)
Initial Tailing Problem 1006.5Standard C182.1
Reduced Concentration 206.5Standard C181.6
pH Adjustment 203.0Standard C181.3
Use of End-Capped Column 203.0End-Capped C181.1

Experimental Protocols

Protocol 1: General Purpose Column Flushing for Reversed-Phase Columns

This protocol is designed to remove strongly retained hydrophobic contaminants that can cause peak tailing.

Objective: To clean a reversed-phase (e.g., C18) column and restore peak performance.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane or dichloromethane (optional, for highly non-polar contaminants)

  • HPLC system

Procedure:

  • Disconnect the column from the detector to avoid contaminating the detector cell.

  • Flush with 100% Isopropanol: Flush the column with at least 10-20 column volumes of isopropanol at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • (Optional) Stronger Solvent Wash: If severe contamination is suspected, flush with 10-20 column volumes of a stronger, non-polar solvent like hexane. Important: Ensure the subsequent solvent is miscible. A bridging solvent like isopropanol is necessary when switching between hexane and aqueous phases.

  • Re-equilibrate with Isopropanol: Flush again with 10-20 column volumes of isopropanol.

  • Flush with Mobile Phase: Flush the column with the mobile phase (without buffer salts first, then with the full mobile phase) for at least 20 column volumes, or until the baseline is stable.

  • Reconnect the detector and test the column performance with a standard injection.

Protocol 2: Preparation of an Acidified Mobile Phase

This protocol describes how to prepare a mobile phase with a lowered pH to suppress silanol interactions.

Objective: To prepare a mobile phase with a pH of approximately 3.0.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable acid like trifluoroacetic acid)

Procedure:

  • Measure the aqueous component: In a clean glass container, measure the required volume of HPLC-grade water.

  • Add acid: Carefully add a small, measured amount of formic acid to the water to achieve a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water. This will typically result in a pH between 2.5 and 3.0.

  • Mix and filter: Thoroughly mix the acidified water and filter it through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[14]

  • Prepare the final mobile phase: Mix the filtered, acidified aqueous phase with the required volume of HPLC-grade acetonitrile.

  • Degas the mobile phase: Degas the final mobile phase using sonication or vacuum degassing to remove dissolved gases, which can cause bubbles in the pump and detector.[14]

Visualization of Underlying Mechanisms

Chemical Interactions Leading to Peak Tailing

G cluster_0 Ideal Hydrophobic Interaction (Symmetrical Peak) cluster_1 Secondary Silanol Interaction (Peak Tailing) Analyte1 This compound C18_1 C18 Stationary Phase Analyte1->C18_1 Primary Interaction (Hydrophobic) Analyte2 This compound C18_2 C18 Stationary Phase Analyte2->C18_2 Primary Interaction (Hydrophobic) Silanol Residual Silanol (Si-OH) Analyte2->Silanol Secondary Interaction (e.g., dipole-dipole)

Analyte interactions leading to peak tailing.

References

Technical Support Center: 1-Butylnaphthalene Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1-butylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), in complex environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an environmental concern?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds made up of fused aromatic rings that are formed during the incomplete combustion of organic materials. They are of environmental concern due to their persistence, potential toxicity, and carcinogenic properties.

Q2: What is a "matrix effect" in the context of environmental sample analysis?

A2: A matrix effect is the alteration of an analyte's signal (in this case, this compound) caused by the co-eluting components of the sample matrix.[1][2] The "matrix" refers to all other components in the sample apart from the analyte of interest.[1] These effects can manifest as either signal suppression (decrease in signal) or signal enhancement (increase in signal), leading to inaccurate quantification.[2]

Q3: Which analytical techniques are most commonly used for this compound analysis?

A3: The most widely used methods for analyzing PAHs like this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors.[3] GC-MS/MS is also employed for its enhanced selectivity, especially in complex matrices.[4]

Q4: What are the common sources of matrix interference in environmental samples?

A4: Environmental samples such as soil, sediment, and water are inherently complex.[4]

  • Soil and Sediment: Contain a wide variety of organic matter, humic acids, lipids, and other co-extracted substances that can interfere with the analysis.

  • Water (especially wastewater): May contain dissolved organic carbon, surfactants, salts, and other pollutants that can cause matrix effects.[3]

Q5: How can I minimize matrix effects during sample preparation?

A5: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:

  • Solid-Phase Extraction (SPE): A selective method to isolate and concentrate analytes from a complex sample.[3][5]

  • Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their relative solubilities in two different immiscible liquids.

  • Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, it involves adding a sorbent directly to the sample extract.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in environmental samples.

Problem 1: Poor recovery of this compound during analysis.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For SPE, ensure the correct sorbent, elution solvent, and pH are used. For LLE, adjust the solvent-to-sample ratio and extraction time.
Analyte Loss during Evaporation If a concentration step is involved, avoid overly aggressive evaporation (e.g., high nitrogen flow or excessive heat), as this can lead to the loss of semi-volatile compounds like this compound.
Strong Matrix Effect (Signal Suppression) The matrix components are interfering with the ionization of this compound in the mass spectrometer. Refer to the troubleshooting steps for signal suppression below.

Problem 2: Inconsistent results and poor reproducibility.

Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of your environmental samples may vary significantly, leading to inconsistent matrix effects. The use of an appropriate internal standard, preferably an isotopically labeled analog of this compound, is highly recommended to compensate for this variability.[6]
Instrument Contamination High-boiling point matrix components can accumulate in the GC inlet or on the column, affecting chromatographic performance. Regular maintenance, including liner changes and column trimming, is essential.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed precisely for all samples, standards, and blanks. Automation of sample preparation can improve reproducibility.

Problem 3: Suspected signal suppression or enhancement in GC-MS or LC-MS analysis.

Possible Cause Troubleshooting Step
Co-elution of Matrix Components Interfering compounds are eluting at the same time as this compound. Modify the chromatographic method (e.g., change the temperature gradient in GC or the mobile phase gradient in HPLC) to improve the separation of the analyte from matrix interferences.
Ionization Competition in the MS Source High concentrations of co-eluting matrix components can compete with the analyte for ionization, leading to signal suppression.[1] Diluting the final extract can sometimes mitigate this effect, but be mindful of the impact on detection limits.[6]
Need for Matrix-Matched Calibration To compensate for matrix effects, prepare your calibration standards in an extract of a blank matrix (a sample of the same type, e.g., soil or water, that is free of the analyte).[7][8] This helps to ensure that the standards and samples experience similar matrix effects.

Quantitative Data on Matrix Effects

The extent of matrix effects can vary significantly depending on the analyte, the complexity of the matrix, and the analytical method used. The following table provides an illustrative example of PAH recovery rates in different environmental matrices, which can be indicative of matrix effects.

Analyte GroupMatrixSample PreparationAnalytical MethodAverage Recovery (%)Potential for Matrix EffectReference
PAHsRiver WaterSPE (C18)GC-MS81 - 99Low to Moderate[9]
PAHsSedimentUltrasonic Extraction & SPEGC-MS82 - 117High[3]
PAHsDrinking WaterSPE (C18)HPLC43 - 63 (for some PAHs)Moderate[10]

Note: Recovery values outside of 100% can indicate signal enhancement or suppression.

Experimental Protocols

Protocol 1: Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE) (Based on EPA Method 8310)

  • Sample Pre-treatment: If the water sample contains free chlorine, dechlorinate by adding 50 mg of sodium sulfite per liter of sample.

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane (DCM) through a C18 SPE cartridge, ensuring the sorbent does not go dry.

    • Follow with 10 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of reagent-grade water, leaving a layer of water on top of the sorbent.

  • Sample Loading:

    • Add 5 mL of methanol to a 1 L water sample and mix well.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.

  • Analyte Elution:

    • After the entire sample has passed through, rinse the sample bottle with 5 mL of acetone and add it to the cartridge. Allow the solvent to soak the sorbent for 1 minute before drawing it through.

    • Repeat the elution with two 10 mL portions of DCM.

  • Drying and Concentration:

    • Pass the collected eluate through a drying cartridge containing sodium sulfate to remove any residual water.

    • Concentrate the dried eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or HPLC analysis.

Protocol 2: Quantification of Matrix Effect using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final analysis solvent.

    • Set B (Post-Spiked Matrix): Extract a blank environmental sample (matrix without the analyte). Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank environmental sample before extraction.

  • Analyze all three sets of samples using the same analytical method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A ME value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Environmental Sample (Water/Soil) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (e.g., SPE) Spike->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS or HPLC Analysis Concentration->GCMS Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification or Poor Reproducibility CheckRecovery Is Analyte Recovery Low? Start->CheckRecovery CheckIS Is Internal Standard Response Stable? CheckRecovery->CheckIS No OptimizePrep Optimize Sample Prep (e.g., SPE, LLE) CheckRecovery->OptimizePrep Yes ModifyChroma Modify Chromatographic Conditions CheckIS->ModifyChroma No IsotopeIS Use Isotopically Labeled Internal Standard CheckIS->IsotopeIS No Dilute Dilute Sample Extract CheckIS->Dilute Yes MatrixMatched Use Matrix-Matched Calibration ModifyChroma->MatrixMatched Dilute->MatrixMatched Matrix_Interference_Concept cluster_sample Sample Extract Analyte This compound IonSource MS Ion Source Analyte->IonSource Matrix Matrix Components (e.g., Humic Acids, Lipids) Matrix->IonSource Matrix->IonSource Competes for ionization Detector MS Detector IonSource->Detector SignalSuppression Signal Suppression

References

Technical Support Center: Stabilizing 1-Butylnaphthalene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-butylnaphthalene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Yellowing of this compound Sample Oxidation of the naphthalene ring.1. Check the seal on your storage container. 2. Store the container under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT).
Formation of Precipitate or Crystals Peroxide formation due to autoxidation. This is a serious safety concern.DO NOT MOVE OR OPEN THE CONTAINER. 1. Visually inspect for crystals, especially around the cap. 2. If crystals are present, treat the container as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) office for disposal.
Inconsistent Experimental Results Degradation of the this compound stock solution.1. Test the purity of your this compound stock using HPLC or GC-MS. 2. If degradation is confirmed, purify the stock by distillation or chromatography, or use a fresh, stabilized batch. 3. Always use stabilized this compound for preparing standards and stock solutions for long-term studies.
Failed Peroxide Test (Positive Result) The sample has been exposed to oxygen and has formed peroxides.1. If the peroxide concentration is above 100 ppm, the container should be handled as hazardous waste and disposed of according to institutional guidelines. 2. For lower concentrations, consider purification methods if deemed safe and necessary, but disposal is often the safer option.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is autoxidation, a free-radical chain reaction with atmospheric oxygen that leads to the formation of hydroperoxides and other oxygenated species.[1] This process can be accelerated by exposure to light and heat. Photodegradation can also occur, leading to the formation of oxygenated compounds like alcohols, aldehydes, ketones, and quinones.[2]

2. What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3][4] It is recommended to use an amber glass bottle with a tightly sealed cap to protect it from light and air.[5] For optimal long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is advised.

3. How can I stabilize this compound for long-term storage?

The most effective way to stabilize this compound is by adding a synthetic antioxidant. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are highly effective at inhibiting oxidation in aromatic hydrocarbons.[6] A typical concentration for BHT is around 0.1% (w/w).[7]

4. How can I test for the presence of peroxides in my this compound sample?

Commercially available peroxide test strips can be used for a semi-quantitative assessment of peroxide concentration.[8] These strips typically provide a colorimetric readout that can be compared to a chart to estimate the peroxide level in parts per million (ppm).

5. What are the safety precautions I should take when handling aged this compound?

Always handle aged or unstabilized this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the potential for peroxide formation, which can lead to explosive hazards.[9] If you observe any crystal formation or a precipitate, do not attempt to open the container and contact your safety officer immediately.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of autoxidation.
Light Protect from light (Amber bottle)Prevents photodegradation.[2]
Atmosphere Inert gas (Nitrogen or Argon)Minimizes exposure to oxygen, a key reactant in autoxidation.[1]
Container Tightly sealed glass containerPrevents evaporation and exposure to atmospheric moisture and oxygen.

Table 2: Efficacy of BHT as a Stabilizer for Aromatic Hydrocarbons

AntioxidantConcentration (w/w)Effect on Oxidative Stability
Butylated Hydroxytoluene (BHT)0.05 - 0.1%Significantly inhibits peroxide formation and extends shelf-life.[7][10]
No AntioxidantN/AProne to autoxidation and peroxide formation, especially when exposed to air and light.[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a method for determining the purity of a this compound sample and detecting the presence of degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (high purity)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary to separate all impurities)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of the this compound reference standard in acetonitrile.

  • Prepare a sample solution of the this compound to be tested at the same concentration as the reference standard.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the reference standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Compare the chromatogram of the sample to the reference standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. Degradation products will appear as additional peaks.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • 0.1 M Hydrochloric acid (for acidic hydrolysis)

  • 0.1 M Sodium hydroxide (for basic hydrolysis)

  • 3% Hydrogen peroxide (for oxidative degradation)

  • UV lamp (for photolytic degradation)

  • Oven (for thermal degradation)

  • HPLC system for analysis

2. Procedure:

  • Acidic and Basic Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent and add 0.1 M HCl or 0.1 M NaOH.

    • Heat the solutions at a controlled temperature (e.g., 60°C) for a specified time.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

  • Thermal Degradation:

    • Heat a solid or liquid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined time.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1 to identify and quantify degradation products.

Visualizations

Degradation_Pathway This compound This compound Peroxy_Radical Peroxy Radical This compound->Peroxy_Radical O2, Light, Heat Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + RH Oxygenated_Products Alcohols, Ketones, Aldehydes Hydroperoxide->Oxygenated_Products Decomposition

Caption: Autoxidation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis Sample This compound Sample Stabilized Add BHT (0.1%) Sample->Stabilized Unstabilized No Additives Sample->Unstabilized Ambient Ambient Temperature & Light Stabilized->Ambient Accelerated Elevated Temperature & UV Light Stabilized->Accelerated Unstabilized->Ambient Unstabilized->Accelerated Purity_Test HPLC/GC-MS Purity Analysis Ambient->Purity_Test Peroxide_Test Peroxide Test Strips Ambient->Peroxide_Test Accelerated->Purity_Test Accelerated->Peroxide_Test

Caption: Workflow for stability testing of this compound.

References

optimizing reaction conditions for 1-Butylnaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 1-butylnaphthalene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable method for synthesizing this compound with high purity?

A1: The most reliable and common method is a two-step synthesis involving an initial Friedel-Crafts acylation of naphthalene followed by a reduction of the resulting ketone.[1][2] This approach is generally preferred over direct Friedel-Crafts alkylation because it prevents carbocation rearrangements, thus avoiding the formation of isomeric byproducts like sec-butylnaphthalene and limiting polyalkylation.[3]

Q2: My Friedel-Crafts acylation reaction is resulting in a mixture of 1- and 2-butyrylnaphthalene. How can I improve the selectivity for the 1-isomer?

A2: The regioselectivity between the 1- (alpha) and 2- (beta) positions is highly dependent on the reaction conditions. The formation of 1-butyrylnaphthalene is kinetically favored, while the 2-isomer is the thermodynamically more stable product.[4][5] To maximize the yield of the desired 1-isomer, you should use kinetically controlled conditions:

  • Low Temperature: Perform the reaction at a low temperature, typically around 0°C.[4]

  • Non-polar Solvent: Use a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[4] In these solvents, the 1-acylnaphthalene-AlCl₃ complex tends to precipitate out of the solution, which prevents it from rearranging to the more stable 2-isomer.[4][6]

Q3: I am observing a low yield and the formation of a dark, tar-like substance in my acylation reaction. What is the cause?

A3: Tar formation and low yields are typically signs of decomposition or unwanted side reactions.[4] Common causes include:

  • Excessive Heat: Reaction temperatures that are too high can cause the degradation of naphthalene and the reaction products.[4]

  • Moisture Contamination: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent deactivation of the catalyst.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the occurrence of side reactions.[4]

Q4: Which reduction method is best for converting 1-butyrylnaphthalene to this compound?

A4: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a classic and effective method for reducing aryl-alkyl ketones to alkanes.[1][2][7] It is particularly well-suited for substrates that are stable in strongly acidic conditions.[1] If your substrate is acid-sensitive, the Wolff-Kishner reduction (using hydrazine and a strong base) is a suitable alternative.[1]

Q5: My direct Friedel-Crafts alkylation with 1-chlorobutane is not producing the desired this compound. Why?

A5: Direct alkylation is prone to carbocation rearrangements. The primary carbocation that would form from 1-chlorobutane can rearrange via a hydride shift to a more stable secondary carbocation. This results in the formation of 2-butylnaphthalene as a major byproduct.[3] To obtain the straight-chain n-butyl product, the Friedel-Crafts acylation followed by reduction is the recommended pathway.[3]

Data on Reaction Condition Optimization

Optimizing the Friedel-Crafts acylation step is critical for maximizing the yield of the desired 1-isomer. The choice of solvent and temperature are the most significant factors influencing the product distribution.

Parameter Condition Primary Product Rationale Yield/Purity Impact
Control Type Kinetic Control [4][8]1-Butyrylnaphthalene The alpha (1) position is sterically more accessible and reacts faster.[4]Higher selectivity for the 1-isomer.
Thermodynamic Control [4][8]2-Butyrylnaphthalene The beta (2) position is sterically hindered, but the resulting product is more stable.[4]Higher selectivity for the 2-isomer.
Temperature Low (e.g., 0°C)[4][5]1-ButyrylnaphthaleneFavors the kinetically controlled pathway.Maximizes 1-isomer yield, minimizes tar formation.
High (e.g., >30°C)[4]2-ButyrylnaphthaleneProvides energy to overcome the higher activation barrier for 2-substitution and allows for rearrangement.Increases proportion of 2-isomer; risk of decomposition.
Solvent Non-polar (e.g., CH₂Cl₂, CS₂)[4][6]1-ButyrylnaphthaleneThe 1-isomer-catalyst complex precipitates, preventing rearrangement to the 2-isomer.[4][6]High selectivity for the 1-isomer.
Polar (e.g., Nitrobenzene)[4][6]2-ButyrylnaphthaleneThe initially formed 1-isomer complex remains dissolved, allowing for deacylation and reaction at the 2-position.[4]High selectivity for the 2-isomer; purification can be difficult.

Experimental Protocols

Protocol 1: Synthesis of 1-Butyrylnaphthalene (Kinetic Control)

This protocol is designed to favor the formation of the 1-isomer.

  • Preparation: Ensure all glassware (a three-necked round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet) is thoroughly oven-dried. Assemble the apparatus under a nitrogen atmosphere.

  • Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (CH₂Cl₂) in the flask.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add butyryl chloride (1.0 eq.) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.

  • Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over approximately 30 minutes.[4]

  • Reaction: Maintain the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-butyrylnaphthalene.[4]

Protocol 2: Clemmensen Reduction of 1-Butyrylnaphthalene

This protocol converts the ketone to the final alkane product.

  • Preparation: Prepare zinc amalgam (Zn(Hg)) by mixing zinc dust with a 5% mercuric chloride solution, decanting the liquid, and washing the solid with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the 1-butyrylnaphthalene (1.0 eq.), amalgamated zinc (excess), concentrated hydrochloric acid, and toluene (as a co-solvent).

  • Reflux: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting ketone has been consumed. Additional portions of HCl may be needed during the reaction.[2]

  • Workup: After cooling, decant the solution from the remaining zinc. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic solution over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Visual Diagrams

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction A Naphthalene + Butyryl Chloride B Reaction with AlCl3 in CH2Cl2 at 0°C A->B C Acidic Workup & Extraction B->C D Purification (Chromatography) C->D E 1-Butyrylnaphthalene D->E F Reaction with Zn(Hg) & conc. HCl E->F Intermediate Product G Workup & Extraction F->G H Purification (Vacuum Distillation) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of 1-Butyrylnaphthalene CheckMoisture Were glassware and reagents anhydrous? Start->CheckMoisture CheckTemp Was reaction temperature maintained at 0°C? CheckMoisture->CheckTemp Yes ResultMoisture Action: Dry all equipment and use anhydrous reagents. CheckMoisture->ResultMoisture No CheckPurity Is the AlCl3 catalyst of high purity? CheckTemp->CheckPurity Yes ResultTemp High temp causes tar formation. Action: Improve cooling. CheckTemp->ResultTemp No ResultPurity Poor quality catalyst is inactive. Action: Use fresh/pure AlCl3. CheckPurity->ResultPurity No Success Yield Improved CheckPurity->Success Yes ResultMoisture->Success ResultTemp->Success ResultPurity->Success

Caption: Troubleshooting flowchart for low product yield.

regioselectivity_control cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Condition Reaction Conditions K_Temp Low Temperature (0°C) Condition->K_Temp Favors Faster Reaction K_Solvent Non-polar Solvent (CH2Cl2) Condition->K_Solvent T_Temp High Temperature (>30°C) Condition->T_Temp Favors More Stable Product T_Solvent Polar Solvent (Nitrobenzene) Condition->T_Solvent K_Product 1-Butyrylnaphthalene (Major Product) K_Temp->K_Product K_Solvent->K_Product T_Product 2-Butyrylnaphthalene (Major Product) T_Temp->T_Product T_Solvent->T_Product

Caption: Factors controlling regioselectivity in acylation.

References

Validation & Comparative

A Comparative Analysis of 1-Butylnaphthalene and 2-Butylnaphthalene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct characteristics of 1-Butylnaphthalene and 2-Butylnaphthalene, supported by physicochemical data and general synthetic considerations.

This guide provides a comparative overview of the isomeric aromatic hydrocarbons, this compound and 2-butylnaphthalene. These compounds, while structurally similar, exhibit distinct properties that influence their potential applications in various fields, including chemical synthesis, materials science, and as components in lubricant formulations. This document summarizes their key physicochemical properties, outlines general synthetic approaches, and discusses their potential environmental and toxicological profiles based on available data for related compounds.

Physicochemical Properties: A Tabular Comparison

The position of the butyl group on the naphthalene ring significantly influences the physical and chemical properties of these isomers. The following table summarizes key computed and experimental data for this compound and 2-butylnaphthalene.

PropertyThis compound2-Butylnaphthalene
Molecular Formula C₁₄H₁₆C₁₄H₁₆
Molecular Weight 184.28 g/mol 184.28 g/mol
CAS Number 1634-09-91134-62-9
IUPAC Name This compound2-butylnaphthalene
Boiling Point Not available292.3 ± 3.0 °C at 760 mmHg
Melting Point Not available-5 °C
Density Not available1.0 ± 0.1 g/cm³
Flash Point Not available132.1 ± 7.8 °C
LogP (Octanol-Water Partition Coefficient) 5.55.5
Vapor Pressure Not available0.0 ± 0.3 mmHg at 25°C

Synthesis and Regioselectivity

The primary method for synthesizing butylnaphthalenes is through the Friedel-Crafts alkylation of naphthalene. This reaction involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with a butyl group, typically from an alkylating agent like 1-butanol or a butyl halide in the presence of a Lewis acid catalyst.

The regioselectivity of this reaction, which determines the ratio of this compound to 2-butylnaphthalene produced, is a critical consideration. Generally, the α-position (C1) of naphthalene is kinetically favored for electrophilic substitution due to the greater stability of the resulting carbocation intermediate.[1] However, the β-position (C2) is thermodynamically more stable due to reduced steric hindrance.[2]

Consequently, the choice of catalyst, temperature, and the bulkiness of the alkylating agent can influence the final product distribution. For instance, using a bulkier alkylating agent or conducting the reaction at higher temperatures can favor the formation of the thermodynamically more stable 2-butylnaphthalene.[2]

General Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene

Objective: To synthesize a mixture of 1- and 2-butylnaphthalene.

Materials:

  • Naphthalene

  • 1-Butanol (or a suitable butyl halide)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve naphthalene in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the anhydrous aluminum chloride catalyst to the stirred solution.

  • Gradually add the alkylating agent (e.g., 1-butanol) to the reaction mixture.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction time and temperature will influence the isomer ratio.

  • Upon completion, quench the reaction by carefully pouring the mixture over ice and hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The isomeric mixture can be purified and the individual isomers separated using techniques such as fractional distillation or chromatography.

Performance in Applications

While direct comparative studies are limited, the use of alkylated naphthalenes as high-performance synthetic lubricating fluids is an area of active research.[3] The length and branching of the alkyl chain, as well as its position on the naphthalene ring, can impact properties such as viscosity, thermal stability, and lubricity.[4] Generally, alkylnaphthalenes are valued for their excellent thermo-oxidative stability and additive solubility.[5] It can be inferred that the different steric profiles of 1- and 2-butylnaphthalene would lead to variations in their performance as lubricant base oils or additives, affecting properties like film formation and boundary lubrication.

Environmental Fate and Toxicology

The environmental behavior and toxicological profiles of 1- and 2-butylnaphthalene are not extensively documented in direct comparative studies. However, research on related compounds provides some insights. One study investigated the bacterial biotransformation of this compound, a key process in its environmental degradation.[6] Another study on the ecotoxicity of alkylated naphthalenes during photodegradation indicated that the degradation products can contribute significantly to the overall toxicity of the mixture.[7][8] The metabolism of methylnaphthalenes has been compared to naphthalene, with the position of the alkyl group influencing the metabolic pathways and toxicity.[9] It is reasonable to assume that 1- and 2-butylnaphthalene would also exhibit differences in their biodegradation rates and metabolic pathways due to their structural differences.

Visualizing the Synthesis and Comparison Workflow

To better understand the synthesis and the logical process for comparing these isomers, the following diagrams are provided.

Synthesis_Pathway Naphthalene Naphthalene Reaction Friedel-Crafts Alkylation Naphthalene->Reaction Alkylating_Agent Alkylating Agent (e.g., 1-Butanol) Alkylating_Agent->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Isomer_Mixture Mixture of 1- and 2-Butylnaphthalene Reaction->Isomer_Mixture Separation Separation (e.g., Distillation, Chromatography) Isomer_Mixture->Separation Product_1 This compound Separation->Product_1 Product_2 2-Butylnaphthalene Separation->Product_2

Caption: General synthesis pathway for 1- and 2-butylnaphthalene.

Comparison_Workflow cluster_isomers Isomers cluster_properties Comparative Analysis Isomer1 This compound Physicochemical Physicochemical Properties Isomer1->Physicochemical Synthesis Synthesis & Regioselectivity Isomer1->Synthesis Performance Application Performance Isomer1->Performance Environmental Environmental & Toxicological Profile Isomer1->Environmental Isomer2 2-Butylnaphthalene Isomer2->Physicochemical Isomer2->Synthesis Isomer2->Performance Isomer2->Environmental Conclusion Comparative Assessment Physicochemical->Conclusion Synthesis->Conclusion Performance->Conclusion Environmental->Conclusion

Caption: Logical workflow for the comparative analysis of butylnaphthalene isomers.

References

A Comparative Analysis of 1-Butylnaphthalene and Other Alkylnaphthalenes for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1-butylnaphthalene and other selected alkylnaphthalenes, including methylnaphthalene, ethylnaphthalene, and propylnaphthalene. The focus is on their physicochemical properties and potential performance in various applications, supported by available experimental data. This document also outlines relevant experimental protocols and visualizes metabolic pathways pertinent to their toxicological and pharmacological profiles.

Physicochemical Properties: A Quantitative Comparison

The following tables summarize the key physicochemical properties of this compound and its shorter-chain analogues. These properties are critical in determining their suitability for applications such as specialty solvents, heat transfer fluids, and lubricants.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20-25°C)
1-Methylnaphthalene C₁₁H₁₀142.20240-245[1][2][3]-22[1][2]~1.001-1.02[3][4]
2-Methylnaphthalene C₁₁H₁₀142.2024134.6[5]~1.006[4]
1-Ethylnaphthalene C₁₂H₁₂156.22258-260[6]-14 to -15[6]~1.008[6]
2-Ethylnaphthalene C₁₂H₁₂156.22251-252[7]-7[7]~0.992[7]
1-Propylnaphthalene C₁₃H₁₄170.25~275.3[8]Not available~0.984[8]
2-Propylnaphthalene C₁₃H₁₄170.25Not availableNot availableNot available
This compound C₁₄H₁₆184.28Not availableNot availableNot available

Table 1: Key Physicochemical Properties of Selected Alkylnaphthalenes.

CompoundViscosity (cP)Solubility in Water
Naphthalene 0.964 at 80°C[9]31 mg/L at 25°C[10]
1-Methylnaphthalene Data not readily available26 mg/L[3]
Alkylnaphthalenes (general) Generally low viscosityLow solubility[11]

Performance in High-Temperature Applications

Alkylnaphthalenes are recognized for their excellent thermal and oxidative stability, making them suitable for high-temperature applications such as heat transfer fluids and lubricants. Their aromatic structure provides a high degree of stability.

As Heat Transfer Fluids

Alkylnaphthalenes are considered effective heat transfer fluids due to their thermal stability. While specific comparative studies between this compound and other alkylnaphthalenes are not abundant in the provided literature, the general properties of this class of compounds suggest their utility in this area. Phenylnaphthalene, a related polyaromatic hydrocarbon, has been studied for its potential as a high-temperature heat transfer fluid for concentrating solar power, showing good thermal stability up to 400°C.

As Lubricant Base Stocks

The structure of alkylnaphthalenes, with alkyl chains attached to a stable aromatic core, imparts desirable properties for lubricants, including good viscosity index and hydrolytic stability. They are often used as co-base stocks with other synthetic oils to enhance thermo-oxidative stability and extend fluid operating life. The length and branching of the alkyl chain can influence properties such as viscosity and pour point.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of alkylnaphthalenes.

Determination of Viscosity

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).[12]

Protocol:

  • Apparatus: A calibrated glass capillary viscometer is used. The specific type of viscometer depends on the viscosity range of the sample.

  • Temperature Control: The viscometer is placed in a constant-temperature bath to maintain the specified test temperature with high precision (typically ±0.02°C).[12]

  • Procedure: A fixed volume of the liquid is drawn into the viscometer. The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Thermal Stability

Method: ASTM D6595-00 - Standard Test Method for Determination of Wear Metals and Contaminants in Used Lubricating Oils or Used Hydraulic Fluids by Rotating Disc Electrode Atomic Emission Spectrometry (can be adapted for thermal stability assessment by analyzing degradation products). A more direct method is based on DIN 51528.

Protocol for Thermal Stability (General Approach):

  • Sample Preparation: A known quantity of the alkylnaphthalene is placed in a sealed, oxygen-free container (e.g., a stainless steel ampoule).

  • Heating: The sample is heated in an oven at a specific high temperature for a predetermined duration.

  • Analysis of Degradation: After cooling, the sample is analyzed for signs of degradation. This can include:

    • Gas Chromatography (GC): To identify and quantify volatile decomposition products.

    • Viscosity Change: An increase or decrease in viscosity can indicate polymerization or cracking, respectively.

    • Insoluble Formation: The presence of solid deposits or sludge is a sign of instability.

Determination of Solubility

Method: Isothermal Saturation Method.

Protocol:

  • Sample Preparation: An excess amount of the solid alkylnaphthalene (if applicable) is added to the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation, ensuring the temperature remains constant.

  • Concentration Analysis: The concentration of the alkylnaphthalene in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Metabolic Pathways and Toxicological Insights

The metabolism of alkylnaphthalenes is a critical factor in their toxicological profile. The primary route of metabolism involves the cytochrome P450 (CYP) enzyme system in the liver.

The metabolic pathway of naphthalene generally proceeds through the formation of an epoxide, which can then be converted to various hydroxylated metabolites. The presence and nature of an alkyl substituent can influence the site and rate of metabolism. Alkylation can shift the metabolic focus from aromatic ring oxidation to oxidation of the alkyl side chain. This can potentially reduce the formation of reactive aromatic metabolites that are often associated with toxicity.

Below is a generalized metabolic pathway for alkylnaphthalenes, highlighting the key enzymatic steps.

Alkylnaphthalene_Metabolism Alkylnaphthalene Alkylnaphthalene CYP450 Cytochrome P450 (Oxidation) Alkylnaphthalene->CYP450 Aromatic or Side-Chain Oxidation Epoxide Alkylnaphthalene Epoxide CYP450->Epoxide Aromatic Ring SideChainOxidation Side-Chain Oxidation Products CYP450->SideChainOxidation Alkyl Group EH Epoxide Hydrolase Epoxide->EH GST Glutathione-S- Transferase Epoxide->GST Dihydrodiol Dihydrodiol Metabolite EH->Dihydrodiol Hydroxylated Hydroxylated Metabolites Dihydrodiol->Hydroxylated GSH_Conjugate Glutathione Conjugate GST->GSH_Conjugate Excretion Excretion GSH_Conjugate->Excretion Hydroxylated->Excretion SideChainOxidation->Excretion

Caption: Generalized metabolic pathway of alkylnaphthalenes.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for investigating the metabolism of alkylnaphthalenes using in vitro methods.

Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Source of CYP450s) Incubation Incubate Alkylnaphthalene with Microsomes and Cofactors at 37°C Microsomes->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Quench Quench Reaction (e.g., with Acetonitrile) Incubation->Quench Extraction Extract Metabolites Quench->Extraction LCMS LC-MS/MS Analysis (Identify and Quantify Metabolites) Extraction->LCMS

References

Validating 1-Butylnaphthalene as a GC-MS Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of a reliable internal standard is paramount for achieving accurate and precise results. An internal standard is a compound of known concentration added to all samples, calibration standards, and blanks to correct for variations that can occur during sample preparation and analysis. This guide provides an objective comparison of 1-Butylnaphthalene as a GC-MS internal standard, evaluating its potential performance against other alternatives, particularly the gold-standard deuterated analogs.

The Role of an Internal Standard in GC-MS

An internal standard (IS) is a crucial component in quantitative chromatography. It is a substance that is chemically similar to the analyte but is not present in the original sample. By adding a constant amount of the IS to every sample and standard, it is possible to correct for variations in injection volume, sample evaporation, and inconsistencies in the analytical process. The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which provides more robust and reproducible results than external standard calibration.

An ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the sample matrix.

  • It must be clearly separated from all other components in the chromatogram.

  • It should have similar chemical and physical properties to the analyte of interest, including extraction recovery and chromatographic behavior.

  • It should be chemically stable and not react with the sample components or the solvent.

  • For GC-MS, it is beneficial if the mass spectrum of the internal standard does not interfere with that of the analyte.

This compound versus Deuterated Internal Standards

The choice of an internal standard significantly impacts data quality. Here, we compare this compound, a non-deuterated polycyclic aromatic hydrocarbon (PAH), with deuterated internal standards, which are widely considered the benchmark for GC-MS analysis.

This compound is a commercially available and relatively inexpensive compound that is structurally related to naphthalene and other PAHs. Its advantages include its chemical stability and the unlikelihood of it being present in most biological or environmental samples. However, its primary drawback is its structural and physicochemical difference from many analytes. These differences can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of the results.

Deuterated internal standards are stable isotope-labeled analogs of the analytes of interest, where one or more hydrogen atoms are replaced by deuterium.[1] They are considered the "gold standard" because their physical and chemical properties are nearly identical to their non-deuterated counterparts.[2] This similarity ensures that they co-elute with the analyte and experience the same matrix effects, leading to superior correction for variations throughout the analytical process.[2] The main disadvantages of deuterated standards are their higher cost and the potential for isotopic exchange in some cases.[1]

Quantitative Performance: A Comparative Overview

The following tables summarize typical performance data for the analysis of PAHs using internal standards in GC-MS. While specific data for this compound is limited, the presented data for other PAHs provides a benchmark for expected performance.

Table 1: Linearity and Detection Limits

ParameterThis compound (Expected)Deuterated PAH Standards (Typical)
Linearity (R²) > 0.99> 0.998[3]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.03 - 0.1 ng/mL[4]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL0.1 - 0.5 ng/mL

Table 2: Recovery and Precision

ParameterThis compound (Expected)Deuterated PAH Standards (Typical)
Recovery (%) 70 - 120%71 - 90%[4]
Precision (RSD %) < 15%4 - 11%[4]

Experimental Protocols for Internal Standard Validation

A rigorous validation process is essential to ensure that an internal standard is suitable for a specific GC-MS method. The following is a generalized protocol for validating an internal standard like this compound.

Preparation of Standard Solutions
  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range of the samples. Spike each calibration standard with the internal standard stock solution to a constant final concentration (e.g., 1 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a capillary column suitable for the separation of the target analytes (e.g., a DB-5ms column).

  • Mass Spectrometer: A mass spectrometer operated in either full scan or selected ion monitoring (SIM) mode.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: An optimized temperature program to ensure baseline separation of the analyte(s) and the internal standard. For example, start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Ion Source Temperature: Typically 230°C.

  • Transfer Line Temperature: Typically 280°C.

Validation Parameters
  • Linearity: Inject the calibration standards in triplicate and plot the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.99.

  • Accuracy and Precision: Analyze the QC samples on three different days (inter-day) and in six replicates on the same day (intra-day). Calculate the accuracy as the percentage of the measured concentration to the nominal concentration (should be within 85-115%). Calculate the precision as the relative standard deviation (RSD), which should be ≤ 15%.

  • Recovery: For samples requiring extraction, spike a blank matrix with a known amount of the analyte and the internal standard before and after the extraction process. The recovery is calculated as the ratio of the analyte/IS peak area in the pre-extraction spiked sample to that in the post-extraction spiked sample. The recovery should be consistent and reproducible.

  • Matrix Effect: Analyze extracts of at least six different batches of the blank matrix. The matrix effect is evaluated by comparing the peak area of the analyte in the matrix extract with that in a neat solution. The variability in the matrix effect should be minimal.

  • Stability: Analyze the stability of the analyte and internal standard in the stock solutions and in processed samples under different storage conditions (e.g., room temperature, refrigerated, frozen) over a defined period.

Workflow for Internal Standard Validation

The following diagram illustrates the logical workflow for the validation of a GC-MS internal standard.

GC-MS Internal Standard Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Outcome prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_qc Prepare QC Samples prep_analyte->prep_qc prep_is Prepare Internal Standard Stock Solution prep_is->prep_cal prep_is->prep_qc run_cal Analyze Calibration Standards prep_cal->run_cal run_qc Analyze QC Samples prep_qc->run_qc gcms_setup Optimize GC-MS Method gcms_setup->run_cal gcms_setup->run_qc linearity Linearity run_cal->linearity accuracy_precision Accuracy & Precision run_qc->accuracy_precision recovery Recovery run_qc->recovery matrix_effect Matrix Effect run_qc->matrix_effect stability Stability run_qc->stability decision Acceptable for Intended Use? linearity->decision accuracy_precision->decision recovery->decision matrix_effect->decision stability->decision

Caption: Workflow for validating a GC-MS internal standard.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable quantitative GC-MS method. While this compound presents a cost-effective option as a structurally similar internal standard for the analysis of PAHs and related compounds, its performance may not match that of deuterated internal standards, which are considered the gold standard.[1][2] Deuterated standards offer superior accuracy and precision due to their near-identical chemical and physical properties to the target analytes.[2]

For routine analyses with less stringent accuracy and precision requirements, this compound may be a suitable choice after thorough validation. However, for high-stakes applications such as regulated bioanalysis or trace-level environmental monitoring, the use of a deuterated internal standard is strongly recommended to ensure the highest data quality. The experimental protocols and validation workflow provided in this guide offer a comprehensive framework for researchers to assess the suitability of this compound or any other compound as an internal standard for their specific analytical needs.

References

Navigating Analytical Assays: A Comparative Guide to the Cross-Reactivity of 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential for cross-reactivity in analytical assays is paramount to ensuring data integrity. 1-Butylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), and its metabolites can present a challenge in various analytical platforms due to their structural characteristics. This guide provides a comparative overview of the potential cross-reactivity of this compound, drawing on data from structurally similar compounds to offer insights into its analytical behavior. We will delve into the metabolic pathways that can lead to potentially interfering compounds and present methodologies for assessing and mitigating cross-reactivity.

The Potential for Cross-Reactivity of this compound

Direct experimental data on the cross-reactivity of this compound in many specific analytical assays is not extensively documented in publicly available literature. However, based on the well-studied behavior of its parent compound, naphthalene, and other alkylated naphthalenes, we can infer a significant potential for interference, particularly in immunoassays and some chromatographic methods.

The butyl substituent on the naphthalene ring increases its lipophilicity and can alter its interaction with antibodies and other biological molecules. Furthermore, the metabolism of this compound can generate derivatives with functional groups that mimic endogenous molecules, leading to off-target effects in sensitive assays.

Performance of Analytical Methods for Related Naphthalene Derivatives

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the quantification of naphthalene and its derivatives.[1] The performance data for the analysis of 1-naphthol and 2-naphthol, key metabolites of naphthalene, provide a strong baseline for what can be expected when developing and validating methods for this compound and its metabolites.

Table 1: Performance Comparison of Analytical Methods for Naphthol Compounds [1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.19 - 0.22 µg/L0.07 µg/L
Limit of Quantitation (LOQ) -10 ng/mL
Accuracy (% Recovery) 79.2 - 80.9%95.73 - 114.96%
Precision (%CV) < 2.5%0.03 - 15.02%

Note: This data is based on the analysis of 1-naphthol and 2-naphthol and serves as a reference for methods that could be adapted for this compound.

Metabolic Activation: A Source of Cross-Reactivity

The biological transformation of this compound is a key consideration for its potential cross-reactivity. The metabolism of naphthalene is known to be mediated by cytochrome P450 (P450) enzymes, leading to the formation of reactive intermediates and more polar metabolites.[2] In humans, the primary stable metabolites of naphthalene are 1-naphthol and naphthalene 1,2-dihydrodiol.[3] These metabolites, particularly the quinones derived from them, are often responsible for the toxic effects of naphthalene.[3]

Similarly, this compound is expected to undergo metabolic transformation, which can include oxidation of the naphthalene ring system and/or the butyl side chain. A 2024 study on the bacterial biotransformation of this compound identified multiple catabolites, including alkylated phenols and α,β-unsaturated aldehydes.[4] The formation of such metabolites in biological systems could lead to cross-reactivity in assays for endogenous compounds with similar structures, such as steroid hormones or certain drugs.

cluster_0 Putative Metabolic Pathway of this compound This compound This compound Cytochrome P450 Cytochrome P450 This compound->Cytochrome P450 Side-chain Oxidation Products Side-chain Oxidation Products This compound->Side-chain Oxidation Products Epoxide Intermediate Epoxide Intermediate Cytochrome P450->Epoxide Intermediate Butyl-Naphthol Butyl-Naphthol Epoxide Intermediate->Butyl-Naphthol Butyl-Dihydrodiol Butyl-Dihydrodiol Epoxide Intermediate->Butyl-Dihydrodiol Butyl-Naphthoquinone Butyl-Naphthoquinone Butyl-Naphthol->Butyl-Naphthoquinone

Caption: Putative metabolic pathway of this compound.

Experimental Protocols for Assessing Cross-Reactivity

When there is a suspicion that this compound or its metabolites may be interfering with an analytical assay, a systematic approach should be employed to confirm and quantify the extent of cross-reactivity.

General Workflow for Investigating Cross-Reactivity

A Suspicion of Interference B Spike-Recovery Experiment (Assay with and without this compound) A->B C Serial Dilution (Test for non-linearity) B->C D Alternative Analytical Method (e.g., LC-MS/MS) C->D E Interference Confirmed D->E Discrepancy in results F No Significant Interference D->F Concordant results G Identify and Quantify Cross-Reacting Metabolites E->G H Assay Modification or Use of Alternative Method G->H

Caption: Workflow for assessing analytical assay interference.

Detailed Methodologies

1. Spike-Recovery Studies:

  • Objective: To determine if the presence of this compound affects the measurement of the target analyte.

  • Protocol:

    • Prepare a series of samples containing a known concentration of the target analyte in the relevant matrix (e.g., serum, plasma).

    • Spike a subset of these samples with varying concentrations of this compound.

    • Analyze both the spiked and unspiked samples using the assay .

    • Calculate the percent recovery of the target analyte in the spiked samples. A significant deviation from 100% recovery suggests interference.

2. Linearity of Dilution:

  • Objective: To assess if an interfering substance is present in a sample.

  • Protocol:

    • Take a sample that is suspected to contain both the target analyte and this compound.

    • Prepare a series of dilutions of the sample with the assay buffer or a matrix-negative sample.

    • Analyze the dilutions.

    • If an interfering substance is present, the measured concentration of the analyte may not be linear across the dilution series.

3. Analysis by an Independent, High-Specificity Method:

  • Objective: To obtain a reference value for the analyte concentration, free from the suspected interference.

  • Protocol:

    • Analyze the samples using a high-specificity method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Compare the results obtained from the LC-MS/MS method with those from the initial assay. A significant discrepancy is strong evidence of interference.

4. HPLC Method for Naphthalenol Derivatives (Adaptable for this compound Metabolites): [1]

  • HPLC System: A standard HPLC system equipped with a fluorescence detector is recommended for high sensitivity.[1]

  • Column: A C18 reverse-phase column is typically used.[1]

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific butyl-naphthalenol metabolite of interest. For 1- and 2-naphthol, excitation at 227 nm and emission at 340 nm is common.[1]

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the this compound metabolite of interest in a suitable solvent like methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[1]

    • Biological Samples: Solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.

Conclusion

While direct data on the cross-reactivity of this compound is limited, its chemical structure and metabolic profile suggest a tangible risk of interference in various analytical assays. Researchers should be vigilant for potential cross-reactivity, especially in immunoassays for structurally related endogenous or exogenous compounds. By employing systematic investigation protocols, including spike-recovery experiments, dilution series, and confirmation with high-specificity methods like LC-MS/MS, the potential for erroneous results due to this compound interference can be effectively assessed and mitigated. The analytical methods established for other naphthalene derivatives provide a solid foundation for developing robust assays to study this compound and its metabolites, ensuring the accuracy and reliability of research and development data.

References

A Comparative Guide to the HPLC Separation of 1-Butylnaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation and analysis of isomeric compounds are critical in various scientific disciplines, including pharmaceutical development, environmental analysis, and chemical synthesis. 1-Butylnaphthalene, with its various positional and structural isomers, presents a common analytical challenge due to the subtle differences in the physical and chemical properties of its isomeric forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for addressing this challenge, offering a range of stationary phases with diverse selectivities. This guide provides a comparative overview of different HPLC methodologies for the separation of this compound isomers, supported by experimental principles and recommended protocols.

The Challenge of Separating this compound Isomers

The primary isomers of interest for "this compound" typically include the positional isomers, this compound and 2-butylnaphthalene, as well as structural isomers of the butyl group itself (n-butyl, sec-butyl, isobutyl, and tert-butyl) attached to the naphthalene core. These isomers often exhibit very similar hydrophobicity, making their separation on traditional reversed-phase columns, such as C18, difficult. Achieving baseline resolution requires stationary phases that can exploit subtle differences in isomer shape, polarity, and electronic interactions.

Comparison of HPLC Stationary Phases

The choice of stationary phase is the most critical factor in developing a successful separation method for isomers. While a standard C18 column can provide a starting point, alternative phases often offer superior selectivity.

Stationary PhasePrinciple of SeparationExpected Performance for this compound Isomers
C18 (Octadecylsilane) Primarily hydrophobic interactions.Limited separation of positional isomers (1- vs. 2-butylnaphthalene) may be observed. Separation of butyl group isomers will be challenging and likely incomplete.
Phenyl-Hexyl π-π interactions between the phenyl groups of the stationary phase and the aromatic naphthalene ring, in addition to hydrophobic interactions.Enhanced selectivity for positional isomers compared to C18 due to the differing accessibility of the naphthalene ring system. May provide partial separation of butyl group isomers based on shape.
PFP (Pentafluorophenyl) Multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[1][2]Excellent potential for resolving both positional and structural isomers.[1][3] The electron-rich naphthalene ring can interact strongly with the electron-deficient fluorinated phenyl rings of the stationary phase, leading to unique selectivity based on the position of the butyl group.
PYE (Pyrenylethyl) & NPE (Nitrophenylethyl) Strong π-π and charge-transfer interactions due to the large, planar aromatic systems of the stationary phase.[4][5][6]High selectivity for aromatic isomers based on molecular shape and planarity.[4][5][6] These phases are particularly well-suited for separating positional isomers of alkylnaphthalenes.

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for the separation of this compound isomers on various stationary phases. Optimization of the mobile phase composition and gradient profile will likely be necessary to achieve baseline separation for specific isomeric mixtures.

1. Standard Reversed-Phase Separation using a C18 Column

  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Enhanced Aromatic Selectivity with a Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol (Methanol often enhances π-π interactions more than acetonitrile on phenyl phases)

  • Gradient: 60% B to 90% B over 25 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Multi-Interaction Separation using a PFP Column

  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 65% B to 95% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Shape-Selective Separation with a PYE Column

  • Column: PYE (Pyrenylethyl), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Isocratic: 85% B

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Experimental Workflow

The general workflow for developing and executing an HPLC method for the separation of this compound isomers is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Isomer Mixture in Mobile Phase injection Inject Sample sample_prep->injection separation Chromatographic Separation (Column + Mobile Phase) injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification peak_integration->quantification report report quantification->report Generate Report column_selection Column Screening (C18, PFP, Phenyl, etc.) mobile_phase_opt Mobile Phase Optimization column_selection->mobile_phase_opt

A generalized workflow for the HPLC analysis of this compound isomers.

Conclusion and Recommendations

The separation of this compound isomers by HPLC is a challenging but achievable task. While traditional C18 columns may provide a preliminary separation, stationary phases that offer alternative selectivities, such as Phenyl-Hexyl, PFP, and PYE/NPE, are highly recommended for achieving baseline resolution of both positional and structural isomers.

For researchers and drug development professionals, a systematic approach to method development is crucial. This should involve screening several column chemistries and optimizing the mobile phase composition. Based on the principles of isomer separation, PFP and PYE/NPE columns are expected to provide the best performance for this class of compounds due to their unique interaction mechanisms that go beyond simple hydrophobicity. The provided experimental protocols offer a solid foundation for initiating method development for the successful separation and analysis of this compound isomers.

References

A Comparative Guide to the Solvent Properties of 1-Butylnaphthalene and Dodecylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and the ultimate purity of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the solvent properties of two aromatic hydrocarbons, 1-Butylnaphthalene and Dodecylbenzene, to aid researchers in making informed decisions for their specific applications.

Executive Summary

Both this compound and Dodecylbenzene are non-polar, water-insoluble organic solvents with high boiling points. Their primary differences lie in their molecular structure, which in turn affects their physical and solvent properties. This compound, with its fused ring system, is a more compact molecule than the linear alkyl-substituted Dodecylbenzene. This structural difference is expected to influence properties such as viscosity and the nature of solute-solvent interactions. While Dodecylbenzene is widely used as a precursor in the detergent industry, both solvents hold potential for specialized applications in organic synthesis and drug formulation where a non-polar, high-boiling point medium is required.

Physicochemical Properties: A Tabulated Comparison

A summary of the key physical and chemical properties of this compound and Dodecylbenzene is presented below. These parameters are crucial for understanding the behavior of these solvents in various experimental setups.

PropertyThis compoundDodecylbenzene
Molecular Formula C₁₄H₁₆C₁₈H₃₀
Molecular Weight ( g/mol ) 184.28246.43[1]
Boiling Point (°C) 291.4328[1]
Melting Point (°C) -203[1]
Density (g/cm³ at 20°C) 0.9730.856[1]
Refractive Index (at 20°C) 1.5781.4824
Flash Point (°C) 131.4135[1]
Water Solubility InsolubleInsoluble[1]
Dipole Moment (D) 0.69Not readily available

Solvent Characteristics

Polarity and Dielectric Constant
Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in process design, affecting mass transfer and ease of handling. For Dodecylbenzene, experimental data on its viscosity at various temperatures is available. The viscosity of Dodecylbenzene increases as the temperature decreases. For instance, at 20°C (68°F), the viscosity is approximately 5.8 cP, while at 40°C (104°F) it decreases to around 3.2 cP.

While specific experimental viscosity data for this compound was not found in the provided search results, it is listed as an available property in the PubChem database, suggesting that such data exists.[2] Generally, the more compact structure of this compound might lead to a slightly different viscosity profile compared to the long-chain dodecylbenzene.

Solubility Performance

The primary function of a solvent is to dissolve solutes. The principle of "like dissolves like" governs solubility, meaning non-polar solvents are effective at dissolving non-polar solutes. In the context of drug development, this is particularly relevant for the solubilization of lipophilic APIs and intermediates.

A direct comparative study on the solubility of a wide range of drug-like molecules in both this compound and Dodecylbenzene is not available in the searched literature. However, based on their non-polar nature, both solvents are expected to be effective in dissolving:

  • Hydrophobic organic molecules: Including many synthetic intermediates and building blocks used in medicinal chemistry.

  • Lipophilic APIs: For formulation studies or as a reaction medium for water-insoluble drugs.

  • Oils and waxes: Relevant for certain extraction and purification processes.

It is important to note that while both are non-polar, subtle differences in their molecular structure—the fused aromatic system of naphthalene versus the single benzene ring—may lead to variations in their solubilizing power for specific classes of compounds due to differences in van der Waals forces and potential for π-π stacking interactions.

Experimental Methodologies

To provide a framework for researchers to generate their own comparative data, the following are detailed methodologies for key solvent property determination.

Determination of Viscosity (Rotational Viscometer Method)

This method is based on the principle of measuring the torque required to rotate a spindle immersed in the fluid at a constant speed.

Apparatus:

  • Rotational viscometer with a set of spindles

  • Temperature-controlled water bath

  • Beaker or sample container

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.

  • Place a sufficient volume of the solvent (this compound or Dodecylbenzene) into the sample container to immerse the spindle to the marked level.

  • Place the sample container in the temperature-controlled water bath and allow the solvent to equilibrate to the desired temperature (e.g., 20°C, 40°C, 60°C).

  • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's full-scale range.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading from the instrument.

  • Repeat the measurement at different temperatures to obtain a viscosity-temperature profile.

G cluster_setup Setup cluster_procedure Procedure Solvent Solvent Sample Equilibrate Equilibrate to Target Temperature Solvent->Equilibrate Viscometer Rotational Viscometer Immerse Immerse Spindle Viscometer->Immerse Bath Temperature Bath Bath->Equilibrate Equilibrate->Immerse Measure Measure Torque Immerse->Measure Record Record Viscosity Measure->Record

Experimental workflow for viscosity measurement.

Determination of Dielectric Constant (Capacitance Method)

The dielectric constant can be determined by measuring the capacitance of a capacitor with and without the solvent as the dielectric material.

Apparatus:

  • Capacitance meter

  • Test cell (a capacitor with two parallel plates)

  • Temperature-controlled chamber

Procedure:

  • Measure the capacitance of the empty test cell in air (C_air).

  • Fill the test cell with the solvent (this compound or Dodecylbenzene), ensuring there are no air bubbles between the plates.

  • Place the filled test cell in the temperature-controlled chamber and allow it to reach the desired temperature.

  • Measure the capacitance of the test cell filled with the solvent (C_solvent).

  • The dielectric constant (ε) is calculated using the formula: ε = C_solvent / C_air.

G cluster_measurements Capacitance Measurements cluster_calculation Calculation C_air Measure Capacitance of Empty Cell (C_air) Formula ε = C_solvent / C_air C_air->Formula C_solvent Measure Capacitance of Filled Cell (C_solvent) C_solvent->Formula

Logical relationship for dielectric constant determination.

Determination of Solubility (Isothermal Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Apparatus:

  • Thermostated shaker bath

  • Vials with screw caps

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid solute (e.g., a drug candidate) to a vial containing a known volume of the solvent (this compound or Dodecylbenzene).

  • Seal the vials and place them in the thermostated shaker bath set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed in the bath for a period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of the solute using a calibrated analytical method.

  • The measured concentration represents the equilibrium solubility of the compound in the solvent at that temperature.

G Start Start Add_Excess Add Excess Solute to Solvent Start->Add_Excess Equilibrate Equilibrate in Shaker Bath Add_Excess->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant Settle->Filter Analyze Analyze Solute Concentration Filter->Analyze End End Analyze->End

Experimental workflow for solubility determination.

Conclusion

Both this compound and Dodecylbenzene offer distinct advantages as high-boiling, non-polar solvents. Dodecylbenzene's properties are better characterized in the available literature, likely due to its widespread industrial use. This compound, with its more compact and rigid structure, may offer unique solvency characteristics for specific applications. For researchers and drug development professionals, the choice between these two solvents will depend on the specific requirements of their synthesis or formulation, including the polarity of the solutes, the desired operating temperature, and viscosity considerations. It is highly recommended that experimental validation of key solvent properties, particularly solubility of the target compounds, be conducted under the specific conditions of the intended application.

References

A Comparative Guide: 1-Butylnaphthalene vs. Synthetic Esters as Lubricant Base Stocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance characteristics of 1-Butylnaphthalene and synthetic esters as high-performance lubricant base oils, supported by experimental data.

In the pursuit of advanced lubrication solutions for demanding applications, including specialized equipment in research and pharmaceutical manufacturing, the selection of the base oil is a critical determinant of performance. This guide provides a detailed comparison of two prominent API Group V synthetic lubricant base stocks: this compound, a type of alkylated naphthalene, and synthetic esters. The objective of this guide is to present a clear, data-driven comparison to aid in the selection of the most appropriate lubricant base oil for specific high-performance requirements.

While direct comparative data for the specific molecule this compound is limited in publicly available literature, this guide will utilize data for the broader class of alkylated naphthalenes (ANs) as a representative proxy, a common practice in lubricant formulation science.

At a Glance: Key Performance Characteristics

PropertyAlkylated Naphthalene (resembling this compound)Synthetic Esters (Polyol and Diester types)
Thermo-Oxidative Stability ExcellentVery Good to Excellent
Hydrolytic Stability ExcellentFair to Good (structure dependent)
Viscosity Index (VI) Good (typically 115-135)Good to Excellent (typically 120-180+)[1][2]
Lubricity / Film Strength GoodVery Good to Excellent
Additive Solvency GoodExcellent
Low-Temperature Fluidity GoodVery Good to Excellent
Seal Compatibility Good (less aggressive than esters)Fair to Good (can cause seal swell)
Biodegradability LowGood to Excellent (structure dependent)[1]

Quantitative Performance Data

The following table summarizes typical quantitative data for alkylated naphthalenes and two common types of synthetic esters: polyol esters and diesters. It is important to note that specific values can vary significantly based on the specific molecular structure and manufacturing process.

ParameterAlkylated Naphthalene (Typical)Polyol Ester (Typical, ISO VG 46)Diester (Typical, Diisodecyl Adipate)Test Method
Kinematic Viscosity @ 40°C (cSt) ~29[3]42 - 50[4]~15[3]ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~5.3[3]~7.3~3.6[3]ASTM D445
Viscosity Index ~115[3]>180[4]~148[3]ASTM D2270
Flash Point (°C) ~229[3]~260~230ASTM D92
Pour Point (°C) ~-54[3]~-40[4]<-60ASTM D97
Oxidation Stability (RPVOT, mins) Synergistic increase when blended with PAO[5]Varies widely with structure and additivesVaries widely with structure and additivesASTM D2272
Hydrolytic Stability Excellent (unaffected by water)[5]Fair to Good (can be susceptible to hydrolysis)[6][7]Fair to Good (can be susceptible to hydrolysis)[6][7]ASTM D2619
Wear Scar Diameter (4-Ball, mm) Good anti-wear propertiesExcellent anti-wear propertiesExcellent anti-wear propertiesASTM D4172

In-Depth Performance Analysis

Thermo-Oxidative Stability

Both alkylated naphthalenes and synthetic esters exhibit excellent high-temperature stability. Alkylated naphthalenes, with their fused aromatic ring structure, are inherently resistant to oxidation and thermal degradation.[8] When blended with other base stocks like polyalphaolefins (PAOs), alkylated naphthalenes can synergistically boost the oxidative stability of the formulation.[5][9]

Synthetic esters, particularly polyol esters, are renowned for their high-temperature performance and are the base oil of choice for demanding applications like jet engine lubricants.[1] Their thermal decomposition temperatures are generally high, though they can vary based on their specific chemical structure.[1]

Hydrolytic Stability

A key differentiator between these two base oil types is their hydrolytic stability. Alkylated naphthalenes are exceptionally stable in the presence of water, as they do not contain ester linkages that are susceptible to hydrolysis.[5][7] This makes them a superior choice for applications where water contamination is a concern.

Synthetic esters, by their chemical nature, are formed through a reversible reaction between an acid and an alcohol.[10] The presence of water can drive this reaction in reverse, a process known as hydrolysis, leading to the formation of acids and a decrease in viscosity.[6] While modern synthetic esters can be engineered for improved hydrolytic stability, they are generally more susceptible to this degradation pathway than alkylated naphthalenes.[7]

Lubricity and Additive Interactions

Synthetic esters are known for their excellent lubricity, which is attributed to their polarity.[11] This polarity causes the ester molecules to adhere to metal surfaces, forming a protective film that reduces friction and wear. However, this same polarity can sometimes lead to competition with polar additives for surface interaction.[12]

Alkylated naphthalenes also possess good lubricity and have the advantage of being less polar than esters.[9] This can lead to improved effectiveness of anti-wear and other additives, as there is less competition for the metal surface.[12]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the performance of these lubricants.

Oxidation Stability: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of lubricants under accelerated conditions. A sample of the oil is placed in a sealed pressure vessel with water and a copper catalyst coil. The vessel is pressurized with oxygen and heated to 150°C while being rotated.[13] The time it takes for the pressure inside the vessel to drop by a specified amount is measured, with a longer time indicating greater oxidation stability.[13]

Hydrolytic Stability - ASTM D2619

This test, often called the "beverage bottle test," assesses the stability of a lubricant in the presence of water. A mixture of the lubricant and water is placed in a pressure bottle with a copper strip catalyst. The bottle is then sealed and rotated in an oven at 93°C for 48 hours.[14] After the test, the acidity of the oil and water layers, as well as the weight loss and appearance of the copper strip, are evaluated to determine the lubricant's hydrolytic stability.[14]

Wear Preventive Characteristics: Four-Ball Wear Test - ASTM D4172

This test evaluates the anti-wear properties of a lubricant. Three steel balls are held stationary in a cup, and a fourth ball is rotated against them under a specified load, speed, and temperature, with the lubricant covering the balls.[15][16] After a set duration, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar indicates better wear protection.[15][16]

Visualization of Lubricant Base Stock Classification

The following diagram illustrates the classification of lubricant base stocks according to the American Petroleum Institute (API), contextualizing the position of this compound (as an Alkylated Naphthalene) and Synthetic Esters.

LubricantBaseStocks cluster_api_groups API Base Stock Groups cluster_groupV Examples of Group V Base Stocks GroupI Group I (<90% Saturates, >0.03% Sulfur, VI 80-120) GroupII Group II (≥90% Saturates, ≤0.03% Sulfur, VI 80-120) GroupIII Group III (≥90% Saturates, ≤0.03% Sulfur, VI ≥120) GroupIV Group IV (Polyalphaolefins - PAOs) GroupV Group V (All other base stocks not in Groups I-IV) AN Alkylated Naphthalenes (e.g., this compound) GroupV->AN Esters Synthetic Esters (Polyol, Diester, etc.) GroupV->Esters PAGs Polyalkylene Glycols (PAGs) GroupV->PAGs Silicones Silicones GroupV->Silicones

Caption: API classification of lubricant base stocks.

Conclusion

The choice between this compound (represented by alkylated naphthalenes) and synthetic esters as a lubricant base oil is highly dependent on the specific requirements of the application.

Alkylated naphthalenes are an excellent choice for applications where thermo-oxidative and hydrolytic stability are paramount . Their ability to enhance the performance of other base oils and their good compatibility with additives make them a valuable component in high-performance lubricant formulations, especially in environments with potential for moisture contamination.

Synthetic esters excel in applications requiring superior lubricity, high-temperature performance, and good additive solvency . The wide variety of available ester chemistries allows for the tailoring of lubricant properties to meet specific needs, although their susceptibility to hydrolysis must be considered.

For researchers, scientists, and drug development professionals, a thorough understanding of these performance trade-offs is essential for selecting a lubricant that ensures the reliability and longevity of critical equipment.

References

A Comparative Guide to Validating the Purity of 1-Butylnaphthalene: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and synthesized compounds is paramount to ensuring reliable, reproducible, and safe outcomes. 1-Butylnaphthalene, a substituted polycyclic aromatic hydrocarbon, serves as a crucial building block in various fields. Validating its purity requires precise and appropriate analytical techniques. This guide provides an objective comparison of modern analytical methods for the purity determination of this compound, supported by detailed experimental protocols.

Notably, traditional wet chemistry techniques like titration are not suitable for quantifying the purity of non-polar, non-reactive hydrocarbons such as this compound. These compounds lack a readily titratable functional group, and their stable aromatic system is unreactive towards common titrants under standard conditions[1][2]. Therefore, this guide focuses on highly reliable and universally accepted instrumental methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment depends on various factors, including the nature of potential impurities, required accuracy, sample throughput, and available instrumentation. Gas Chromatography with Flame Ionization Detection (GC-FID), Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and relevant techniques for this purpose.

Analytical Technique Principle Information Provided Advantages Limitations
Gas Chromatography (GC-FID) Separation of volatile and semi-volatile compounds in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase within a capillary column.[3][4]High-resolution separation of this compound from volatile impurities (e.g., isomers, residual solvents, starting materials). Purity is calculated based on the relative peak area.[5]Excellent for volatile and thermally stable compounds; high sensitivity with Flame Ionization Detector (FID) for hydrocarbons; well-established and robust.[3][6]Not suitable for non-volatile or thermally labile impurities; requires compound to be volatile.
High-Performance Liquid Chromatography (RP-HPLC-UV) Separation of compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase (commonly C18).[7] Aromatic compounds are detected by UV absorbance.Separation of this compound from non-volatile or thermally sensitive impurities. Provides quantitative purity data based on peak area relative to a standard or by area percent.[8]Wide applicability, including for non-volatile compounds; high precision and accuracy; non-destructive.[7][8]Higher consumption of organic solvents; may have lower resolution for certain volatile isomers compared to capillary GC.
Quantitative NMR (qNMR) The integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.[9][10]Provides an absolute purity value (mass fraction) without needing a reference standard of the analyte itself; structural confirmation of the main component and impurities.[11]A primary ratio method, highly accurate and precise; provides structural information; non-destructive; does not require chromatographic separation.[12][13]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard; potential for signal overlap with impurities.[9]

Experimental Protocols

The following protocols provide a framework for the purity analysis of this compound using the compared techniques. Instrument parameters may require optimization for specific laboratory setups.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Objective: To separate and quantify this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a capillary column (e.g., HP-5/DB-5, 30 m x 0.25 mm x 0.25 µm), and an autosampler.[14]

Reagents:

  • High-purity solvent (e.g., Dichloromethane or Hexane, GC grade).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. Further dilute as needed to create a working solution (e.g., 100 µg/mL).

  • Instrumental Conditions (Starting Point):

    • Inlet Temperature: 270 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature (FID): 280 °C

  • Data Analysis:

    • Identify the this compound peak based on its retention time, which can be confirmed by running a reference standard if available.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the this compound sample using the area percentage method: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100%[5]

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (RP-HPLC-UV)

Objective: To separate and quantify this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of acetonitrile to create a stock solution. Dilute 1 mL of the stock solution to 10 mL with acetonitrile for a working solution of approximately 50 µg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (or scan for optimal wavelength with PDA).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the this compound peak by its retention time.

    • Calculate purity by area percentage as described for the GC method. For higher accuracy, a calibration curve can be prepared using a certified reference standard.

Protocol 3: Purity Determination by Quantitative NMR (¹H-qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with software capable of quantitative analysis.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with low residual water content.

  • High-purity, certified internal standard (e.g., Maleic Anhydride, Dimethyl Terephthalate). The standard must have signals that do not overlap with the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-15 mg of the this compound sample into a clean vial.

    • Accurately weigh (to 0.01 mg) a known amount (e.g., 5-10 mg) of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for quantitative accuracy).

      • Sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Select a well-resolved signal for this compound (e.g., a specific aromatic proton) and a well-resolved signal for the internal standard.

    • Accurately integrate both selected signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P_std = Purity of the internal standard (as a percentage)

Mandatory Visualization

Workflow for Purity Method Selection

The choice of the most suitable analytical technique is guided by the specific requirements of the analysis and the information available about the sample.

G start Start: Purity Analysis of this compound q1 Need Absolute Purity without Analyte Standard? start->q1 q2 Are Impurities Volatile & Thermally Stable? q1->q2 No (Relative Purity OK) qnmr Use Quantitative NMR (qNMR) q1->qnmr Yes gc Use Gas Chromatography (GC-FID) q2->gc Yes hplc Use HPLC (RP-HPLC-UV) q2->hplc No / Unknown end End: Report Purity qnmr->end gc->end hplc->end

Caption: Decision tree for selecting the appropriate analytical method for this compound purity.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for 1-Butylnaphthalene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the analysis of 1-Butylnaphthalene, a substituted polycyclic aromatic hydrocarbon. Given the limited availability of direct inter-laboratory comparison studies for this compound, this document presents a representative comparison based on established methods and performance data for structurally similar compounds, such as other alkylated naphthalenes and naphthols. The primary analytical techniques explored are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following tables summarize representative performance data for the analysis of naphthalene derivatives, offering a baseline for what can be expected when analyzing this compound. These values are compiled from studies on analogous compounds and are intended to guide laboratory-specific validation efforts.[1]

Table 1: Representative Performance Characteristics of HPLC and GC-MS for Naphthalene Derivative Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/L0.05 - 0.3 µg/L
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/L0.2 - 1.0 µg/L
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 7%< 6%
Accuracy/Recovery (%) 90 - 105%92 - 102%

Note: Data is based on the analysis of structurally similar compounds and should be considered as a guideline. Actual performance may vary based on the specific matrix, instrumentation, and laboratory conditions.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. The following sections outline representative methodologies for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with a fluorescence detector is a highly sensitive and selective method for the analysis of aromatic compounds like this compound.

1. Sample Preparation:

  • Samples should be dissolved in a suitable organic solvent, such as acetonitrile or methanol.[2]

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences. C18 cartridges are often effective for extracting nonpolar compounds like this compound.[3]

  • Samples should be filtered through a 0.22 µm syringe filter before injection to protect the HPLC column.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of naphthalene derivatives.

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly employed. A typical gradient might start at 50% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound. For similar naphthalene compounds, excitation is often around 280 nm and emission at 330 nm.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the expected concentration range of the samples.

  • The linearity of the method should be assessed by a correlation coefficient (R²) greater than 0.99.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and definitive identification based on mass spectra. For some naphthalene derivatives, derivatization may be necessary to improve volatility and chromatographic performance, though this is less common for non-hydroxylated compounds like this compound.

1. Sample Preparation:

  • Similar to HPLC, samples are dissolved in a volatile organic solvent like hexane or dichloromethane.

  • If derivatization is required for related metabolites, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The sample is typically heated with the derivatizing agent to ensure complete reaction.[4]

  • For direct analysis of this compound, derivatization is generally not necessary.

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Full scan mode can be used for initial identification. For enhanced sensitivity and quantitative analysis, selected ion monitoring (SIM) mode is recommended. Key ions for this compound would include its molecular ion (m/z 184) and characteristic fragment ions.[5]

3. Calibration:

  • Prepare calibration standards in the same solvent as the samples.

  • If an internal standard is used, it should be added to both the calibration standards and the samples.

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution SPE Solid-Phase Extraction (if needed) Dissolution->SPE Filtration Filtration (0.22 µm) SPE->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Volatile Solvent Sample->Dissolution Derivatization Derivatization (if needed for metabolites) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: GC-MS analysis workflow for this compound.

References

Spectroscopic Fingerprints: Differentiating 1-Butylnaphthalene from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 1-butylnaphthalene and its isomers, including 2-butylnaphthalene, sec-butylnaphthalene, and tert-butylnaphthalene. This guide provides a comprehensive analysis of their UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectra, supported by experimental data and detailed methodologies.

The positional isomerism of the butyl group on the naphthalene ring gives rise to subtle yet significant differences in the physicochemical and spectroscopic properties of butylnaphthalene isomers. Accurate identification and differentiation of these isomers are crucial in various fields, including chemical synthesis, materials science, and drug development, where isomeric purity can significantly impact product efficacy and safety. This guide offers a detailed comparison of the spectroscopic signatures of this compound and its common isomers to aid in their unambiguous identification.

Spectroscopic Comparison at a Glance

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a clear and quantitative basis for their differentiation.

Table 1: UV-Vis and Fluorescence Spectroscopy Data
CompoundUV-Vis λmax (nm)Molar Absorptivity (ε)Fluorescence λem (nm)Solvent/Phase
Naphthalene ~221, 275, 3126,000 (at 275 nm)322, 337Cyclohexane
This compound Data not readily availableData not readily availableData not readily available
2-Butylnaphthalene ~225, ~276, ~315Data not readily available~354
tert-Butylnaphthalenes General bathochromic shift observedGeneral increase observedGeneral increase in intensity and wavelength shift observed

Note: Specific experimental data for UV-Vis and fluorescence of all butylnaphthalene isomers in a directly comparative study is limited in publicly available literature. The data for naphthalene is provided as a reference.[1][2][3][4][5][6] General trends for alkylated naphthalenes suggest a bathochromic (red) shift and an increase in molar absorptivity and fluorescence intensity compared to the parent naphthalene molecule.

Table 2: ¹H NMR Chemical Shifts (δ) in CDCl₃
ProtonThis compound2-Butylnaphthalenesec-Butylnaphthalene1-tert-Butylnaphthalene
Aromatic-H 7.20-8.10 (m)7.20-7.90 (m)Data not readily available7.30-8.00 (m)
α-CH₂/CH 3.10 (t)2.75 (t)Data not readily available1.70 (s)
β-CH₂ 1.75 (m)1.70 (m)Data not readily available-
γ-CH₂ 1.50 (m)1.40 (m)Data not readily available-
δ-CH₃ 0.98 (t)0.95 (t)Data not readily available-
tert-Butyl CH₃ ---1.45 (s)
Table 3: ¹³C NMR Chemical Shifts (δ) in CDCl₃
CarbonThis compound2-Butylnaphthalenesec-Butylnaphthalene1-tert-Butylnaphthalene
Aromatic C 123.8-133.9125.1-133.6Data not readily available122.9-148.8
Quaternary Aromatic C 131.9, 138.8131.9, 139.8Data not readily available131.4, 133.9
α-C 33.235.8Data not readily available35.2
β-C 31.633.5Data not readily available-
γ-C 22.722.5Data not readily available-
δ-C 14.114.1Data not readily available-
tert-Butyl C ---31.8
Table 4: Mass Spectrometry - Key Fragments (m/z)
CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 184141128, 115
2-Butylnaphthalene 184141128, 115
sec-Butylbenzene 13410591, 77
1-tert-Butylnaphthalene 184169141, 128
2-tert-Butylnaphthalene 184169141, 128

Note: The fragmentation patterns of 1- and 2-butylnaphthalene are very similar, making their distinction by mass spectrometry alone challenging. The tert-butyl isomers show a characteristic loss of a methyl group (M-15) to form the base peak at m/z 169.[7][8][9][10][11][12] Data for sec-butylnaphthalene is not available, so data for sec-butylbenzene is provided for a general comparison of fragmentation behavior.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

UV-Vis Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare solutions of the butylnaphthalene isomers in a UV-grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectra from 200 to 400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference. The spectral bandwidth should be set to 1 nm.[3]

Fluorescence Spectroscopy
  • Instrumentation: A fluorescence spectrophotometer.

  • Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Data Acquisition: Excite the sample at the longest wavelength absorption maximum (λmax) determined from the UV-Vis spectrum. Record the emission spectrum over a range of approximately 300 to 500 nm.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition for ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation of isomers.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS Analysis: Inject the sample into the GC, which separates the isomers based on their boiling points and interactions with the column stationary phase. The separated components then enter the mass spectrometer.

  • Mass Spectrum Acquisition: Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 250 amu.[7][8]

Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Differentiation_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation and Comparison cluster_2 Isomer Identification Sample Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS UV_Vis_Data Compare λmax and ε UV_Vis->UV_Vis_Data Fluorescence_Data Compare λem and Intensity Fluorescence->Fluorescence_Data NMR_Data Compare Chemical Shifts and Splitting Patterns NMR->NMR_Data MS_Data Compare Fragmentation Patterns (m/z) MS->MS_Data Identification Isomer Identification UV_Vis_Data->Identification Fluorescence_Data->Identification NMR_Data->Identification MS_Data->Identification

Spectroscopic analysis workflow for isomer differentiation.

Conclusion

The spectroscopic techniques of UV-Vis, fluorescence, NMR, and mass spectrometry provide a powerful toolkit for the differentiation of this compound and its isomers. While UV-Vis and fluorescence spectroscopy offer initial indications based on general trends of alkyl substitution, NMR spectroscopy, particularly the chemical shifts of the butyl group protons and carbons, provides more definitive structural information. Mass spectrometry is especially useful for distinguishing the tert-butyl isomers from the n-butyl and sec-butyl isomers due to characteristic fragmentation patterns. By employing a combination of these techniques and referencing the data presented in this guide, researchers can confidently identify and distinguish between the various butylnaphthalene isomers.

References

Comparative Toxicity of Butylnaphthalene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated toxicological profiles of butylnaphthalene isomers. In the absence of direct comparative experimental data for these specific compounds, this document synthesizes established principles from studies on naphthalene and other alkylated naphthalenes to forecast their relative toxicities and metabolic pathways.

Executive Summary

The toxicity of alkylated naphthalenes is intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes. The position of the alkyl group significantly influences the regioselectivity of metabolism, determining whether the compound undergoes detoxification via side-chain oxidation or activation through epoxidation of the aromatic ring. Ring epoxidation can lead to the formation of reactive metabolites, such as naphthoquinones, which induce cellular damage through oxidative stress and covalent binding to macromolecules. Based on these principles, it is hypothesized that 2-butylnaphthalene may exhibit greater toxicity than 1-butylnaphthalene due to a higher propensity for ring oxidation.

Comparative Toxicity Analysis

IsomerPredicted Primary Metabolic PathwayAnticipated Relative ToxicityRationale
This compound Potential for both side-chain oxidation and ring epoxidation. The bulky butyl group at the 1-position may sterically hinder ring oxidation to some extent.LowerSteric hindrance from the C1-butyl group may favor detoxification pathways (side-chain oxidation) over the formation of toxic reactive intermediates from ring epoxidation.
2-Butylnaphthalene More likely to undergo ring epoxidation at the unsubstituted ring.HigherThe 2-position substitution leaves the adjacent aromatic ring more accessible to CYP-mediated epoxidation, a key step in the formation of toxic metabolites. The severity of lung lesions for 2-methylnaphthalene is reportedly similar to naphthalene, which is more toxic than 1-methylnaphthalene.[1]

Key Toxicological Mechanisms

The toxicity of naphthalene and its derivatives is primarily driven by their biotransformation into reactive metabolites.

  • Metabolic Activation: Cytochrome P450 monooxygenases are crucial in the initial metabolic steps, which can involve either ring epoxidation or side-chain oxidation.[1] Metabolism of diisopropylnaphthalene, for instance, proceeds almost exclusively through side-chain oxidation, which correlates with its low toxicity.[1][2] In contrast, compounds that undergo extensive ring oxidation tend to be more toxic.[2]

  • Reactive Metabolites: The epoxidation of the naphthalene ring leads to the formation of epoxides, which can be converted to dihydrodiols, phenols (naphthols), and subsequently to highly reactive and toxic naphthoquinones.[3]

  • Cellular Damage: Naphthoquinones are cytotoxic and genotoxic.[3] They can deplete cellular glutathione (GSH), a critical antioxidant, leading to oxidative stress and cell death.[3] These reactive intermediates can also covalently bind to cellular proteins, further contributing to toxicity.[1]

Signaling and Metabolic Pathways

The following diagram illustrates the generalized metabolic activation of a substituted naphthalene leading to toxicity.

cluster_0 Metabolic Activation cluster_1 Cellular Effects Butylnaphthalene Butylnaphthalene Isomer CYP450 Cytochrome P450 (CYP2F, etc.) Butylnaphthalene->CYP450 Epoxide Butylnaphthalene Epoxide CYP450->Epoxide Ring Epoxidation Naphthol Butyl-naphthol Epoxide->Naphthol NQ Butyl-naphthoquinone (Reactive Metabolite) Naphthol->NQ GSH Glutathione (GSH) NQ->GSH Depletion Protein Cellular Proteins NQ->Protein Adduct Formation OxidativeStress Oxidative Stress GSH->OxidativeStress Leads to CellDeath Cell Injury & Death OxidativeStress->CellDeath CovalentBinding Covalent Binding & Protein Dysfunction Protein->CovalentBinding Leads to CovalentBinding->CellDeath

Caption: Metabolic activation of butylnaphthalene leading to cellular toxicity.

Experimental Protocols

Standard in vitro and in vivo assays are employed to assess the toxicity of naphthalene and its derivatives.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration of a substance that is toxic to cells.

  • General Protocol:

    • Cell Culture: Human or animal cell lines (e.g., hepatocytes, lung epithelial cells, lymphocytes) are cultured in a suitable medium.

    • Exposure: Cells are treated with a range of concentrations of the test compound (e.g., 1- and 2-butylnaphthalene) for a specified duration (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using assays such as:

      • MTT Assay: Measures mitochondrial metabolic activity.

      • LDH Assay: Measures lactate dehydrogenase release from damaged cells.

      • WST-1 Assay: Measures cell proliferation.[4]

    • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Genotoxicity Assays
  • Objective: To assess the potential of a substance to damage genetic material.

  • General Protocol (e.g., Comet Assay):

    • Cell Treatment: Cells are exposed to the test compound.

    • Cell Lysis and Electrophoresis: Treated cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.

    • Visualization and Analysis: DNA is stained with a fluorescent dye. Damaged DNA (fragments) migrates further in the electric field, creating a "comet tail." The length and intensity of the tail are quantified to determine the extent of DNA damage. The TUNEL assay can also be used to detect DNA fragmentation.[4]

In Vivo Toxicity Studies
  • Objective: To evaluate the toxic effects of a substance in a whole organism.

  • General Protocol:

    • Animal Model: Typically rodents (e.g., rats, mice) are used.

    • Administration: The test substance is administered via a relevant route of exposure (e.g., oral gavage, inhalation, intraperitoneal injection) at different dose levels for a specified period (e.g., 14 or 28 days).[5]

    • Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and mortality.[5]

    • Pathology: At the end of the study, organs are collected, weighed, and examined for gross and histopathological changes.[5] Target organs for naphthalene toxicity include the respiratory tract and liver.[1][5]

The following diagram illustrates a general workflow for comparing the toxicity of chemical isomers.

cluster_0 Compound Preparation cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Data Analysis Isomer1 Isomer 1 (e.g., this compound) CellCulture Cell Culture (e.g., Lung, Liver cells) Isomer1->CellCulture AnimalModel Animal Model (e.g., Rodent) Isomer1->AnimalModel Isomer2 Isomer 2 (e.g., 2-Butylnaphthalene) Isomer2->CellCulture Isomer2->AnimalModel Cytotoxicity Cytotoxicity Assays (IC50 Determination) CellCulture->Cytotoxicity Genotoxicity Genotoxicity Assays (DNA Damage) CellCulture->Genotoxicity Analysis Comparative Analysis of Toxicity Data Cytotoxicity->Analysis Genotoxicity->Analysis Dosing Dosing & Observation AnimalModel->Dosing Histopathology Histopathology Dosing->Histopathology Histopathology->Analysis

Caption: General experimental workflow for comparative toxicity testing of isomers.

Conclusion

While direct experimental data on the comparative toxicity of butylnaphthalene isomers is lacking, established principles of alkylnaphthalene metabolism and toxicity provide a framework for a preliminary assessment. It is hypothesized that 2-butylnaphthalene is likely to be more toxic than this compound due to a higher probability of metabolic activation via ring epoxidation. Further empirical studies employing the methodologies outlined in this guide are necessary to definitively characterize and quantify the toxicological profiles of these isomers.

References

Safety Operating Guide

Proper Disposal of 1-Butylnaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 1-Butylnaphthalene is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of personnel and compliance with regulations. This compound is classified as a flammable solid, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be handled as hazardous waste and disposed of accordingly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to adhere to good industrial hygiene and safety practices.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of any dust or vapors.[2][3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles are mandatory. A face shield should be used if there is a risk of splashing.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection A laboratory coat or flame-retardant antistatic protective clothing is required.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary when dusts are generated.[2]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to treat it as hazardous waste and send it to an approved waste disposal plant.[2][4]

  • Waste Collection:

    • Solid Waste: Carefully sweep up any solid this compound, avoiding dust formation, and place it into a designated, sealable, and properly labeled chemical waste container.[2] All contaminated materials, such as gloves, pipette tips, and paper towels, should also be disposed of in this container.[5]

    • Liquid Waste: For solutions or liquid forms of this compound, absorb the spill with an inert material and place it in a designated chemical waste container.[2] Collect all surplus and non-recyclable solutions in a labeled, sealable container.[2] Do not dispose of by evaporation.[6]

    • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7] After thorough rinsing and removal or defacing of the original label, the container can be disposed of as regular trash.[6][7]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., flammable, toxic, environmental hazard).[2][5]

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, open flames, and incompatible materials.[3] The storage area should have secondary containment.[5][6]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[2] Cover drains to avoid the chemical entering waterways.[1][2]

    • Remove all sources of ignition.[3]

    • Use non-sparking tools and explosion-proof equipment for cleanup.[3]

    • Collect the spilled material and any contaminated soil or absorbent material into a designated hazardous waste container.

    • Thoroughly clean the affected area.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[4][5] Always follow federal, state, and local regulations for hazardous waste disposal.[4]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Sweep and place in container waste_type->solid_waste Solid liquid_waste Liquid Waste: Absorb and place in container waste_type->liquid_waste Liquid empty_container Empty Container: Triple rinse, collect rinsate waste_type->empty_container Container label_container Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols solid_waste->label_container liquid_waste->label_container empty_container->label_container store_waste Store in Secure Area: - Well-ventilated - Secondary Containment - Away from ignition sources label_container->store_waste contact_ehs Contact EHS or Licensed Disposal Company store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Butylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Butylnaphthalene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to recommended Personal Protective Equipment (PPE) is mandatory to ensure user safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashes.[2]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive contact, consider butyl rubber or Viton™ gloves. Always inspect gloves for degradation or punctures before use and replace them immediately if contaminated.[2]
Protective ClothingA lab coat or a chemical-resistant apron is required to protect against skin contact.[2]
Respiratory Protection NIOSH-approved RespiratorIn environments where aerosols or mists may be generated, a NIOSH-approved respirator is necessary to prevent inhalation. Ensure proper fit and training before use.[2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep the chemical away from open flames, sparks, and other potential ignition sources.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling and before breaks.[2]

  • Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1] Keep containers tightly sealed.

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure are critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is essential for laboratory and environmental safety.

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Prevent the spill from entering drains.

  • Cleanup: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

  • Waste Characterization: All waste containing this compound is considered hazardous waste.

  • Containerization: Collect all waste (including contaminated PPE) in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Dispose of the hazardous waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]

Operational Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound safely.

G A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Handle this compound C->D E Decontaminate Work Area and Equipment D->E G Store Chemical Properly D->G F Segregate and Label Hazardous Waste E->F J Arrange for Licensed Hazardous Waste Disposal F->J H Remove and Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.